molecular formula C7H16ClNO4 B15577737 NH2-PEG2-methyl acetate hydrochloride CAS No. 208647-73-8

NH2-PEG2-methyl acetate hydrochloride

Número de catálogo: B15577737
Número CAS: 208647-73-8
Peso molecular: 213.66 g/mol
Clave InChI: LJGPEQCMODSTPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NH2-PEG2-methyl acetate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO4 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

208647-73-8

Fórmula molecular

C7H16ClNO4

Peso molecular

213.66 g/mol

Nombre IUPAC

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride

InChI

InChI=1S/C7H15NO4.ClH/c1-10-7(9)6-12-5-4-11-3-2-8;/h2-6,8H2,1H3;1H

Clave InChI

LJGPEQCMODSTPF-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NH2-PEG2-methyl acetate (B1210297) hydrochloride, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's characteristics, experimental protocols for its analysis, and its role in the ubiquitin-proteasome pathway for targeted protein degradation.

Core Concepts: Chemical Structure and Properties

NH2-PEG2-methyl acetate hydrochloride is a hydrophilic, heterobifunctional linker molecule. Its structure features a primary amine group (-NH2) at one end and a methyl ester (-COOCH3) at the other, connected by a short diethylene glycol (PEG2) spacer. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

The primary amine serves as a reactive handle for conjugation to a ligand that binds to an E3 ubiquitin ligase, while the methyl ester can be hydrolyzed to a carboxylic acid, which is then coupled to a ligand targeting a specific protein of interest. This modular nature is fundamental to its application in the synthesis of PROTACs.

Chemical Structure

IUPAC Name: methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride[1]

Chemical Formula: C7H16ClNO4[2][3]

Molecular Weight: 213.66 g/mol [2][3]

CAS Number: 208647-73-8[1][2][3]

Structural Representation:

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and databases.

PropertyValueReference(s)
Molecular Formula C7H16ClNO4[2][3]
Molecular Weight 213.66 g/mol [2][3]
CAS Number 208647-73-8[1][2][3]
Appearance Light yellow to yellow oil or solid[2]
Purity (by NMR) ≥98.0%[2]
Storage Conditions 4°C, sealed, away from moisture[2][3]
Solubility (in DMSO) 100 mg/mL (468.03 mM)[3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and characterization of this compound. The following sections provide representative methodologies for its analysis and use in PROTAC synthesis.

Characterization Protocols

This protocol outlines the procedure for acquiring a ¹H NMR spectrum to confirm the structure of this compound.

  • Objective: To verify the chemical structure by analyzing the proton signals.

  • Materials:

    • This compound

    • Deuterated solvent (e.g., DMSO-d6 or D2O)

    • NMR tubes (5 mm)

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/mL.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and assign them to the corresponding protons in the molecule's structure. The expected chemical shifts will be in the regions characteristic of PEG linkers, amines, and methyl esters.

This protocol provides a general method for assessing the purity and confirming the molecular weight of this compound.

  • Objective: To determine the purity and confirm the molecular mass of the compound.

  • Materials:

    • This compound

    • LC-MS grade solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

    • LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase.

    • Set up the LC method with a suitable gradient (e.g., 5-95% acetonitrile in water over 10 minutes) on a C18 column.

    • Configure the mass spectrometer to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ in positive ion mode.

    • Inject the sample and acquire the data.

    • Analyze the chromatogram for purity and the mass spectrum for the expected molecular ion peak.

PROTAC Synthesis Protocol: Amide Bond Formation

This protocol describes a general procedure for the synthesis of a PROTAC by coupling this compound (after hydrolysis of the methyl ester) with a warhead containing a primary or secondary amine, and subsequently with an E3 ligase ligand.

  • Objective: To synthesize a PROTAC using this compound as a linker.

  • Step 1: Hydrolysis of the Methyl Ester

    • Dissolve this compound in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (B78521) (LiOH), and stir the reaction at room temperature until the hydrolysis is complete (monitored by LC-MS).

    • Neutralize the reaction mixture with an acid (e.g., HCl) and remove the solvent under reduced pressure to obtain the corresponding carboxylic acid.

  • Step 2: Amide Coupling with the Warhead

    • Dissolve the resulting amino-PEG2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

    • Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the warhead molecule containing a free amine group (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the product by flash column chromatography.

  • Step 3: Coupling with the E3 Ligase Ligand

    • The resulting intermediate from Step 2, which now has a free amine from the original linker, is then coupled to a carboxylic acid-functionalized E3 ligase ligand using a similar amide coupling protocol as described in Step 2.

Role in Signaling Pathways and Experimental Workflows

This compound is a critical component in the construction of PROTACs, which hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome Pathway in PROTAC-Mediated Degradation

The PROTAC molecule, synthesized using the linker, acts as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action
Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a multi-step process, from initial design and synthesis to biological evaluation.

PROTAC_Workflow cluster_1 PROTAC Development Workflow Design 1. PROTAC Design (Target, Warhead, E3 Ligase, Linker Selection) Synthesis 2. Chemical Synthesis (Amide Coupling using Linker) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro 4. In Vitro Evaluation (Binding Assays, Ternary Complex Formation) Purification->InVitro Cellular 5. Cellular Assays (Western Blot for Degradation, Cell Viability) InVitro->Cellular InVivo 6. In Vivo Studies (Pharmacokinetics, Efficacy in Animal Models) Cellular->InVivo

PROTAC Development Workflow

References

The Role of NH2-PEG2-Methyl Acetate Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG2-methyl acetate (B1210297) hydrochloride is a bifunctional chemical entity that has garnered significant attention in the field of targeted protein degradation. Its primary function is to serve as a short, hydrophilic linker in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the function, application, and underlying principles of this linker in the design and synthesis of PROTACs, a revolutionary class of therapeutic agents. We will explore its chemical properties, its role in modulating the physicochemical and pharmacokinetic profiles of PROTACs, and provide generalized experimental protocols for its use in bioconjugation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this approach. They are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. The choice of linker, including its length, composition, and flexibility, is a key consideration in PROTAC design.

Core Function of NH2-PEG2-Methyl Acetate Hydrochloride

This compound is a PEG-based PROTAC linker.[1][] Its structure features a primary amine (-NH2) at one end and a methyl acetate group at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) chain. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

The primary amine serves as a reactive handle for conjugation to a suitable functional group on either the POI ligand or the E3 ligase ligand, typically a carboxylic acid or an activated ester. The methyl acetate can be hydrolyzed to a carboxylic acid, providing a second point of attachment. This bifunctionality allows for the sequential and controlled synthesis of the PROTAC molecule.

The PEG2 spacer offers several advantages in PROTAC design:

  • Hydrophilicity: The ethylene (B1197577) glycol units increase the water solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[3]

  • Flexibility: The flexible nature of the PEG chain can be advantageous in allowing the PROTAC to adopt a favorable conformation for the formation of a stable ternary complex.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity.

Physicochemical Properties and Quantitative Data

The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 208647-73-8[4]
Molecular Formula C7H16ClNO4[4]
Molecular Weight 213.66 g/mol [4]
Appearance Light yellow to yellow oil[5]
Solubility DMSO: 100 mg/mL (468.03 mM)[4]
Storage Conditions 4°C, sealed, away from moisture[4]

The length of the PEG linker significantly impacts the physicochemical properties and biological activity of the resulting PROTAC. The following table provides a comparative overview of how a PEG2 linker influences key parameters compared to other linker types.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2 831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Experimental Protocols

The following are generalized protocols for the use of amine-functionalized PEG linkers like NH2-PEG2-methyl acetate in the synthesis of PROTACs. Optimization will be required for specific ligands and reaction conditions.

Amide Coupling to a Carboxylic Acid

This protocol describes the coupling of the primary amine of the linker to a ligand containing a carboxylic acid.

Materials:

  • This compound

  • Ligand with a carboxylic acid functional group

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel and stirring equipment

  • Purification supplies (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the ligand containing a carboxylic acid in the anhydrous solvent.

  • Activation: Add the coupling agents (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 2 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Linker Addition: Add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by preparative HPLC or column chromatography to obtain the ligand-linker conjugate.

Reaction with an NHS-Ester

This protocol outlines the reaction of the primary amine of the linker with an N-hydroxysuccinimide (NHS) ester-activated ligand.

Materials:

  • This compound

  • Ligand with an NHS-ester functional group

  • Aprotic solvent (e.g., DMF, DMSO)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Reaction vessel and stirring equipment

  • Purification supplies (e.g., desalting column, HPLC)

Procedure:

  • Dissolution: Dissolve the NHS-ester activated ligand in the aprotic solvent. Dissolve the this compound in the amine-free buffer.

  • Reaction: Add the solution of the NHS-ester activated ligand to the solution of the linker. The reaction is typically performed at a pH of 7-9.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Remove the unreacted reagents and byproducts from the conjugated product using a desalting column or by preparative HPLC.

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG2 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The general mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - POI Ligand (with COOH) - E3 Ligase Ligand (with functional group) - NH2-PEG2-methyl acetate HCl Step1 Step 1: Couple POI Ligand with NH2-PEG2-methyl acetate Start->Step1 Intermediate1 Intermediate: POI-Linker Conjugate Step1->Intermediate1 Step2 Step 2: Hydrolyze methyl acetate to carboxylic acid Intermediate1->Step2 Intermediate2 Intermediate: POI-Linker-COOH Step2->Intermediate2 Step3 Step 3: Couple POI-Linker-COOH with E3 Ligase Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: A representative workflow for the synthesis of a PROTAC molecule using a bifunctional PEG linker, highlighting the key reaction steps.

Conclusion

This compound is a valuable and versatile building block in the rational design of PROTACs. Its short, hydrophilic PEG2 spacer provides a balance of properties that can favorably influence the solubility, permeability, and biological activity of these next-generation therapeutics. The well-defined structure and reactive end groups of this linker facilitate a modular and efficient approach to PROTAC synthesis. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will be instrumental in the development of novel and effective therapies for a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of NH2-PEG2-methyl acetate (B1210297) hydrochloride, a bifunctional molecule commonly utilized as a linker in various bioconjugation and drug delivery applications. This document outlines a standard two-step synthetic pathway, including detailed experimental protocols, purification methods, and characterization data.

Overview of the Synthetic Pathway

The synthesis of NH2-PEG2-methyl acetate hydrochloride is typically achieved through a two-step process. The first step involves the esterification of a commercially available Boc-protected amino-PEG acid, followed by the deprotection of the amine and concurrent formation of the hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Deprotection and Salt Formation A Boc-NH-PEG2-COOH B Boc-NH-PEG2-methyl acetate A->B   Methanol (CH3OH)      Acid Catalyst (e.g., H2SO4)    C This compound B->C   4M HCl in Dioxane   

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and typical analytical data for the final product is presented below.

PropertyValue
Chemical Name methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride
Molecular Formula C₇H₁₆ClNO₄
Molecular Weight 213.66 g/mol
Appearance Colorless to light yellow solid or semi-solid
Purity (by NMR) ≥95%
Storage Conditions 2-8°C, inert atmosphere
Analytical DataResult
¹H NMR Consistent with the chemical structure
LC-MS Consistent with the chemical structure

Detailed Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG2-methyl acetate (Intermediate)

This procedure describes the esterification of Boc-NH-PEG2-COOH to its corresponding methyl ester. This is a general protocol, and optimization may be required.

Materials:

  • Boc-NH-PEG2-COOH

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Boc-NH-PEG2-COOH in anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG2-methyl acetate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure intermediate as a colorless oil.

Step 2: Synthesis of this compound (Final Product)

This section details the deprotection of the Boc group from the intermediate and the subsequent formation of the hydrochloride salt.

Materials:

  • Boc-NH-PEG2-methyl acetate

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Anhydrous Dichloromethane (B109758) (DCM)

Procedure:

  • Reaction Setup: Dissolve Boc-NH-PEG2-methyl acetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotection: Add an excess of 4M HCl in dioxane to the solution at 0°C (ice bath).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.[1][2]

  • Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration and wash with copious amounts of anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, this compound.

Purification and Quality Control

The purity of the final product is critical for its intended applications. The following table summarizes the purification and quality control measures.

StepMethodParameters Monitored
Step 1 Column ChromatographyEluent system (e.g., Ethyl Acetate/Hexanes gradient), TLC analysis
Step 2 PrecipitationChoice of anti-solvent (e.g., Diethyl Ether)
Final QC ¹H NMR, LC-MS, PurityConformation to expected spectral data and purity specifications

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a stable, protected starting material to the desired reactive final product.

Logical_Relationship Start Starting Material: Boc-NH-PEG2-COOH Intermediate Intermediate: Boc-NH-PEG2-methyl acetate Start->Intermediate Esterification Protection Amine Protection (Boc Group) Start->Protection Initial State Final Final Product: This compound Intermediate->Final Deprotection Esterification Carboxylic Acid Esterification Esterification->Intermediate Deprotection Amine Deprotection & Salt Formation Deprotection->Final

Caption: Logical flow of the synthesis and key transformations.

References

An In-depth Technical Guide to the Role of Amine-Terminated PEG Linkers in PROTACs, Featuring NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide explores the core mechanism of action of Proteolysis Targeting Chimeras (PROTACs) with a specific focus on the critical role of the linker component. We will examine the function of hydrophilic, flexible linkers by using NH2-PEG2-methyl acetate (B1210297) hydrochloride as a representative building block, detailing its contribution to the efficacy of the final PROTAC molecule.

The Core Mechanism of PROTAC Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]

The mechanism is catalytic and can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), bringing them into close proximity to form a key ternary complex (POI-PROTAC-E3).[4][5]

  • Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.

  • Recycling : The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and the E3 ligase are released and can engage another POI, starting the cycle anew.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-Ub Target Protein Ternary->PolyUb_POI Ubiquitination Ub_E2 E2-Ub Ub_E2->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Proteasome->E3 Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker's Role: More Than a Simple Spacer

The linker is a crucial determinant of a PROTAC's biological activity and drug-like properties.[7] Its composition, length, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's solubility and cell permeability.[3][8] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are the most common motifs incorporated into PROTAC structures.[6][9]

NH2-PEG2-methyl acetate hydrochloride serves as a prototypical building block for constructing such linkers. Its structure provides key attributes:

  • Amine (NH2) Group : The primary amine is a versatile chemical handle. It allows for straightforward conjugation to the POI or E3 ligand, typically through stable amide bond formation or nucleophilic aromatic substitution.[6] The hydrochloride salt form enhances the compound's stability and handling properties.

  • PEG2 Core : The two-unit polyethylene glycol chain is the functional core of the linker. Its properties are central to the PROTAC's performance:

    • Hydrophilicity and Solubility : The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][] This is critical for administration and bioavailability.

    • Flexibility : PEG linkers are highly flexible, acting as "conformational shock absorbers."[11] This flexibility allows the two ligands of the PROTAC to independently adopt the most favorable orientation to bind their respective protein partners, which is essential for forming a stable and productive ternary complex.[11][12]

    • Cell Permeability : The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the linker's flexibility can allow the PROTAC to adopt folded conformations that shield its polar surface area.[][13] This "chameleonic" behavior can facilitate cell entry, though excessive PEG length can also hinder uptake.[][14]

  • Methyl Acetate Group : This moiety can serve as a protected carboxylic acid. Following hydrolysis, the resulting carboxyl group provides a secondary attachment point for more complex, multi-component linker designs or for conjugation to the other ligand.

In essence, the "mechanism of action" of a linker building block like this compound is to impart these critical physicochemical properties to the final PROTAC, thereby enabling and optimizing its ability to induce protein degradation.

Quantitative Data: Impact of Linker Composition on Degradation

The choice of linker directly impacts the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[15] The following table summarizes data from published studies, illustrating how linker composition affects these key parameters.

PROTAC / TargetLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
NC-1 / BTKPEG-based, non-covalent2.297Mino[16]
IR-1 / BTKPEG-based, irreversible covalent15.698Mino[16]
RC-3 / BTKPEG-based, reversible covalent10.398Mino[16]
SMARCA2/4 Degrader PEG-based250 - 30065 - 70MV-4-11[6]

This table illustrates that even with the same protein target and ligands, modifications to the linker can significantly alter degradation potency. The non-covalent PROTAC NC-1, for instance, shows a highly potent DC50 value, demonstrating the efficacy of its optimized PEG-based linker in facilitating a productive ternary complex.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating a carboxylic acid-functionalized ligand (Ligand-COOH) with an amine-terminated linker building block like NH2-PEG2-methyl acetate.

  • Amine Deprotection (if necessary) : If starting with the hydrochloride salt (NH2-PEG2-methyl acetate·HCl), dissolve the compound in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a mild base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1-1.5 equivalents), to neutralize the salt and free the primary amine.

  • Activation of Carboxylic Acid : In a separate flask, dissolve the Ligand-COOH (1.0 equivalent) in anhydrous DMF or DCM. Add a peptide coupling reagent, such as HATU (1.1 equivalents) or HOBt/EDC (1.1 equivalents each), and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction : Add the solution of the free amine linker from step 1 to the activated carboxylic acid mixture.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Purification : Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure ligand-linker conjugate. The structure and purity of the final product should be confirmed by NMR and LC-MS.

  • Final PROTAC Assembly : The resulting conjugate, which now has a terminal methyl ester, can be hydrolyzed to a carboxylic acid and coupled to an amine-functionalized E3 ligase ligand using the same amide coupling procedure described above to yield the final PROTAC.

Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is the gold-standard method for quantifying the degradation of a target protein.[17]

  • Cell Culture and Treatment : Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[18] Treat the cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time, such as 24 hours.[18] Always include a vehicle-only control (e.g., 0.1% DMSO).[17]

  • Cell Lysis : After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[17] Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[18]

  • Protein Quantification : Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[17] Collect the supernatant and determine the protein concentration of each sample using a protein assay like the BCA or Bradford assay.[18]

  • Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[17] Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[18]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest.

    • Wash the membrane three times with TBST.

    • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

    • Wash the membrane again three times with TBST.[18]

  • Detection and Analysis :

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.[17]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein remaining relative to the vehicle control to determine the degradation. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[15]

Visualizing the Experimental Workflow

The process of evaluating a PROTAC's efficacy follows a structured workflow, from initial cell treatment to the final data analysis that yields key degradation parameters.

Experimental_Workflow cluster_exp PROTAC Evaluation Workflow A 1. Cell Culture & Treatment Plate cells and treat with serial dilutions of PROTAC. B 2. Cell Lysis Harvest cells and extract total protein. A->B C 3. Protein Quantification Measure and normalize protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Western Blot Transfer proteins to membrane and probe with antibodies. D->E F 6. Imaging & Densitometry Capture signal and quantify band intensity. E->F G 7. Data Analysis Normalize to loading control. Calculate % Degradation. F->G H 8. Determine Efficacy Plot dose-response curve. Calculate DC50 and Dmax. G->H

Caption: A typical workflow for determining the DC50 and Dmax of a PROTAC.

Conclusion

The linker component of a PROTAC is a master regulator of its function, not merely a passive connector. Hydrophilic and flexible linkers derived from building blocks like This compound are instrumental in modern PROTAC design. They confer essential properties such as aqueous solubility and conformational flexibility, which are paramount for achieving favorable pharmacokinetics and enabling the formation of a productive ternary complex. A deep understanding of how linker composition influences degradation efficiency, as measured by DC50 and Dmax through robust experimental protocols, is critical for the rational design and development of the next generation of targeted protein degraders.

References

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[1] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[1] This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in targeted protein degradation, supported by quantitative data, detailed experimental protocols, and logical and signaling pathway diagrams to empower the rational design of next-generation protein degraders.

The Core Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique and advantageous balance of hydrophilicity and flexibility.[1] This characteristic is fundamental to addressing a primary challenge in PROTAC development: their tendency to be large and lipophilic, often leading to poor aqueous solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A significant advantage of incorporating PEG linkers is the enhancement of a PROTAC's aqueous solubility.[2][3] The ether oxygens in the PEG backbone can form hydrogen bonds with water, improving the molecule's solubility and compatibility with physiological environments.[4][5] This improved solubility is crucial for reliable in vitro assays and can positively impact in vivo pharmacokinetics.[2][6]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can potentially hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a compensatory advantage.[1] PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area, resulting in a more compact and less polar structure that can more readily traverse the cell membrane.[1] However, excessive PEGylation can lead to a decrease in cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Critical Role in Ternary Complex Formation

The length and flexibility of the PEG linker are paramount in facilitating the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[7][8] This complex is an absolute prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[7] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an excessively long linker can lead to reduced efficacy due to increased conformational entropy and the potential for non-productive binding.[8][9]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the significant impact of PEG linker length on the biological activity of PROTACs.

PROTAC TargetLinker Composition (Number of Atoms)DC50 (nM)Dmax (%)Cell LineReference
ERα 12-atom chain>1000<20MCF7[8]
16-atom chain ~100 >80 MCF7 [8]
20-atom chain>500~40MCF7[8]
TBK1 7-atom chainInactive0-[10]
12-atom chainSub-micromolar--[10]
21-atom chain 3 96 - [10]
29-atom chain29276-[10]
BRD4 (CRBN-based) 0 PEG units<500-H661[10]
1-2 PEG units>5000-H661[10]
4-5 PEG units <500 - H661 [10]

Table 1: Impact of PEG Linker Length on PROTAC Degradation Potency. Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Signaling Pathways and Experimental Workflows

To understand and optimize the function of PEG-linked PROTACs, it is essential to visualize the underlying biological pathways and the experimental workflows used for their evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Binder-PEG Linker-E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Design and Evaluation Workflow Design PROTAC Design (Varying PEG Linker Lengths) Synthesis Chemical Synthesis Design->Synthesis Solubility_Permeability Physicochemical Characterization (Solubility & Permeability Assays) Synthesis->Solubility_Permeability Cell_Treatment Cell Culture and Treatment Synthesis->Cell_Treatment Data_Analysis Data Analysis (DC50, Dmax, Papp, etc.) Solubility_Permeability->Data_Analysis Degradation_Assay Protein Degradation Analysis (Western Blot) Cell_Treatment->Degradation_Assay Binding_Assay Ternary Complex Analysis (Fluorescence Polarization) Cell_Treatment->Binding_Assay Degradation_Assay->Data_Analysis Binding_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterative Refinement

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

This section provides methodologies for key experiments crucial for the evaluation of PEGylated PROTACs.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[2][4]

Materials and Reagents:

  • Cell Line: A human cancer cell line endogenously expressing the protein of interest (e.g., MCF7 for ERα).[3]

  • PROTACs: Stock solutions of PROTACs with varying PEG linker lengths in DMSO.

  • Vehicle Control: DMSO.[2]

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE: Gels, running buffer, and loading buffer.

  • Transfer System: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody: Specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of each PROTAC (e.g., 0.1 to 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[2]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[2]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a PROTAC by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[11][12]

Materials and Reagents:

  • Caco-2 cells: Passage number 40-60.[12]

  • Transwell™ plates: 24-well plates with permeable supports.

  • Transport Buffer: Hank's Balanced Salt Solution (HBSS) or Ringers buffer, pH 7.4.

  • PROTACs: Stock solutions in DMSO.

  • Control Compounds: High permeability (e.g., antipyrine) and low permeability (e.g., atenolol) controls.[12]

  • Analytical System: LC-MS/MS for quantification of the PROTAC.

Procedure:

  • Cell Culture: Seed Caco-2 cells on the apical side of the Transwell™ inserts and culture for 18-22 days to form a confluent and differentiated monolayer.[12]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the PROTAC solution (typically at 10 µM) to the apical (donor) compartment.[1]

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the basolateral compartment and a sample from the apical compartment at the beginning of the experiment.[12]

  • Permeability Assay (Basolateral to Apical - B to A): Perform the same procedure as above but add the PROTAC solution to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.[12]

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[12]

Note on PROTAC Permeability Assays: For PROTACs, which can have low solubility and high non-specific binding, modifications to the standard Caco-2 protocol, such as the addition of bovine serum albumin (BSA) to the assay buffer, may be necessary to improve recovery.[1]

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This biophysical assay measures the binding events that lead to the formation of the ternary complex. It is based on the principle that the polarization of emitted light from a fluorescently labeled molecule increases as its rotational mobility decreases upon binding to a larger molecule.[11]

Materials and Reagents:

  • Fluorescently Labeled Ligand: A fluorescently tagged version of either the POI binder or the E3 ligase binder.

  • Purified Proteins: Purified POI and E3 ligase complex.

  • PROTACs: A series of PROTACs with varying PEG linkers.

  • Assay Buffer: A buffer that maintains the stability of the proteins.

  • Microplates: Low-binding, black microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Assay Setup: To measure the affinity of the PROTAC for the POI, titrate the PROTAC into a solution containing the fluorescently labeled POI ligand and the purified POI.

  • Ternary Complex Formation: To assess ternary complex formation, first saturate the PROTAC with one of the binding partners (e.g., the E3 ligase) and then titrate in the other partner (the POI) along with the fluorescently labeled ligand.[11]

  • Incubation: Incubate the reaction mixtures at room temperature to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in the plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the concentration of the titrated component. Fit the data to a suitable binding model to determine the dissociation constant (Kd) for binary interactions and to assess the cooperativity of ternary complex formation.

Conclusion and Future Directions

PEG linkers are indispensable tools in the design of effective PROTACs, providing a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[7] Advances in structural biology, such as cryo-electron microscopy, and the development of more sophisticated computational modeling techniques will further elucidate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will pave the way for the design of PROTACS with superior potency, selectivity, and drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation.

References

Navigating the Stability of NH2-PEG2-methyl acetate hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of linker molecules is paramount to ensuring the integrity and efficacy of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide addresses the stability of a commonly utilized PEG-based linker, NH2-PEG2-methyl acetate (B1210297) hydrochloride, in various solvent systems. This document provides a framework for assessing its stability, including potential degradation pathways and recommended experimental protocols.

The stability of NH2-PEG2-methyl acetate hydrochloride is a critical factor, as its degradation can impact the synthesis, purification, and ultimately the biological activity of the final conjugate. The molecule possesses two key functional groups susceptible to degradation: a primary amine hydrochloride and a methyl ester, connected by a short polyethylene (B3416737) glycol (PEG) linker.

Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be hydrolysis of the methyl ester and oxidation of the PEG chain. The presence of the primary amine hydrochloride can also influence the local pH and potentially catalyze or participate in degradation reactions.

A logical representation of the factors influencing the stability of this linker is presented below.

Factors Influencing Stability of this compound Molecule NH2-PEG2-methyl acetate hydrochloride Ester Methyl Ester Group Molecule->Ester Amine Amine Hydrochloride Molecule->Amine PEG PEG Chain Molecule->PEG Hydrolysis Ester Hydrolysis Ester->Hydrolysis susceptible to pH pH of Solution Amine->pH influences Oxidation PEG Oxidation PEG->Oxidation susceptible to Degradation Degradation Hydrolysis->Degradation Oxidation->Degradation pH->Hydrolysis catalyzes Solvent Solvent Type Solvent->Hydrolysis mediates Temperature Temperature Temperature->Hydrolysis accelerates Temperature->Oxidation accelerates MetalIons Metal Ions MetalIons->Oxidation catalyzes Light Light Exposure Light->Oxidation initiates Experimental Workflow for Stability Assessment Start Start PrepStock Prepare Stock Solution of Linker in Solvent Start->PrepStock Stress Subject Aliquots to Stress Conditions (Heat, pH, Oxidant, Light) PrepStock->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling Analysis Analyze by LC-MS Sampling->Analysis Data Quantify Parent Compound and Identify Degradants Analysis->Data Report Generate Stability Report Data->Report End End Report->End

Navigating the Frontier of Drug Delivery: A Technical Guide to NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety, physicochemical properties, and handling procedures for NH2-PEG2-methyl acetate (B1210297) hydrochloride (CAS No: 208647-73-8). This bifunctional molecule is a cornerstone in modern drug development, particularly as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

NH2-PEG2-methyl acetate hydrochloride is a hydrophilic linker with a terminal primary amine and a methyl ester. These reactive groups facilitate its use in bioconjugation and chemical synthesis. While extensive experimental data on its physicochemical properties is not publicly available, a combination of information from supplier data sheets and computational models provides a solid foundation for its characterization.

PropertyValueSource
CAS Number 208647-73-8[1]
Molecular Formula C7H16ClNO4[1]
Molecular Weight 213.66 g/mol [1]
Appearance Colorless to white to yellow solid, semi-solid, liquid, or lump
Purity ≥98%
Solubility Soluble in DMSO (100 mg/mL)[2]
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride
Computed XLogP3 -1.1[3]
Computed Hydrogen Bond Donor Count 1[3]
Computed Hydrogen Bond Acceptor Count 4[3]
Computed Rotatable Bond Count 7[3]

Safety and Handling

Understanding the safety profile of this compound is critical for its proper handling in a laboratory setting. The following tables summarize the known hazards, precautionary measures, and first aid recommendations.

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation
Acute Oral Toxicity--H302: Harmful if swallowed
Aquatic Toxicity--H410: Very toxic to aquatic life with long lasting effects

Note: H302 and H410 are from the non-hydrochloride form's SDS.[4]

Precautionary Statements and Personal Protective Equipment (PPE)
CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.[4]P270: Do not eat, drink or smoke when using this product.[4]P271: Use only outdoors or in a well-ventilated area.P273: Avoid release to the environment.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.[4]P362: Take off contaminated clothing and wash before reuse.[5]P391: Collect spillage.[4]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[4]
Personal Protective Equipment (PPE)
Eye/Face Protection
Skin Protection
Respiratory Protection
Body Protection
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[6]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.[6]
Eye Contact Flush eyes with water as a precaution. Remove any contact lenses and continue rinsing for at least 15 minutes.[7]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting.[4]
Fire Fighting and Accidental Release Measures
SituationRecommended Action
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release Use personal protective equipment. Avoid breathing vapors, mist, or gas. For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid dust formation. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container. Do not let the product enter drains.[6][7]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendation
General Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. Keep away from moisture.
Inert Atmosphere For long-term stability, it is advisable to store under an inert atmosphere, such as nitrogen or argon.
Stock Solutions When stored in a suitable solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Application in PROTAC Synthesis: An Experimental Overview

This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[2] The primary amine of the linker serves as a nucleophile for conjugation to a carboxylic acid-containing ligand, typically through amide bond formation.

Generalized Experimental Protocol for Amide Bond Formation

This protocol outlines a general procedure for conjugating this compound to a carboxylic acid-containing molecule (e.g., a ligand for a target protein or an E3 ligase) using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)

  • Tertiary amine base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent in the reaction vessel. b. Add 1.1-1.5 equivalents of EDC and 1.1-1.5 equivalents of NHS or Sulfo-NHS to the solution. c. Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.

  • Preparation of Amine Linker: a. In a separate vial, dissolve this compound in the anhydrous solvent. b. Add 1.0-1.2 equivalents of a tertiary amine base (e.g., TEA or DIPEA) to neutralize the hydrochloride salt and free the primary amine.

  • Conjugation Reaction: a. Add the solution of the deprotonated amine linker to the activated NHS-ester solution. b. Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Quenching and Purification: a. Once the reaction is complete, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris) if necessary. b. The solvent is typically removed under reduced pressure. c. The crude product is then purified using a suitable method such as reverse-phase HPLC or silica (B1680970) gel column chromatography to isolate the desired conjugate.

  • Characterization: a. The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Visualizing the Role in PROTACs and Synthesis

The PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are designed to bring a target protein in close proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) TargetProtein Target Protein (Protein of Interest) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Proteasome 26S Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ub Ubiquitin Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: The mechanism of action of a PROTAC, leading to protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule using this compound involves a series of well-defined steps, from the activation of the coupling partners to the final purification of the conjugate.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_downstream Downstream Processing CarboxylicAcid Carboxylic Acid Ligand Activation 1. Activation CarboxylicAcid->Activation EDC_NHS EDC / NHS EDC_NHS->Activation AmineLinker NH2-PEG2-methyl acetate hydrochloride Deprotonation 2. Deprotonation AmineLinker->Deprotonation Base Tertiary Amine Base Base->Deprotonation Conjugation 3. Conjugation Activation->Conjugation Deprotonation->Conjugation Purification 4. Purification (HPLC) Conjugation->Purification Characterization 5. Characterization (MS, NMR) Purification->Characterization FinalProduct Final PROTAC Conjugate Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of a PROTAC using a PEG linker.

This technical guide provides essential information for the safe and effective use of this compound in research and development. By understanding its properties and handling requirements, scientists can confidently leverage this versatile linker in the creation of innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols for NH2-PEG2-methyl acetate hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NH2-PEG2-methyl acetate (B1210297) hydrochloride, a bifunctional PEG linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for amide bond formation, purification, and characterization of the resulting PROTACs, along with relevant biological context and experimental workflows.

Introduction to PROTACs and PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A typical PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable properties.[3] They can enhance the aqueous solubility of often hydrophobic PROTAC molecules, which can improve cell permeability and oral absorption.[3] The length and composition of PEG linkers are easily tunable, allowing for the optimization of the ternary complex formation between the POI, the PROTAC, and the E3 ligase.[3] NH2-PEG2-methyl acetate hydrochloride is a PEG-based linker featuring a terminal amine for conjugation and a methyl ester for further modification or to influence solubility.

Application: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, making it a prime target in cancer therapy. The synthesis involves the coupling of a BRD4 ligand (e.g., a derivative of JQ1) containing a carboxylic acid, with the amine group of the NH2-PEG2-methyl acetate linker, followed by subsequent conjugation to an E3 ligase ligand. For this protocol, we will focus on the initial amide bond formation step.

Table 1: Materials and Reagents for Amide Coupling
ReagentSupplierPurpose
This compoundCommercial VendorBifunctional PEG Linker
BRD4 Ligand with Carboxylic Acid (e.g., JQ1-acid)Synthesized/VendorTarget Protein Binder
HATUCommercial VendorAmide Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)Commercial VendorBase
Anhydrous DMF (N,N-Dimethylformamide)Commercial VendorReaction Solvent
Dichloromethane (B109758) (DCM)Commercial VendorExtraction/Washing Solvent
Saturated Sodium Bicarbonate SolutionPrepared in-houseAqueous Wash
BrinePrepared in-houseAqueous Wash
Anhydrous Sodium SulfateCommercial VendorDrying Agent
Table 2: General Reaction Conditions for HATU-Mediated Amide Coupling
ParameterCondition
Stoichiometry
- Carboxylic Acid1.0 equivalent
- Amine (Linker)1.1 equivalents
- HATU1.2 equivalents
- DIPEA2.0 - 3.0 equivalents
SolventAnhydrous DMF
TemperatureRoom Temperature (20-25 °C)
Reaction Time2 - 6 hours (monitored by LC-MS)
AtmosphereInert (Nitrogen or Argon)

Experimental Protocols

Protocol 1: Amide Coupling of BRD4 Ligand with this compound
  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the BRD4 ligand with a carboxylic acid (1.0 eq).

    • Dissolve the starting material in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

    • Add this compound (1.1 eq) to the solution.

    • Add HATU (1.2 eq) to the reaction mixture.

    • Finally, add DIPEA (2.0-3.0 eq) dropwise to the stirring solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of the PROTAC Intermediate

The crude product is typically purified by flash column chromatography on silica (B1680970) gel.

  • Column Preparation:

    • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Purification:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Final Steps:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

    • The purity of the final compound should be assessed by analytical HPLC, and its identity confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Example Quantitative Data for PROTAC Synthesis
PROTAC IntermediateYieldPurity (by HPLC)Reference
JQ1-Linker-Pomalidomide55%>95%[4]
BRD4 Degrader (Amide-linked)48%Not Reported[5]
Alkenyl Oxindole-based BRD4 PROTAC (22a)N/A>98% (Dmax)[6]

Note: Yields and purity are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Signaling Pathway of BRD4

BRD4 plays a crucial role in transcriptional activation by binding to acetylated histones and recruiting transcriptional machinery, including the Mediator complex and P-TEFb.[7][8] This leads to the expression of key oncogenes like c-MYC. A PROTAC targeting BRD4 hijacks the ubiquitin-proteasome system to induce its degradation, thereby downregulating the expression of these oncogenes.

BRD4_Signaling_Pathway cluster_protac PROTAC Action BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Degradation BRD4 Degradation BRD4->Degradation AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits RNAPolII RNA Pol II PTEFb->RNAPolII phosphorylates Oncogenes Oncogene Transcription (e.g., c-MYC) RNAPolII->Oncogenes initiates PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3Ligase E3 Ligase PROTAC->E3Ligase binds Proteasome Proteasome E3Ligase->Proteasome recruits Proteasome->Degradation leads to

Caption: BRD4 signaling and PROTAC-mediated degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC involves a multi-step process from initial design and synthesis to biological evaluation.

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Synthesis of PROTAC (Amide Coupling) Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization InVitro In Vitro Evaluation (Degradation Assays - Western Blot) Characterization->InVitro Cellular Cellular Assays (Viability, Apoptosis) InVitro->Cellular Optimization Lead Optimization (SAR Studies) Cellular->Optimization Optimization->Design Iterative Cycle

Caption: General workflow for PROTAC development.

Conclusion

This compound serves as a valuable and versatile linker for the synthesis of PROTACs. The protocols provided herein offer a foundational approach for its application in amide coupling reactions to generate novel protein degraders. Successful PROTAC development relies on a systematic and iterative process of design, synthesis, and biological evaluation to achieve potent and selective target protein degradation.

References

Application Notes and Protocols: NH2-PEG2-Methyl Acetate Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate (B1210297) hydrochloride is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation. This molecule features a primary amine (-NH2) at one end and a methyl ester-protected carboxylic acid at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The amine group provides a nucleophilic target for conjugation, while the methyl ester serves as a stable protecting group for a carboxyl moiety, which can be deprotected for subsequent reactions. The PEG linker enhances solubility, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate. The hydrochloride salt form improves the handling and solubility of the reagent in aqueous buffers.

This document provides detailed application notes and protocols for the effective use of NH2-PEG2-methyl acetate hydrochloride in various bioconjugation strategies, including protein modification, antibody-drug conjugate (ADC) development, and nanoparticle surface functionalization.

Chemical Properties and Handling

The chemical properties and recommended handling for this compound are summarized in the table below.

PropertyValue
Chemical Name 2-[2-(2-aminoethoxy)ethoxy]acetic acid, methyl ester, hydrochloride
Molecular Formula C7H16ClNO4
Molecular Weight 213.66 g/mol [1]
Appearance Colorless to light yellow solid, semi-solid, or oil
Purity Typically ≥95%
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen), away from light and moisture.[2] For long-term storage, temperatures of -20°C are recommended.[3]
Solubility Soluble in water, DMSO, and DMF.[4][5]
Handling Warm the container to room temperature before opening to prevent moisture condensation.[2] Prepare stock solutions in anhydrous DMSO or DMF.[5] Use non-amine containing buffers for conjugation reactions.[5]

Core Applications and Principles

The utility of this compound stems from its bifunctional nature, allowing for sequential conjugation reactions.

  • Amine-Reactive Conjugation: The primary amine group is typically reacted first. It can be coupled to molecules containing activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, or carboxylic acids (in the presence of carbodiimides like EDC).

  • Carboxyl-Reactive Conjugation: The methyl ester acts as a protecting group for the carboxylic acid. After the initial conjugation via the amine group, the methyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to reveal a free carboxylic acid. This newly exposed functional group can then be activated and reacted with amine-containing molecules.

This sequential reaction capability makes it an ideal linker for creating complex bioconjugates where precise control over connectivity is required.

Experimental Protocols

This protocol describes the conjugation of the amine group of the linker to available carboxyl groups (e.g., on aspartic or glutamic acid residues) of a protein using carbodiimide (B86325) chemistry.

Materials:

  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water to a concentration of 100 mM.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation:

    • Dissolve this compound in Reaction Buffer.

    • Add the linker to the activated protein solution at a 10- to 50-fold molar excess over the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction. Incubate for 30 minutes.

  • Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

ParameterRecommended Range
Protein Concentration 1-10 mg/mL
EDC/Protein Molar Ratio 10:1 to 50:1
NHS/Protein Molar Ratio 20:1 to 100:1
Linker/Protein Molar Ratio 10:1 to 50:1
Reaction pH Activation: 6.0; Conjugation: 7.2-7.5
Reaction Time 2-4 hours at RT or overnight at 4°C

This protocol describes the hydrolysis of the methyl ester on the PEGylated conjugate to yield a free carboxyl group.

Materials:

  • PEGylated conjugate (from Protocol 1)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • pH Adjustment: Adjust the pH of the purified PEGylated conjugate solution to 10-11 with 0.1 M NaOH.

  • Hydrolysis: Incubate the solution at room temperature for 1-2 hours, monitoring the pH and adjusting as necessary to maintain it in the 10-11 range.

  • Neutralization: Neutralize the solution by adding 0.1 M HCl until the pH returns to 7.0-7.5.

  • Buffer Exchange: Perform a buffer exchange into the desired buffer for the next conjugation step using dialysis or a desalting column.

  • Verification: Confirm the deprotection by mass spectrometry, observing the decrease in molecular weight corresponding to the loss of a methyl group.

This protocol describes the conjugation of an amine-containing molecule (e.g., a drug or a fluorescent dye) to the newly exposed carboxyl group on the PEGylated protein.

Materials:

  • Carboxyl-terminated PEGylated protein (from Protocol 2)

  • Amine-containing molecule

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

Procedure:

  • Activation of the Terminal Carboxyl Group:

    • Dissolve the carboxyl-terminated PEGylated protein in Activation Buffer.

    • Add a 100- to 500-fold molar excess of EDC and NHS over the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation of the Second Molecule:

    • Dissolve the amine-containing molecule in Reaction Buffer.

    • Add the amine-containing molecule to the activated protein solution at a 10- to 50-fold molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench and purify the final bioconjugate as described in Protocol 1.

  • Characterization: Characterize the final product using appropriate techniques, such as HPLC, mass spectrometry, and functional assays.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive reagents (EDC/NHS are moisture-sensitive).Use fresh, anhydrous reagents. Store desiccated at -20°C.
Non-optimal pH.Ensure the pH for EDC/NHS activation is ~6.0 and for amine coupling is 7.2-8.0.
Presence of amine-containing buffers (e.g., Tris).Use non-amine buffers like MES, HEPES, or PBS.
Protein Precipitation High concentration of organic solvent from reagent stocks.Minimize the volume of organic solvent added. Ensure protein is soluble under reaction conditions.
pH changes leading to aggregation.Carefully monitor and control the pH throughout the reaction.
Incomplete Deprotection Insufficient hydrolysis time or pH.Increase incubation time or ensure the pH is maintained at 10-11.
Re-esterification.Proceed to the next step promptly after neutralization and buffer exchange.

Conclusion

This compound is a versatile and valuable tool in bioconjugation, enabling the controlled and sequential linkage of different molecules. Its PEG spacer provides beneficial properties to the final conjugate, such as increased solubility and reduced immunogenicity. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can successfully employ this linker to develop novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Coupling NH2-PEG2-methyl acetate hydrochloride to a CRBN Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the successful coupling of an amine-functionalized PEG linker, NH2-PEG2-methyl acetate (B1210297) hydrochloride, to a carboxylated Cereblon (CRBN) ligand, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for amide bond formation, purification, and characterization of the resulting conjugate are presented. Additionally, potential challenges, such as the stability of the methyl ester under coupling conditions, are discussed, and mitigation strategies are proposed. All quantitative data is summarized in easy-to-reference tables, and key workflows are visualized using Graphviz diagrams.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The appropriate choice of the E3 ligase ligand and the linker is crucial for the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[2]

Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most widely used E3 ligases in PROTAC design.[3] Ligands such as thalidomide, lenalidomide, and pomalidomide (B1683931) and their derivatives are commonly employed to recruit CRBN. The linker, often a polyethylene (B3416737) glycol (PEG) chain, plays a pivotal role in optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the POI.

This application note details the chemical conjugation of NH2-PEG2-methyl acetate hydrochloride to a CRBN ligand bearing a carboxylic acid functionality. This process involves the formation of a stable amide bond, a common and robust reaction in bioconjugation chemistry.[4]

Signaling Pathway and Experimental Workflow

The overall goal of this protocol is to synthesize a CRBN ligand-linker conjugate that can be further elaborated to create a functional PROTAC. The synthesized conjugate will bring a target protein in proximity to the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) PROTAC PROTAC (CRBN Ligand-Linker-POI Ligand) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome targeted for degradation Ub Ubiquitin PROTAC->Ub recruits CRBN CRBN E3 Ligase CRBN->PROTAC binds Ub->POI polyubiquitinates Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI degrades

Diagram 1: PROTAC Mechanism of Action.

The experimental workflow for the coupling reaction is outlined below. It involves the activation of the carboxylic acid on the CRBN ligand, followed by the coupling with the amine-PEG linker, and subsequent purification and characterization of the product.

experimental_workflow cluster_workflow Experimental Workflow start Start reagent_prep Reagent Preparation (CRBN-COOH, NH2-PEG2-methyl acetate) start->reagent_prep activation Activation of CRBN-COOH (e.g., EDC/NHS or HATU) reagent_prep->activation coupling Coupling Reaction with NH2-PEG2-methyl acetate activation->coupling purification Purification (e.g., HPLC) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization end End Product: CRBN-Linker characterization->end

Diagram 2: Experimental Workflow for Coupling.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final conjugate. The following tables summarize key quantitative data for common amide coupling reagents.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentTypical SolventReaction TimeTypical Yield (%)AdvantagesDisadvantages
EDCNHS or Sulfo-NHSDMF, DMSO, DCM2-12 h70-90Water-soluble byproducts, mild conditionsCan lead to side reactions if not controlled
HATUHOBt, DIPEADMF, NMP1-4 h85-98High efficiency, fast, low racemizationHigher cost, requires inert atmosphere
DCCNHSDCM, DMF4-12 h60-85Effective for hindered aminesInsoluble DCU byproduct requires filtration

Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Table 2: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to CRBN-COOH)
NH2-PEG2-methyl acetate·HCl1.0 - 1.2 equivalents
EDC1.2 - 1.5 equivalents
NHS1.2 - 1.5 equivalents
HATU1.1 - 1.3 equivalents
DIPEA (for HATU coupling)2.0 - 3.0 equivalents

Experimental Protocols

Materials and Reagents
  • Carboxyl-functionalized CRBN ligand (e.g., Pomalidomide-C7-COOH)[5]

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Protocol 1: EDC/NHS Coupling

This protocol describes the formation of an amide bond using EDC and NHS as coupling agents.

  • Preparation of Reactants:

    • Dissolve the carboxyl-functionalized CRBN ligand (1.0 eq) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.1 eq) and DIPEA (1.1 eq, to neutralize the hydrochloride) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of the CRBN ligand, add the EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction:

    • Add the solution of NH2-PEG2-methyl acetate and DIPEA to the activated CRBN ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired CRBN-PEG2-methyl acetate conjugate.

Protocol 2: HATU Coupling

This protocol utilizes the more efficient coupling reagent HATU.

  • Preparation of Reactants:

    • Dissolve the carboxyl-functionalized CRBN ligand (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Coupling Reaction:

    • To the solution of the CRBN ligand, add HATU (1.2 eq).

    • Stir for 5 minutes at room temperature under an inert atmosphere.

    • Add the solution of NH2-PEG2-methyl acetate and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Note on Methyl Ester Stability: The methyl acetate group on the PEG linker may be susceptible to hydrolysis under basic conditions used in the coupling reaction (especially with DIPEA) or during aqueous work-up.[1][2][6] To minimize hydrolysis, it is recommended to:

  • Use the minimum necessary amount of base.

  • Keep the reaction temperature at room temperature or below.

  • Minimize the duration of the reaction and work-up.

  • Carefully analyze the final product by NMR and MS to confirm the integrity of the methyl ester. If hydrolysis is a significant issue, an orthogonal protection strategy for the ester may be required, though this adds complexity to the synthesis.[7][8]

Characterization of the Conjugate

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized CRBN-PEG2-methyl acetate conjugate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the successful conjugation and assessing the purity of the product.[9][10][11]

  • Method: A reversed-phase HPLC column (e.g., C18) is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid or trifluoroacetic acid.

  • Expected Outcome: The LC chromatogram should show a major peak corresponding to the desired product with the expected mass-to-charge ratio (m/z) in the mass spectrum. The absence of starting materials should also be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the conjugate.

  • ¹H NMR: Should show characteristic peaks for both the CRBN ligand and the PEG linker. The disappearance of the carboxylic acid proton (if observable) and the appearance of a new amide proton signal can confirm amide bond formation. The presence of the methyl singlet from the acetate group should be verified.

  • ¹³C NMR: Can further confirm the structure of the conjugate.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product.[12]

  • Method: A reversed-phase C18 column with a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA) is commonly used.

  • Purity Assessment: The purity is calculated based on the peak area of the product relative to the total peak area in the chromatogram. A purity of >95% is generally desired for biological assays.

Conclusion

The successful coupling of this compound to a carboxylated CRBN ligand is a key step in the synthesis of potent and effective PROTACs. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can reliably synthesize and characterize these important building blocks for targeted protein degradation. Careful attention to reaction conditions, particularly concerning the stability of the methyl ester, and thorough analytical characterization are paramount to ensure the quality and desired properties of the final conjugate.

References

Application Notes and Protocols for a BRD4-Targeting PROTAC Utilizing an NH2-PEG2-Methyl Acetate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the E3 ligase, the PROTAC, and the POI leads to the ubiquitination and subsequent degradation of the target protein.[1]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a key epigenetic reader that regulates the transcription of crucial oncogenes, such as c-Myc.[3][4] Its overexpression is implicated in various cancers, making it a significant therapeutic target.[5][6] PROTACs that target BRD4 for degradation offer a powerful alternative to traditional inhibitors by completely removing the protein, which can result in a more profound and sustained biological effect.[1][7]

This document provides detailed application notes and protocols for a representative BRD4-targeting PROTAC that incorporates an NH2-PEG2-methyl acetate (B1210297) hydrochloride linker. This linker connects a BRD4-binding moiety, such as the well-characterized BET inhibitor JQ1, to a ligand for an E3 ubiquitin ligase, for instance, a thalidomide (B1683933) derivative that recruits Cereblon (CRBN).[8][9][10]

Mechanism of Action

The BRD4-targeting PROTAC operates by inducing proximity between BRD4 and an E3 ubiquitin ligase, typically CRBN.[11] This is achieved through the bifunctional nature of the PROTAC, where one end binds to the bromodomain of BRD4 and the other end binds to the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the BRD4 protein. Polyubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome.[12] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.[12]

cluster_0 PROTAC-mediated BRD4 Degradation Pathway PROTAC BRD4 PROTAC (JQ1-Linker-CRBN Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds Downstream_Effects Downregulation of c-Myc and other oncogenes BRD4->Downstream_Effects Regulates CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Poly_Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Poly_Ub_BRD4->Downstream_Effects Inhibits Transcription Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation Cellular_Response Anti-proliferative Effects Apoptosis Downstream_Effects->Cellular_Response cluster_1 Western Blot Workflow for BRD4 Degradation Start Start Cell_Seeding Cell Seeding (6-well plate) Start->Cell_Seeding PROTAC_Treatment PROTAC Treatment (Varying concentrations and times) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis (RIPA buffer) PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4, Anti-c-Myc, Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL substrate) Secondary_Ab->Detection Analysis Data Analysis (Quantify band intensity) Detection->Analysis End End Analysis->End cluster_2 Co-Immunoprecipitation Workflow for Ternary Complex Start Start Cell_Treatment Cell Treatment (PROTAC + Proteasome Inhibitor) Start->Cell_Treatment Cell_Lysis Cell Lysis (Non-denaturing buffer) Cell_Treatment->Cell_Lysis Pre_Clearing Pre-clearing (Protein A/G beads) Cell_Lysis->Pre_Clearing IP Immunoprecipitation (Anti-CRBN Ab or IgG) Pre_Clearing->IP Capture Complex Capture (Protein A/G beads) IP->Capture Washing Washing Capture->Washing Elution Elution (Boiling in sample buffer) Washing->Elution Western_Blot Western Blot Analysis (Probe for BRD4 and CRBN) Elution->Western_Blot Analysis Data Analysis (Confirm BRD4 in CRBN IP) Western_Blot->Analysis End End Analysis->End

References

Application Notes and Protocols for NH2-PEG2-methyl acetate hydrochloride in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate (B1210297) hydrochloride is a bifunctional chemical linker predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for oncology research. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate cancer-promoting proteins. This linker, characterized by a short, hydrophilic di-ethylene glycol (PEG2) spacer, connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in synthesis protocols.

The PEG2 linker's length and flexibility are critical attributes that influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. In oncology, this targeted protein degradation approach offers a promising strategy to overcome the limitations of traditional small-molecule inhibitors, such as drug resistance and off-target effects.

Applications in Oncology Research

The primary application of NH2-PEG2-methyl acetate hydrochloride in oncology is as a component of PROTACs designed to target a wide array of cancer-driving proteins, including but not limited to:

  • Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): Overexpression of BET proteins is implicated in various cancers. PROTACs incorporating short PEG linkers have been shown to induce potent degradation of BRD4.

  • Receptor Tyrosine Kinases (RTKs): Aberrant RTK signaling is a common feature of many cancers. PROTACs can be designed to degrade specific RTKs, thereby inhibiting downstream pro-survival pathways.

  • Androgen and Estrogen Receptors (AR and ER): These nuclear receptors are key drivers in prostate and breast cancer, respectively. PROTACs offer a mechanism to degrade these receptors, providing a potential therapeutic avenue for hormone-dependent cancers.

  • Mutant Oncoproteins (e.g., KRAS, BRAF): PROTACs are being developed to target specific oncogenic mutants that are often difficult to inhibit with conventional drugs.

The choice of a short PEG linker like that in this compound can be crucial for optimizing the degradation efficiency of a particular target protein.

Data Presentation

The efficacy of a PROTAC synthesized using the NH2-PEG2-methyl acetate linker is typically evaluated through a series of in vitro experiments. The following tables provide representative quantitative data for a hypothetical PROTAC targeting a protein of interest (POI) in a cancer cell line.

Table 1: In Vitro Degradation of POI by a Hypothetical PROTAC

PROTAC Concentration (nM)Mean POI Level (% of Vehicle Control)Standard Deviation
0.198.23.5
185.14.2
1052.35.1
10015.82.9
10005.21.8
DC50 (nM) ~12

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of a Hypothetical PROTAC in Cancer Cells

PROTAC Concentration (nM)Mean Cell Viability (% of Vehicle Control)Standard Deviation
199.12.8
1090.53.9
10055.64.7
100020.33.1
100008.72.2
IC50 (nM) ~110

IC50: The concentration of the PROTAC that inhibits 50% of cancer cell growth.

Mandatory Visualizations

G cluster_synthesis PROTAC Synthesis Workflow L Target Ligand (with reactive group) P NH2-PEG2-methyl acetate hydrochloride L->P Amide Coupling (Step 1) E3L E3 Ligase Ligand (with reactive group) P->E3L Amide Coupling (Step 2) PROTAC Final PROTAC Molecule E3L->PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

G PROTAC PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targeted for Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

G cluster_workflow Experimental Workflow for PROTAC Evaluation A 1. Cell Culture (Cancer Cell Line) B 2. PROTAC Treatment (Dose-response) A->B C 3. Cell Lysis B->C E 5. Cell Viability Assay (e.g., MTT, CCK-8) B->E D 4. Western Blot Analysis C->D F Data Analysis: - DC50 Calculation - IC50 Calculation D->F E->F

Application Notes and Protocols for Developing PROTACs for Neurodegenerative Diseases Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality for neurodegenerative diseases by targeting disease-causing proteins for degradation.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component influencing the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, provide flexibility for optimal ternary complex formation, and improve drug-like properties.[3][5]

These application notes provide an overview of the development of PROTACs for neurodegenerative diseases, with a focus on the strategic use of PEG linkers. Detailed protocols for key experiments are provided to guide researchers in the design and evaluation of novel PROTACs.

Rationale for Using PEG Linkers in Neurodegenerative Disease PROTACs

The development of PROTACs for central nervous system (CNS) disorders presents unique challenges, including the need to cross the blood-brain barrier and engage with intracellular protein aggregates.[5] PEG linkers offer several advantages in this context:

  • Enhanced Solubility: Many small molecule ligands targeting proteins implicated in neurodegenerative diseases are hydrophobic. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC molecule, which is crucial for administration and bioavailability.[3][5]

  • Increased Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

  • Improved Pharmacokinetics: PEGylation can shield the PROTAC from metabolic enzymes and reduce renal clearance, potentially leading to a longer half-life in vivo.

  • Modulation of Permeability: While highly polar, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that mask its polar surface area, aiding in cell permeability.[6]

Key Targets for PROTACs in Neurodegenerative Diseases

Several proteins that misfold and aggregate are key targets for PROTAC-mediated degradation in the context of neurodegenerative diseases:

  • Tau: Hyperphosphorylated and aggregated tau is a hallmark of Alzheimer's disease and other tauopathies.[7]

  • α-Synuclein: Aggregation of α-synuclein is a central event in Parkinson's disease and other synucleinopathies.[1]

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in tau hyperphosphorylation and other pathological processes in Alzheimer's disease.[8][9]

Data Presentation: Efficacy of PEGylated PROTACs

The following tables summarize quantitative data for PROTACs utilizing PEG linkers for the degradation of proteins relevant to neurodegenerative diseases.

Table 1: Degradation of α-Synuclein by Arginine-based PROTACs with PEG Linkers [10]

PROTACLinkerTarget ProteinCell LineDC50Dmax
Arg-PEG1-Tα-synPEG1α-synA53TU251Not explicitly stated, but effective at low micromolar concentrations~80% at 5 µM
Arg-PEG3-Tα-synPEG3α-synA53TU251Not explicitly stated, but effective at low micromolar concentrations~75% at 5 µM
Arg-PEG4-Tα-synPEG4α-synA53TU251Not explicitly stated, but effective at low micromolar concentrations~70% at 5 µM

Table 2: Degradation of GSK-3β by PROTACs with PEG Linkers [1][11]

PROTACLinker CompositionTarget ProteinCell LineDC50Dmax
PROTAC GSK-3β Degrader-1SB-216763, PEG linker, PomalidomideGSK-3βSH-SY5Y6.22 μMNot explicitly stated, but significant degradation at 10 µM
PG21Based on E3 ligase cereblon (CRBN) with a linkerGSK-3βNot explicitly statedInduces 44.2% degradation at 2.8 μM44.2%

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) (e.g., Tau, α-Synuclein) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Signaling Pathways Affected by Target Degradation

Degradation of key proteins in neurodegenerative diseases can impact downstream signaling pathways, potentially rescuing neuronal function.

Tau Degradation and Neuronal Function:

Tau_Degradation_Pathway cluster_neuron Neuron Tau_PROTAC Tau-targeting PROTAC Aggregated_Tau Aggregated Hyperphosphorylated Tau Tau_PROTAC->Aggregated_Tau Binds to Degradation Proteasomal Degradation Aggregated_Tau->Degradation Leads to Microtubule_Stability Microtubule Stability Degradation->Microtubule_Stability Restores Axonal_Transport Normal Axonal Transport Microtubule_Stability->Axonal_Transport Synaptic_Function Improved Synaptic Function Axonal_Transport->Synaptic_Function Neuronal_Survival Neuronal Survival Synaptic_Function->Neuronal_Survival

Caption: Impact of Tau degradation on neuronal pathways.

α-Synuclein Degradation and Neuronal Function:

aSyn_Degradation_Pathway cluster_neuron Neuron aSyn_PROTAC α-Synuclein-targeting PROTAC aSyn_Aggregates α-Synuclein Aggregates aSyn_PROTAC->aSyn_Aggregates Binds to Degradation Proteasomal Degradation aSyn_Aggregates->Degradation Leads to Mitochondrial_Function Mitochondrial Function Degradation->Mitochondrial_Function Restores Synaptic_Vesicle_Trafficking Synaptic Vesicle Trafficking Degradation->Synaptic_Vesicle_Trafficking Improves Reduced_Oxidative_Stress Reduced Oxidative Stress Mitochondrial_Function->Reduced_Oxidative_Stress Neuronal_Health Improved Neuronal Health Synaptic_Vesicle_Trafficking->Neuronal_Health Reduced_Oxidative_Stress->Neuronal_Health

Caption: Impact of α-Synuclein degradation on neuronal pathways.

Experimental Workflow for PROTAC Development

A typical workflow for the development and evaluation of a novel PROTAC is outlined below.

PROTAC_Development_Workflow Design PROTAC Design (POI Ligand, PEG Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Screening In Vitro Screening (Degradation Assays - Western Blot) Synthesis->In_Vitro_Screening Dose_Response Dose-Response & Time-Course (Determine DC50 & Dmax) In_Vitro_Screening->Dose_Response Mechanism Mechanism of Action Studies (UPS Involvement) Dose_Response->Mechanism Cell_Viability Cell Viability Assays Mechanism->Cell_Viability In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Cell_Viability->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: General workflow for PROTAC development and evaluation.

Experimental Protocols

Protocol 1: In Vitro Protein Degradation Assay Using Western Blot

This protocol describes the quantification of target protein degradation in a neuronal cell line (e.g., SH-SY5Y) treated with a PROTAC.

Materials:

  • SH-SY5Y cells (or other relevant neuronal cell line)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • PROTAC compound dissolved in DMSO

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-Tau, anti-α-Synuclein)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in complete medium.

    • Aspirate the old medium and treat the cells with the PROTAC dilutions or vehicle control.

    • Incubate for the desired time (e.g., 24, 48 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the primary antibody for the loading control.

    • Repeat the washing and secondary antibody incubation steps.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12][13]

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Tauopathy

This protocol provides a general framework for evaluating the in vivo efficacy of a tau-targeting PROTAC in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice).[7]

Materials:

  • 3xTg-AD mice and wild-type littermates

  • PROTAC compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG, and saline)

  • Vehicle control solution

  • Dosing equipment (e.g., gavage needles, syringes)

  • Anesthesia

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Tissue processing reagents (sucrose solutions)

  • Cryostat or microtome

  • Antibodies for immunohistochemistry (e.g., anti-phospho-tau, anti-total tau)

  • Microscope

Procedure:

  • Animal Dosing:

    • Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

    • Divide the mice into treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose).

    • Administer the PROTAC or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined frequency and duration (e.g., once daily for 4 weeks).

    • Monitor the animals daily for any signs of toxicity or adverse effects.

  • Behavioral Testing (Optional):

    • Perform behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition) before and after the treatment period.

  • Tissue Collection and Processing:

    • At the end of the treatment period, anesthetize the mice.

    • Perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains by incubating them in increasing concentrations of sucrose (B13894) solutions.

    • Freeze the brains and section them using a cryostat or microtome.

  • Immunohistochemistry:

    • Mount the brain sections on slides.

    • Perform immunohistochemical staining for total tau and phosphorylated tau.

    • Use appropriate primary and secondary antibodies and a detection system (e.g., DAB or fluorescence).

  • Image Analysis and Quantification:

    • Capture images of the stained brain sections using a microscope.

    • Quantify the levels of total and phosphorylated tau in specific brain regions (e.g., hippocampus, cortex).

    • Compare the tau levels between the treatment groups.

Conclusion

The development of PROTACs with PEG linkers represents a promising strategy for targeting key pathological proteins in neurodegenerative diseases. The enhanced solubility, flexibility, and favorable pharmacokinetic properties conferred by PEG linkers can overcome some of the challenges associated with developing drugs for CNS disorders. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel PROTACs with the potential to become transformative therapies for diseases such as Alzheimer's and Parkinson's.

References

Application Note: Solid-Phase Synthesis of PROTACs Using a Bifunctional PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule typically consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5][6]

Solid-phase synthesis (SPS) offers a highly efficient and streamlined methodology for the rapid assembly of PROTAC libraries.[1][7] This approach simplifies purification by immobilizing the growing molecule on a solid support, allowing for the use of excess reagents to drive reactions to completion.[1] The linker is a critical component, significantly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2] Polyethylene glycol (PEG)-based linkers are frequently used to improve the aqueous solubility and cell permeability of PROTACs.[1][2][8]

This document provides a detailed protocol for the solid-phase synthesis of PROTACs utilizing NH2-PEG2-methyl acetate (B1210297) hydrochloride, a versatile PEG-based linker building block.[9] The protocol outlines the sequential attachment of an E3 ligase ligand, the PEG linker, and a POI ligand to a solid support resin, followed by cleavage and purification.

PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to a POI and an E3 ligase, forming a ternary complex.[5][10] This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in further degradation cycles.[4][5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (POI) POI_bound POI E3 E3 Ligase E3_bound E3 POI_bound->PROTAC_bound E3_bound->PROTAC_bound Ub Ubiquitin (Ub) POI_Ub Polyubiquitinated POI POI_Ub->PROTAC Release Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination cluster_ternary->POI_Ub G start Start: Select Resin resin_prep Step 1: Resin Swelling & Ligand 1 Attachment start->resin_prep wash1 Wash (DMF, DCM, MeOH) resin_prep->wash1 linker_coupling Step 2: Linker Coupling (NH2-PEG2-MeOAc) wash1->linker_coupling linker_hydrolysis Step 2a: Linker Ester Hydrolysis (LiOH) ligand2_coupling Step 3: Ligand 2 Coupling (POI Ligand-COOH) linker_hydrolysis->ligand2_coupling wash2 Wash (DMF, DCM, MeOH) linker_coupling->wash2 wash2->linker_hydrolysis wash3 Wash (DMF, DCM, MeOH) ligand2_coupling->wash3 cleavage Step 4: Cleavage from Resin (TFA Cocktail) wash3->cleavage purification Step 5: Purification & Analysis (HPLC, MS) cleavage->purification

References

Application Notes and Protocols for LC-MS Analysis of PROTACs with PEG2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Polyethylene glycol (PEG) linkers, particularly short chains like PEG2, are frequently employed in PROTAC design to enhance solubility and optimize the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][]

This document provides detailed application notes and protocols for the quantitative analysis of PROTACs containing a PEG2 linker using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are essential for pharmacokinetic studies, metabolism profiling, and quality control in the development of PROTAC-based therapeutics.

Signaling Pathway: PROTAC-Mediated Degradation of Estrogen Receptor α (ERα)

A key area of PROTAC research involves targeting nuclear hormone receptors like Estrogen Receptor α (ERα), a critical driver in breast cancer.[3] The following diagram illustrates the general mechanism of a PROTAC with a PEG2 linker designed to degrade ERα.

PROTAC_Mechanism PROTAC-Mediated Degradation of ERα cluster_cell Cellular Environment PROTAC ERα PROTAC (with PEG2 Linker) Ternary_Complex Ternary Complex (ERα-PROTAC-E3) PROTAC->Ternary_Complex Binds ERa Estrogen Receptor α (Target Protein) ERa->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Recycled Ub_ERa Poly-ubiquitinated ERα Ternary_Complex->Ub_ERa Ubiquitination Ub Ubiquitin Ub->Ub_ERa Proteasome Proteasome Ub_ERa->Proteasome Recognition Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Degradation LCMS_Workflow LC-MS Workflow for PROTAC Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results (Concentration Data) Data_Analysis->Results

References

Application Note: Structure Confirmation of NH2-PEG2-Methyl Acetate Hydrochloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of NH2-PEG2-methyl acetate (B1210297) hydrochloride, a common bifunctional linker used in bioconjugation and drug delivery. We provide a comprehensive protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, we present a detailed analysis of the expected chemical shifts and coupling patterns, summarized in tabular format for easy reference. This guide serves as a practical resource for researchers to verify the identity and purity of their amine-terminated PEG reagents, ensuring the quality and reproducibility of their downstream applications.

Introduction

Polyethylene glycol (PEG) linkers are widely employed in the development of therapeutics and functional materials to enhance solubility, stability, and pharmacokinetic profiles. NH2-PEG2-methyl acetate hydrochloride is a short-chain PEG derivative featuring a terminal primary amine and a methyl ester. The primary amine allows for conjugation to various biomolecules, while the methyl ester can be hydrolyzed to a carboxylic acid for further modification. The hydrochloride salt form enhances the stability and solubility of the amine. Accurate structural confirmation of this linker is critical before its use in complex conjugation chemistries. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure. This application note outlines the standardized application of ¹H and ¹³C NMR for the unambiguous structure elucidation of this compound.

Experimental Protocols

Materials
  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Pipettes and appropriate tips

  • Vortex mixer

Protocol for NMR Sample Preparation

A well-prepared NMR sample is crucial for acquiring high-quality spectra.[1][2][3] For amine hydrochloride salts, D₂O is a suitable solvent as it readily dissolves the compound and allows for the observation of exchangeable protons, although the amine protons will exchange with deuterium.[4][5]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR directly into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.[1]

  • Dissolution: Gently vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no air bubbles. The sample height in the tube should be approximately 4-5 cm.[3]

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol for NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30 or similar)

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-5 seconds

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-4 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30 or similar)

    • Number of Scans: 1024-4096 (or more for dilute samples)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: ~200 ppm

Data Presentation and Interpretation

The structure of this compound with atom numbering for NMR assignment is shown below:

The expected ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These values are predicted based on the analysis of similar structures and general chemical shift principles.[6][7] The presence of the electron-withdrawing ammonium (B1175870) group and ester functionality significantly influences the chemical shifts of adjacent methylene (B1212753) groups.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~3.71Singlet3H-OCH₃
3~4.20Singlet2H-C(=O)-CH₂ -O-
4~3.80Triplet2H-O-CH₂ -CH₂-O-
5~3.75Triplet2H-O-CH₂-CH₂ -O-
6~3.78Triplet2H-O-CH₂ -CH₂-NH₃⁺
8~3.25Triplet2H-CH₂-CH₂ -NH₃⁺

Note: The amine protons (-NH₃⁺) will exchange with D₂O and will likely not be observed, or will appear as a broad, low-intensity signal.[4][5]

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

PositionChemical Shift (δ, ppm)Assignment
1~52.5-OCH₃
2~172.0-C =O
3~68.5-C(=O)-CH₂ -O-
4~70.0-O-CH₂ -CH₂-O-
5~69.8-O-CH₂-CH₂ -O-
6~66.5-O-CH₂ -CH₂-NH₃⁺
8~39.5-CH₂-CH₂ -NH₃⁺

Visualization of Workflow

The logical workflow for the structure confirmation process is outlined in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR transfer->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process assign Assign Peaks process->assign compare Compare with Expected Data assign->compare confirm Structure Confirmation compare->confirm

Caption: Workflow for NMR-based structure confirmation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols and utilizing the provided reference data for ¹H and ¹³C NMR, researchers can confidently confirm the identity and integrity of this critical reagent. This ensures the reliability of subsequent conjugation reactions and the overall quality of the final products in drug development and other scientific applications. The characteristic downfield shifts of the methylene protons adjacent to the ammonium and ester groups provide clear diagnostic signals for successful synthesis and purity assessment.

References

Application Notes and Protocols for In Vitro Efficacy Testing of PROTACs Utilizing an NH2-PEG2-methyl acetate hydrochloride Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1]

This document provides detailed application notes and protocols for a suite of in vitro assays to evaluate the efficacy of PROTACs synthesized using an NH2-PEG2-methyl acetate (B1210297) hydrochloride linker. This polyethylene (B3416737) glycol (PEG)-based linker offers hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2] While the following protocols are broadly applicable to a wide range of PROTACs, they are presented here in the context of a PROTAC utilizing this specific PEG linker. The assays described will enable researchers to quantitatively assess target protein degradation, confirm the mechanism of action, and evaluate the cellular impact of their PROTAC molecules.

PROTAC-Mediated Protein Degradation Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway PROTAC PROTAC (with NH2-PEG2-methyl acetate hydrochloride linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP→AMP+PPi Ub Ubiquitin (Ub) E2->E3 Ub Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Experimental_Workflow Start Start: Synthesized PROTAC with NH2-PEG2-methyl acetate hydrochloride linker Degradation 1. Target Protein Degradation Assay (Western Blot / ELISA) Start->Degradation Ternary 2. Ternary Complex Formation Assay (Co-IP / TR-FRET / SPR) Degradation->Ternary Ubiquitination 3. In Vitro Ubiquitination Assay Ternary->Ubiquitination Viability 4. Cell Viability / Cytotoxicity Assay (MTT / CellTiter-Glo) Ubiquitination->Viability Data Data Analysis: DC50, Dmax, IC50 Viability->Data End End: Efficacy Profile of PROTAC Data->End

References

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yields, during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using NH2-PEG2-methyl acetate (B1210297) hydrochloride as a linker.

Frequently Asked Questions (FAQs)

Q1: What is NH2-PEG2-methyl acetate hydrochloride and why is it used in PROTAC synthesis?

A1: this compound is a bifunctional linker commonly used in the synthesis of PROTACs.[1][2] It belongs to the polyethylene (B3416737) glycol (PEG) class of linkers. One end features a primary amine (as a hydrochloride salt) for coupling to a carboxylic acid, while the other end has a methyl ester, which can be hydrolyzed to a carboxylic acid for further reaction or used as is. PEG linkers are incorporated into PROTACs to enhance solubility and improve pharmacokinetic properties.[3][4][5] The defined length of the PEG2 unit also allows for systematic variation of the linker length to optimize the degradation efficiency of the target protein.[4][5]

Q2: How should I store and handle this compound?

A2: Proper storage is crucial for maintaining the reagent's integrity. It should be stored at 4°C under a dry, inert atmosphere, sealed away from moisture.[6][7] For solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, also sealed and protected from moisture.[7] Before use, allow the reagent to equilibrate to room temperature before opening the container to prevent moisture condensation.

Q3: What are the common coupling methods for this linker?

A3: The primary amine of this compound is typically coupled to a carboxylic acid on either the E3 ligase ligand or the target protein binder. This is an amide bond formation reaction. Standard peptide coupling reagents are used for this purpose, most commonly carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) or HOBt (1-hydroxybenzotriazole), or phosphonium/aminium reagents such as HATU or HBTU.[8]

Troubleshooting Guide: Low Yield in Amide Coupling

Low yields in the amide coupling step are a common issue. The following sections provide a structured approach to troubleshooting these problems.

Diagram: General PROTAC Synthesis Workflow

G cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Second Coupling Reaction cluster_3 Step 4: Purification A E3 Ligase Ligand (with COOH) C E3 Ligand-Linker Intermediate A->C Amide Coupling (e.g., EDC/NHS) B NH2-PEG2-methyl acetate HCl B->C D E3 Ligand-Linker-COOH C->D LiOH or NaOH F Final PROTAC D->F Amide Coupling (e.g., HATU) E Target Protein Binder (with NH2) E->F G Purified PROTAC F->G HPLC or Column Chromatography

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Problem Area 1: Reagent Quality and Handling
Potential Cause Recommended Action
Degradation of this compound Ensure the reagent has been stored correctly (4°C, dry, inert atmosphere). If in solution, check the age of the stock solution. For older stocks, consider using a fresh batch.
Hygroscopic nature of reagents Use freshly opened or properly stored coupling reagents (e.g., EDC, HATU). Use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of activated esters.
Incomplete neutralization of the hydrochloride salt The amine is present as a hydrochloride salt and needs to be neutralized to the free amine for the reaction to proceed. Add a non-nucleophilic base like DIPEA or NMM (N-methylmorpholine) to the reaction mixture. Typically, 1.1 to 1.5 equivalents of base are used.
Problem Area 2: Reaction Conditions

The optimization of reaction conditions is critical for achieving high yields.

Parameter Standard Conditions Troubleshooting Suggestions
Coupling Reagents EDC/NHS or HATU/HOBtIf using EDC/NHS and the yield is low, switch to a more potent coupling reagent like HATU or HBTU, which can be more effective for sterically hindered substrates.
Stoichiometry Typically 1.0 eq of carboxylic acid, 1.1-1.2 eq of amine, 1.2-1.5 eq of coupling reagent, and 1.2-1.5 eq of base (if needed).Vary the equivalents of the amine and coupling reagents. Increasing the amount of the amine component (to 1.5 eq) can sometimes drive the reaction to completion.
Solvent Anhydrous DMF or DCMEnsure the solvent is completely dry. If solubility is an issue, a co-solvent system (e.g., DCM/CH3CN) might be beneficial.
Temperature 0°C to room temperatureStart the reaction at 0°C and let it slowly warm to room temperature. Running the reaction at a consistently low temperature can sometimes reduce side reactions.
Reaction Time 4 hours to overnightMonitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extended reaction times can sometimes lead to product degradation.
Problem Area 3: Side Reactions and Purification
Potential Side Reaction Identification Mitigation Strategy
N-acylurea formation A common byproduct when using carbodiimides (like EDC), visible on LC-MS.Add HOBt or NHS to the reaction, as these additives suppress the formation of N-acylurea.[8]
Racemization If the carboxylic acid component has a chiral center, racemization can occur. This can be detected by chiral HPLC.Use additives like HOBt or HOAt.[8] Coupling reagents like HATU are known to minimize racemization.
Hydrolysis of the methyl ester The methyl ester on the linker can be hydrolyzed, especially if the reaction conditions are basic or if there is water present. This can be identified by a mass corresponding to the free acid in the LC-MS.Use anhydrous solvents and avoid excessively basic conditions. If the subsequent step is ester hydrolysis, this side reaction may not be a major concern, but it will affect the yield of the intermediate.
Purification Challenges The final PROTAC may be difficult to purify due to its amphiphilic nature from the PEG linker.Use reverse-phase HPLC for purification. A gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA) is commonly used.

Diagram: Troubleshooting Logic for Low Yield

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Yield in Amide Coupling reagent_check Check Reagent Quality and Handling start->reagent_check conditions_check Optimize Reaction Conditions start->conditions_check side_reactions_check Investigate Side Reactions start->side_reactions_check fresh_reagents Use fresh linker and coupling reagents reagent_check->fresh_reagents dry_solvents Ensure anhydrous solvents reagent_check->dry_solvents base_check Add non-nucleophilic base (DIPEA/NMM) reagent_check->base_check change_coupling_reagent Switch to HATU/HBTU conditions_check->change_coupling_reagent vary_stoichiometry Vary stoichiometry of reagents conditions_check->vary_stoichiometry monitor_reaction Monitor reaction progress (TLC/LC-MS) conditions_check->monitor_reaction lcms_analysis Analyze LC-MS for byproducts (N-acylurea, hydrolyzed ester) side_reactions_check->lcms_analysis chiral_hplc Check for racemization with chiral HPLC side_reactions_check->chiral_hplc purification_optimization Optimize purification method (RP-HPLC) side_reactions_check->purification_optimization end Improved Yield fresh_reagents->end dry_solvents->end base_check->end change_coupling_reagent->end vary_stoichiometry->end monitor_reaction->end lcms_analysis->end chiral_hplc->end purification_optimization->end

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/NHS

This protocol describes the coupling of a carboxylic acid-containing molecule (Molecule-COOH) with this compound.

  • Reagent Preparation :

    • Dissolve Molecule-COOH (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to this solution and stir for 5 minutes.

  • Activation :

    • To the solution of Molecule-COOH, add NHS (1.2 eq) and EDC.HCl (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling :

    • Add the solution of the free-based linker to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature overnight.

  • Monitoring :

    • Monitor the reaction progress using LC-MS or TLC.

  • Work-up and Purification :

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Amide Coupling using HATU

This protocol is an alternative for more challenging coupling reactions.

  • Reagent Preparation :

    • Dissolve Molecule-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to this solution.

    • Stir for 10 minutes at room temperature.

  • Coupling :

    • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction :

    • Stir the reaction at room temperature for 2-4 hours.

  • Monitoring :

    • Monitor the reaction progress using LC-MS or TLC.

  • Work-up and Purification :

    • Follow the same work-up and purification procedure as described in Protocol 1.

Diagram: Chemical Reaction Pathway

G cluster_0 Activation of Carboxylic Acid cluster_1 Neutralization of Amine cluster_2 Amide Bond Formation RCOOH R-COOH EDC_NHS + EDC/NHS RCOOH->EDC_NHS ActivatedEster R-CO-NHS EDC_NHS->ActivatedEster AmideProduct R-CO-NH-PEG2-COOMe ActivatedEster->AmideProduct LinkerHCl H2N-PEG2-COOMe .HCl DIPEA + DIPEA LinkerHCl->DIPEA FreeAmine H2N-PEG2-COOMe DIPEA->FreeAmine FreeAmine->AmideProduct

Caption: The chemical pathway for amide bond formation using EDC/NHS.

References

improving solubility of PROTACs containing NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs), particularly those containing the NH2-PEG2-methyl acetate (B1210297) hydrochloride linker.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs, especially those with high molecular weight, often have poor solubility?

PROTACs are complex, high molecular weight molecules (often >800 Da) that typically fall into the "beyond Rule of Five" (bRo5) chemical space.[1] This inherent size, coupled with often lipophilic fragments required for binding to the target protein and the E3 ligase, contributes to their low aqueous solubility.[1][2] The large, flexible structures can lead to poor physicochemical properties, making them challenging to dissolve in aqueous buffers used for in vitro assays.[3]

Q2: How does incorporating a PEG linker, such as NH2-PEG2-methyl acetate hydrochloride, aim to improve PROTAC solubility?

Polyethylene glycol (PEG) linkers are a common strategy to enhance the solubility of PROTACs.[4][5][6] The ether oxygens in the PEG chain are hydrophilic and can increase the overall water solubility of the molecule.[6] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers for this reason.[4] The this compound linker specifically introduces a hydrophilic diethelyne glycol chain and a primary amine, which, as a hydrochloride salt, will be protonated and highly soluble in aqueous solutions at physiological pH.

Q3: What is the significance of the hydrochloride salt on the linker?

The hydrochloride salt of the primary amine on the linker ensures that this functional group is protonated (NH3+), which significantly increases its aqueous solubility. This is a common strategy in drug development to improve the solubility of basic compounds. However, the pH of the final solution will be critical. In a buffered solution at physiological pH (~7.4), the amine will exist in equilibrium between its protonated and neutral forms, which can influence its interactions and solubility.

Q4: Can the final concentration of DMSO from my stock solution affect the solubility of my PROTAC in aqueous buffer?

Yes, this is a critical factor. PROTACs are often dissolved in 100% DMSO to create a high-concentration stock solution. When this stock is diluted into an aqueous buffer (e.g., PBS or cell culture medium), the abrupt change in solvent polarity can cause the PROTAC to precipitate out of solution, even if the final DMSO concentration is low (e.g., <0.5%).[7] This is a common reason for inconsistent results in cellular assays.[8]

Troubleshooting Guide: Solubility Issues with PROTACs containing this compound

This guide addresses common problems researchers face when working with amine-PEGylated PROTACs.

Problem 1: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.
  • Possible Cause A: Exceeding Kinetic Solubility Limit. The concentration of your PROTAC in the final aqueous solution is higher than its kinetic solubility limit.

    • Solution:

      • Visually Inspect: Always visually check for precipitate after dilution.

      • Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific buffer.

      • Adjust Concentration: Lower the final PROTAC concentration in your experiment to be below the measured kinetic solubility limit.[9]

  • Possible Cause B: Suboptimal pH. The pH of your aqueous buffer may be close to the isoelectric point of your PROTAC, minimizing its solubility. The primary amine on the linker will have a pKa, and its charge state is pH-dependent.

    • Solution:

      • Check Buffer pH: Ensure your buffer pH is appropriate. For most cell-based assays, this will be ~7.4.

      • pH Optimization: If not constrained by the experimental system, test a small range of pH values for your buffer to find the optimal pH for solubility. A pH at least one unit away from the pI is a good starting point.

  • Possible Cause C: Insufficient Co-solvent. The small amount of DMSO carried over from the stock is not enough to maintain solubility in the aqueous environment.

    • Solution:

      • Co-solvent Formulation: For in vitro assays, consider using a small percentage of a co-solvent. A common formulation involves preparing the final solution with components like PEG300 and Tween-80.[7]

      • Sonication: Brief sonication after dilution can sometimes help dissolve small precipitates, but be aware that this may not result in a thermodynamically stable solution over time.[8]

Problem 2: Inconsistent results in protein degradation assays (e.g., Western Blots).
  • Possible Cause A: Incomplete Solubilization. If the PROTAC is not fully dissolved, the actual concentration administered to the cells will be inconsistent between experiments.

    • Solution:

      • Pre-Assay Solubility Check: Always perform a solubility test in your final assay medium before beginning cell-based experiments.[8]

      • Filter Sterilization: After diluting your PROTAC to the final working concentration, consider filtering it through a low-binding sterile filter to remove any undissolved particles before adding it to the cells.

  • Possible Cause B: PROTAC Instability. The PROTAC may be unstable in the cell culture medium over the time course of the experiment. The primary amine or ester moiety in the linker could be susceptible to degradation.

    • Solution:

      • Assess Stability: Evaluate the stability of your PROTAC in the cell culture medium at 37°C over your experimental timeframe using a suitable analytical method like LC-MS.[10]

      • Reduce Incubation Time: If instability is observed, consider reducing the incubation time if the degradation of the target protein is sufficiently rapid.

Problem 3: Low or no target degradation observed.
  • Possible Cause A: Poor Cell Permeability. Despite improved aqueous solubility from the PEG linker, the overall molecule may still have poor permeability across the cell membrane.

    • Solution:

      • Permeability Assay: Perform an in vitro permeability assay, such as a Caco-2 assay, to assess cell permeability.[8]

      • Linker Modification: If permeability is a major issue, further medicinal chemistry efforts may be required to optimize the linker by, for example, balancing hydrophilicity and lipophilicity.[3]

  • Possible Cause B: Inefficient Ternary Complex Formation. The linker's length, flexibility, and attachment points are crucial for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

    • Solution:

      • Biophysical Assays: Use biophysical assays like FRET, SPR, or AlphaLISA to measure the formation and stability of the ternary complex.[3]

      • Linker Optimization: If ternary complex formation is weak, a different linker may be necessary. Systematically varying the linker length and composition can improve efficacy.[10]

Data Presentation

The following table summarizes data on the enhancement of PROTAC solubility using Amorphous Solid Dispersion (ASD) formulations.

PROTACFormulation StrategyPolymer ExcipientDrug Loading (% w/w)Observed Solubility/Dissolution Enhancement
ARCC-4Amorphous Solid Dispersion (ASD)HPMCAS, Eudragit L 100-5510% and 20%Pronounced supersaturation without precipitation.[9]
AZ1 (CRBN PROTAC)Amorphous Solid Dispersion (ASD)HPMCASUp to 20%Up to a 2-fold increase in drug supersaturation compared to the pure amorphous form.[9]

Visualizations

Signaling Pathway

PROTAC_BRD4_Degradation_Pathway cluster_cell Cell cluster_nucleus Nucleus PROTAC BRD4 PROTAC (e.g., A1874, ARV-825) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Binds E3_Ligase E3 Ligase (e.g., CRBN, MDM2) E3_Ligase->Ternary_Complex Recruited Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Cell_Proliferation Cell Proliferation & Survival Degraded_BRD4->Cell_Proliferation Inhibition BRD4_Effect BRD4 Chromatin Acetylated Chromatin BRD4_Effect->Chromatin Binds to Oncogenes Oncogenes (c-Myc, Bcl-2) Chromatin->Oncogenes Promotes Transcription Oncogenes->Cell_Proliferation PROTAC_outside PROTAC Administration PROTAC_outside->PROTAC Cellular Uptake

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflows

Solubility_Assessment_Workflow start Start: PROTAC Sample prep_stock Prepare 10-20 mM Stock in 100% DMSO start->prep_stock kinetic_assay Kinetic Solubility Assay prep_stock->kinetic_assay Choose Assay Type thermo_assay Thermodynamic Solubility Assay prep_stock->thermo_assay Choose Assay Type dilute Dilute Stock into Aqueous Buffer (e.g., PBS) kinetic_assay->dilute thermo_assay->dilute [from solid] incubate Incubate (e.g., 2h at 25°C) dilute->incubate separate Separate Undissolved Compound (Centrifuge/Filter) incubate->separate quantify Quantify Soluble PROTAC (HPLC-UV or LC-MS/MS) separate->quantify analyze Analyze Data: Determine Max Soluble Conc. quantify->analyze decision Solubility Acceptable? analyze->decision proceed Proceed to Cellular Assays decision->proceed Yes reformulate Troubleshoot / Reformulate decision->reformulate No

Caption: Workflow for assessing PROTAC solubility.

Troubleshooting_Logic_Diagram start Issue: Low/No Target Degradation check_solubility Is PROTAC soluble in assay medium? start->check_solubility check_permeability Does PROTAC have cell permeability? check_solubility->check_permeability Yes solubility_issue Action: Reformulate or lower concentration. Perform solubility assays. check_solubility->solubility_issue No check_ternary Is a stable ternary complex forming? check_permeability->check_ternary Yes permeability_issue Action: Redesign linker to balance hydrophilicity/lipophilicity. check_permeability->permeability_issue No check_ub Is the target ubiquitinated? check_ternary->check_ub Yes ternary_issue Action: Redesign linker (length/composition). Perform biophysical assays (FRET/SPR). check_ternary->ternary_issue No ub_issue Action: Confirm proteasome activity. Redesign linker for productive orientation. check_ub->ub_issue No success Degradation Pathway is Functional check_ub->success Yes

Caption: Logical workflow for troubleshooting lack of PROTAC activity.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates the final desired PROTAC concentrations with a consistent final DMSO percentage (e.g., 1%).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a set period, typically 1.5 to 2 hours, with gentle shaking.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., >3000 x g) or filter it through a low-binding filter plate to pellet any precipitated compound.[8]

  • Quantification: Carefully transfer the supernatant (or filtrate) to a new analysis plate. Analyze the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer/DMSO mixture.[8]

  • Calculation: The measured concentration at the point where precipitation is first observed represents the kinetic solubility of the PROTAC under the tested conditions.

Protocol 2: Western Blot for Target Protein Degradation

This protocol provides a general workflow for assessing target protein degradation in cells.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (below its determined kinetic solubility limit) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity for each sample. The DC50 (concentration for 50% degradation) can be calculated from a dose-response curve.

References

Technical Support Center: Overcoming the Hook Effect in PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in Proteolysis Targeting Chimera (PROTAC) experiments: the hook effect, with a specific focus on PROTACs utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal curve.[2] At optimal concentrations, PROTACs facilitate the formation of a productive ternary complex between the target protein and an E3 ligase, leading to ubiquitination and degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes that inhibit the formation of the essential ternary complex.[2][3]

Q2: How do PEG linkers influence the hook effect?

A2: The length, flexibility, and composition of the linker, including PEG linkers, are critical factors in the formation and stability of the ternary complex and, consequently, the manifestation of the hook effect.[4][5] An excessively long or flexible PEG linker can lead to an unstable or unproductive ternary complex, which may increase the likelihood of a hook effect by favoring the formation of binary complexes at high concentrations.[4] Conversely, an optimized PEG linker can facilitate favorable protein-protein interactions, leading to positive cooperativity and a more stable ternary complex, which can mitigate the hook effect.[1][6]

Q3: What are the key experimental readouts to characterize the hook effect?

A3: The primary experimental readouts to characterize the hook effect are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax at a specific PROTAC concentration.[1]

Q4: What factors beyond the PEG linker can influence the magnitude of the hook effect?

A4: Several factors can influence the hook effect, including the binding affinities of the PROTAC for both the target protein and the E3 ligase, and the degree of cooperativity in the formation of the ternary complex.[7] Imbalanced binding affinities can exacerbate the hook effect.[7] The specific cell line and the expression levels of the target protein and the E3 ligase can also play a significant role.[2]

Troubleshooting Guides

Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high PROTAC concentrations.

  • Likely Cause: You are observing the classic "hook effect."[2]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, ensuring you test both significantly lower and higher concentrations to fully define the bell-shaped curve.[2]

    • Determine the Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation or AlphaLISA to directly measure the formation of the ternary complex at various PROTAC concentrations. This will help correlate ternary complex formation with the observed degradation profile.[2]

Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: Your initial concentration range might be too high and entirely within the hook effect region, or too low to induce degradation. It is also possible that the PROTAC has poor cell permeability or target engagement.

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: Screen a very wide range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing the optimal degradation window.[2]

    • Verify Target Engagement: Confirm that your PROTAC can bind to the target protein and the E3 ligase individually using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[8]

    • Evaluate Cell Permeability: If degradation is consistently low, consider assessing the cell permeability of your PROTAC. PEG linkers, while often improving solubility, can sometimes impact permeability.[4]

Problem 3: How can I rationally design a PEG-linked PROTAC to avoid the hook effect?

  • Likely Cause: The current linker design does not adequately stabilize the ternary complex.

  • Troubleshooting Steps:

    • Optimize Linker Length: Systematically synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) to identify the optimal length that promotes a stable ternary complex without steric hindrance.[4][]

    • Enhance Cooperativity: The design of the PROTAC linker can be optimized to create favorable protein-protein interactions between the target and the E3 ligase, which stabilizes the ternary complex and can help overcome the hook effect.[1][7]

    • Utilize Computational Modeling: Employ computational modeling and molecular dynamics simulations to predict how different PEG linker lengths and conformations will affect the geometry and stability of the ternary complex.[10][11]

Data Presentation

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation of a Hypothetical BRD4-Targeting PROTAC

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-PEG22x PEG8503.55080Pronounced hook effect above 500 nM
PROTAC-PEG44x PEG9383.11595Minimal hook effect up to 10 µM
PROTAC-PEG66x PEG10262.72590Moderate hook effect above 1 µM
PROTAC-PEG88x PEG11142.37575Pronounced hook effect above 750 nM

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[2]
  • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2]
  • Include a vehicle-only control (e.g., DMSO).[12]
  • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[2]

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.[2]
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]
  • Determine the protein concentration of each lysate using a BCA assay.[14]

3. SDS-PAGE and Immunoblotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.[14]
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]
  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[12]
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.[1]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is used to verify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

1. Cell Treatment and Lysis:

  • Culture cells to 70-80% confluency.[15]
  • Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2 hours to prevent degradation of the target protein and stabilize the ternary complex.[15]
  • Treat cells with the PROTAC at the desired concentration or a vehicle control for 4-6 hours.[15]
  • Lyse the cells using a non-denaturing Co-IP lysis buffer.[2]

2. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[15]
  • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein).[15]
  • Add protein A/G beads to capture the antibody-protein complexes.[15]

3. Washing and Elution:

  • Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.[15]
  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.[15]

4. Western Blot Analysis:

  • Perform Western blotting on the eluted samples as described in Protocol 1.
  • Probe the membrane with primary antibodies against both the target protein and the E3 ligase to confirm their co-precipitation.[15]

Protocol 3: AlphaLISA for In Vitro Ternary Complex Formation

This proximity-based assay quantifies the formation of the ternary complex in a high-throughput format.

1. Reagent Preparation:

  • Prepare serial dilutions of the PROTAC in assay buffer.
  • Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.[16]

2. Assay Plate Setup:

  • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.[16]
  • Include controls with no PROTAC and no proteins.
  • Incubate the plate to allow for ternary complex formation.[16]

3. Bead Addition and Signal Detection:

  • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.[16]
  • Incubate the plate in the dark.[1]
  • Read the plate on an Alpha-enabled plate reader.[1]

4. Data Analysis:

  • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[7]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Hook_Effect_Mechanism cluster_1 Mechanism of the PROTAC Hook Effect cluster_low cluster_high conc PROTAC Concentration low_conc Low/Optimal Concentration high_conc High Concentration Productive Productive Ternary Complex (POI-PROTAC-E3) low_conc->Productive Binary1 Non-Productive Binary Complex (POI-PROTAC) high_conc->Binary1 Binary2 Non-Productive Binary Complex (E3-PROTAC) high_conc->Binary2 Degradation Target Degradation Productive->Degradation No_Degradation Inhibited Degradation Binary1->No_Degradation Binary2->No_Degradation

Caption: The mechanism underlying the PROTAC hook effect.

Experimental_Workflow cluster_2 Experimental Workflow for PROTAC Characterization start Start: PROTAC with PEG Linker dose_response Dose-Response Experiment (Western Blot) start->dose_response hook_check Observe for Hook Effect? dose_response->hook_check no_hook Minimal Hook Effect: Proceed with Optimal Dose hook_check->no_hook No hook Pronounced Hook Effect: Troubleshoot hook_check->hook Yes ternary_assay Ternary Complex Assay (Co-IP or AlphaLISA) hook->ternary_assay linker_opt Optimize PEG Linker (Length/Composition) ternary_assay->linker_opt retest Re-test Optimized PROTAC linker_opt->retest retest->dose_response

Caption: A typical experimental workflow for PROTAC characterization.

References

Technical Support Center: Navigating Cell Permeability Challenges of PROTACs with Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs, particularly those designed with hydrophilic linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a hydrophilic linker shows poor target degradation. What are the likely causes related to cell permeability?

A1: Poor target degradation is a common issue when developing novel PROTACs. When using hydrophilic linkers, challenges with cell permeability are often a primary cause. Here are the key contributing factors:

  • High Molecular Weight and Polar Surface Area: PROTACs are inherently large molecules, often exceeding the typical parameters of Lipinski's rule of five. Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, further increase the molecular weight and topological polar surface area (TPSA), which can significantly hinder passive diffusion across the lipid bilayer of the cell membrane.[][2][3][4][5]

  • Suboptimal Physicochemical Properties: While hydrophilicity can improve aqueous solubility, an excessively hydrophilic linker can lead to poor membrane permeability.[] The balance between hydrophilicity for solubility and lipophilicity for membrane transit is crucial.

  • Conformational Rigidity/Flexibility: The linker's flexibility plays a role in the PROTAC's ability to adopt a conformation suitable for membrane crossing. Highly flexible linkers might not readily adopt the more compact, "chameleonic" conformation that shields polar groups, which is thought to facilitate cell entry.[2][4] Conversely, a linker that is too rigid may not allow the necessary conformational changes.

Q2: How can I experimentally assess the cell permeability of my PROTAC?

A2: Several in vitro assays are available to evaluate the cell permeability of your PROTAC. These can be broadly categorized as cell-free and cell-based assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.[6][7] It provides a good initial screen for passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6] It offers a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[6]

  • NanoBRET Target Engagement Assay: This live-cell assay can be used to determine the intracellular availability of a PROTAC. By comparing the binding affinity in live cells versus permeabilized cells, an "availability index" can be calculated to rank PROTACs based on their ability to reach their intracellular target.[8][9]

Below is a diagram illustrating a general workflow for assessing PROTAC permeability and degradation.

PROTAC Permeability and Degradation Workflow cluster_permeability Permeability Assessment cluster_activity Functional Assessment PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Further Evaluation NanoBRET_TE NanoBRET Target Engagement (Intracellular Availability) Caco2->NanoBRET_TE Confirm Intracellular Target Engagement Ternary_Complex Ternary Complex Formation Assay (SPR, ITC, NanoBRET) NanoBRET_TE->Ternary_Complex Assess Mechanism Degradation Protein Degradation Assay (Western Blot, NanoLuc) Ternary_Complex->Degradation Evaluate Efficacy PROTAC_Design PROTAC Design (Hydrophilic Linker) Degradation->PROTAC_Design Iterative Optimization PROTAC_Design->PAMPA Initial Screen

A general experimental workflow for evaluating PROTACs.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA or Caco-2 Assays

If your PROTAC with a hydrophilic linker exhibits low Papp values, consider the following troubleshooting strategies:

1. Linker Modification:

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, potentially improving permeability.[10]

  • Incorporate Alkyl or Aryl Groups: Judiciously replacing portions of a hydrophilic PEG linker with alkyl chains or phenyl rings can enhance lipophilicity and improve cell permeability.[11]

  • Optimize Linker Length: Systematically vary the length of the hydrophilic linker. Sometimes a shorter linker can reduce the overall polar surface area and improve permeability.

2. Induce Favorable Conformations:

  • Introduce Intramolecular Hydrogen Bonds: Designing the linker to promote the formation of intramolecular hydrogen bonds can encourage the PROTAC to adopt a more compact, "folded" conformation.[11][12] This can shield polar functional groups, reducing the effective polar surface area and enhancing membrane permeability.

3. Prodrug Strategy:

  • Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can be an effective way to improve cell entry.[11][12]

The following table summarizes hypothetical permeability data for a series of PROTACs with different linker modifications, illustrating how these changes can impact permeability.

PROTAC IDLinker TypeLinker ModificationPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A to B) (x 10⁻⁶ cm/s)Efflux Ratio (B to A / A to B)
PROTAC-APEG8-unit PEG0.20.115.2
PROTAC-BPEG4-unit PEG0.50.38.4
PROTAC-CAlkyl-PEG4-unit PEG with ethyl substitution1.20.84.1
PROTAC-DEster-PEGAmide-to-ester substitution2.51.52.5
Issue 2: Discrepancy Between High Permeability and Low Degradation Efficacy

If your PROTAC shows good permeability but poor degradation, the issue may lie downstream of cell entry.

1. Assess Ternary Complex Formation:

  • The ability to form a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for degradation.[13]

  • Experimental Verification: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell NanoBRET ternary complex assays to confirm and quantify the formation of the ternary complex.[][15]

2. Evaluate Target Ubiquitination:

  • Successful ternary complex formation should lead to the ubiquitination of the target protein.

  • Experimental Verification: Perform in-vitro ubiquitination assays or use mass spectrometry to detect ubiquitinated forms of the target protein in cell lysates after PROTAC treatment.

Below is a diagram illustrating the PROTAC mechanism of action, highlighting the key steps that follow cell entry.

PROTAC_Mechanism_of_Action cluster_cell Intracellular Space PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degradation_Products Degradation Products Proteasome->Degradation_Products Degradation

The intracellular mechanism of PROTAC-mediated protein degradation.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[6]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Test compound solutions (e.g., 200 µM in PBS)

  • UV-Vis plate reader

Procedure:

  • Pre-wet the filter plate with buffer.

  • Add the acceptor sink buffer to the wells of the acceptor plate.

  • Carefully place the filter plate on top of the acceptor plate.

  • Add the test compound solutions to the wells of the filter plate (donor compartment).

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.[16]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[16]

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities using densitometry software.[16]

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16]

The following table presents example quantitative data from a Western blot experiment.

PROTAC Concentration (nM)Target Protein Level (Normalized to Loading Control)% Degradation
0 (Vehicle)1.000
10.8515
100.5248
1000.1585
10000.1882
DC50 ~12 nM
Dmax ~85%

References

strategies to enhance cell permeability of NH2-PEG2-methyl acetate hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with PROTACs, particularly those containing amine and PEG-based linkers, such as NH2-PEG2-methyl acetate (B1210297) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows excellent biochemical activity but fails to induce protein degradation in cellular assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability.[1] PROTACs are often large molecules that fall "beyond the Rule of Five," meaning their molecular weight and polar surface area can be high, hindering their ability to cross the cell membrane.[2][3][4][5] While your PROTAC can effectively form a ternary complex in a cell-free environment, it may not be reaching its intracellular target in sufficient concentrations.

Q2: How does the NH2-PEG2-methyl acetate hydrochloride linker specifically impact cell permeability?

A2: While data on this exact linker is not available, we can infer its properties from its components:

  • NH2 (Amine) Group: The primary amine is basic and will be protonated at physiological pH, especially as a hydrochloride salt. This increases hydrophilicity, which can significantly enhance aqueous solubility but may decrease passive diffusion across the lipophilic cell membrane.[6] However, introducing basic nitrogen into linkers has been shown to be a useful strategy for improving solubility.[6]

  • PEG2 (Polyethylene Glycol) Linker: Short PEG linkers are frequently used in PROTAC design to improve solubility and provide flexibility.[7][8][] The gauche effect of PEG-type linkers can encourage the PROTAC to adopt a folded, more compact conformation.[7][10][11] This "chameleonic" behavior can shield polar groups in the nonpolar environment of the cell membrane, potentially aiding permeability.[12]

  • Methyl Acetate Group: The ester group is less polar than an amide, a common linkage in PROTACs. Strategically replacing an amide with an ester has been shown to enhance cell permeability and overall bioactivity.[13][14]

  • Hydrochloride Salt: This indicates the compound is supplied as a salt of the amine group. While this improves solubility in aqueous buffers, the resulting positive charge can be a significant barrier to passive membrane transport.

Q3: What are the key physicochemical properties I should optimize to improve my PROTAC's cell permeability?

A3: Focus on balancing the following properties:

  • Lipophilicity (LogP/LogD): There is often an optimal range of lipophilicity for cell permeability.[14] Both excessively high and low lipophilicity can be detrimental.

  • Polar Surface Area (PSA): High PSA is a major obstacle to cell entry. Strategies that reduce the solvent-accessible 3D PSA, such as inducing intramolecular hydrogen bonding, can significantly improve permeability.[10][12]

  • Hydrogen Bond Donors (HBDs): A high number of HBDs is correlated with poor permeability.[2] Modifications like amide-to-ester substitutions can reduce the HBD count.[2][14]

  • Molecular Weight (MW): While PROTACs inherently have high MW, choosing smaller E3 ligase ligands (e.g., CRBN-based ligands over some VHL-based ones) can help manage the overall size.[6]

  • Flexibility and Conformation: Linker flexibility is crucial. A linker that allows the PROTAC to adopt a folded conformation can mask polar surfaces and facilitate membrane crossing.[7][10][11]

Q4: Which E3 ligase ligand is better for cell permeability, VHL or CRBN?

A4: Generally, PROTACs that recruit Cereblon (CRBN) are often smaller and may exhibit more "drug-like" properties, potentially leading to better oral exposure and permeability compared to some Von Hippel-Lindau (VHL) based PROTACs.[6] However, permeability is highly dependent on the overall structure of the PROTAC, and successful examples exist for both ligases.[15][16] The choice of E3 ligase should also consider its expression levels in the target cells or tissues.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: No target degradation is observed at any tested concentration.

Troubleshooting_No_Degradation start No Target Degradation Observed q1 Is the PROTAC stable in your assay medium? start->q1 sol1 Assess PROTAC stability via LC-MS over the experiment's time course. q1->sol1 No q2 Have you confirmed intracellular target engagement? q1->q2 Yes sol2 Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay to confirm binding. q2->sol2 No q3 Is cell permeability the suspected issue? q2->q3 Yes sol3 Proceed to 'Strategies to Enhance Permeability' section. Measure permeability directly using PAMPA or Caco-2 assays. q3->sol3 Yes end_point Consult alternative degradation pathways or PROTAC design. q3->end_point No

Caption: Workflow for troubleshooting a lack of PROTAC activity.

Problem 2: The classic "hook effect" is observed, with reduced degradation at high concentrations.

A: The hook effect occurs when high PROTAC concentrations favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) over the productive ternary complex.[1]

  • Solution 1: Adjust Concentration: Perform a wide dose-response curve to identify the optimal concentration range for degradation, which often follows a bell-shaped curve.[1]

  • Solution 2: Enhance Cooperativity: Redesign the PROTAC linker or warheads to promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[1]

Problem 3: Permeability is low, as confirmed by a PAMPA or Caco-2 assay.

A: This requires chemical modification of the PROTAC. Refer to the strategies outlined in the table below.

Strategies to Enhance PROTAC Cell Permeability

The following table summarizes key strategies, their rationale, and potential trade-offs.

StrategyRationalePotential Trade-offsKey References
Induce Intramolecular Hydrogen Bonding A folded, "ball-like" conformation reduces the exposed polar surface area (PSA), facilitating passage through the lipid bilayer.May require significant synthetic effort and can be difficult to predict.[6][12]
Amide-to-Ester Substitution Replaces a hydrogen bond donor (amide N-H) with a non-donor group (ester oxygen), reducing HBD count and polarity.Esters can be more susceptible to hydrolysis by cellular esterases, potentially reducing stability.[13][14]
Linker Rigidification Incorporating rigid elements like phenyl rings or cyclic structures (piperidine, piperazine) can reduce conformational flexibility, locking the PROTAC in a more permeable conformation.[5][6][8][17]May negatively impact the geometry required for optimal ternary complex formation.[5][6][8][17]
Replace PEG with Alkyl/Aromatic Linkers While PEG linkers aid solubility, replacing them with more lipophilic alkyl or phenyl groups can sometimes improve permeability.[6][10]Can significantly decrease aqueous solubility, leading to aggregation.[6][10]
Prodrug Approach Masking polar functional groups (like amines or carboxylic acids) with lipophilic, cleavable moieties can enhance cell entry. The mask is removed by intracellular enzymes to release the active PROTAC.Adds molecular weight and complexity. Requires efficient and predictable cleavage inside the cell.[6][12]
"In-Cell Click" (CLIPTACs) Synthesize the PROTAC intracellularly from two smaller, more permeable precursors. A warhead-tagged piece and an E3-ligand-tagged piece are administered separately and combine inside the cell.Requires bio-orthogonal chemistry that works efficiently in the cellular environment.[12][17]

Key Experimental Protocols

Accurate assessment of cell permeability is crucial for optimizing your PROTAC.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive diffusion and is useful for early-stage screening.[4][18]

Principle: Measures the diffusion of a compound from a donor well, through an artificial lipid-infused membrane, to an acceptor well. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[4]

PAMPA_Workflow prep_donor 1. Prepare PROTAC solution in Donor Plate sandwich 4. Place Donor Plate on top of Acceptor Plate prep_donor->sandwich prep_acceptor 2. Fill Acceptor Plate with buffer assemble 3. Coat filter with lipid (e.g., hexadecane) prep_acceptor->assemble assemble->sandwich incubate 5. Incubate (e.g., 5 hours) sandwich->incubate analyze 6. Quantify PROTAC in both plates via LC-MS/MS incubate->analyze calculate 7. Calculate Papp analyze->calculate

Caption: A simplified workflow for the PAMPA experiment.

Methodology:

  • Preparation: A stock solution of the PROTAC is prepared in DMSO and diluted into a buffer for the donor plate. The acceptor plate is filled with a buffer, sometimes containing a scavenger agent to prevent back-diffusion.

  • Membrane: A filter plate is coated with a solution of lipids (e.g., hexadecane) to form the artificial membrane.

  • Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" with the membrane in between.

  • Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentrations of the PROTAC in the donor and acceptor wells are measured using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = [V_A / (Area × Time)] × ln[1 - C_A(t) / C_equilibrium] Where V_A is the volume of the acceptor well, Area is the membrane surface area, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for predicting human intestinal absorption and provides a more comprehensive assessment of permeability, including passive diffusion and active transport.[4][19]

Principle: Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4] Permeability is measured in both directions (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for ~21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed using Transepithelial Electrical Resistance (TEER) measurements or by testing the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer.

    • The PROTAC is added to either the apical (A) or basolateral (B) side (the donor compartment).

    • The plate is incubated (e.g., for 2 hours at 37°C with shaking).

    • Samples are taken from the opposite compartment (the receiver) at set time points.

  • Quantification: The concentration of the PROTAC in the receiver compartment is quantified by LC-MS/MS.

  • Calculation:

    • Papp is calculated for both directions (Papp A-to-B and Papp B-to-A).

    • The Efflux Ratio is calculated as: Papp (B-to-A) / Papp (A-to-B). An efflux ratio >2 suggests the PROTAC is a substrate of an active efflux transporter.

Data Interpretation:

AssayParameterLow PermeabilityMedium PermeabilityHigh PermeabilityReference
PAMPA Papp (10⁻⁶ cm/s)< 1.5-> 1.5[18]
Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)< 1.01.0 - 5.0> 5.0[19]
Caco-2 Efflux Ratio< 2-> 2 (Indicates active efflux)[19]

Note: Thresholds can vary between laboratories. The values provided are for general guidance.

References

stability issues of NH2-PEG2-methyl acetate hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NH2-PEG2-methyl acetate (B1210297) hydrochloride in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for NH2-PEG2-methyl acetate hydrochloride in aqueous solutions?

A1: The primary stability concern is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acid and base and will result in the formation of the corresponding carboxylic acid (NH2-PEG2-acetic acid) and methanol. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: What is the expected degradation pathway for this compound in water?

A2: The molecule will primarily degrade via hydrolysis of the ester linkage. This is a common degradation pathway for esters in aqueous environments. The ether linkages within the PEG chain are generally stable under typical experimental conditions but can be susceptible to oxidative degradation over long periods or in the presence of oxidizing agents.

Q3: How does pH affect the stability of the compound?

A3: The stability of the ester group is highly pH-dependent. The rate of hydrolysis is slowest in the neutral pH range (around pH 7). In both acidic and basic conditions, the rate of hydrolysis increases significantly. Therefore, for applications requiring the intact ester, it is crucial to control the pH of the aqueous solution.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at low temperatures (2-8°C) and buffered at a neutral pH (around 7.0-7.4). For long-term storage, it is best to store the compound in its solid, hydrochloride salt form, in a cool, dry place, protected from moisture.

Q5: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?

A5: While the primary amine of the NH2-PEG2-methyl acetate is protonated and thus less reactive at neutral and acidic pH, it is generally good practice to avoid buffers with reactive functional groups if the stability of the compound is a concern. For most applications focusing on the stability of the ester, common non-amine buffers like phosphate-buffered saline (PBS), HEPES, or citrate (B86180) buffers are recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound activity or unexpected experimental results. Degradation of the methyl ester via hydrolysis.- Prepare aqueous solutions fresh before each experiment.- Ensure the pH of your aqueous solution is between 6.5 and 7.5.- Store any stock solutions at 2-8°C for no longer than 24 hours.- Confirm the purity of your compound using a suitable analytical method like HPLC before use.
Appearance of an unexpected peak in my analytical chromatogram (e.g., HPLC). Formation of the carboxylic acid degradation product.- Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation product.- Co-inject your sample with a standard of the suspected degradation product (NH2-PEG2-acetic acid) if available.- Adjust your experimental conditions (pH, temperature) to minimize degradation.
Variability in results between experimental batches. Inconsistent pH of the aqueous solutions or different storage times/conditions of the stock solution.- Strictly control the pH of all aqueous solutions using a calibrated pH meter.- Standardize the preparation and storage protocol for all solutions.- Always use freshly prepared solutions for critical experiments.

Quantitative Data on Ester Hydrolysis

The following table provides representative data on the hydrolysis of a simple methyl ester (methyl acetate) in aqueous solutions at 25°C. This data can be used as a model to understand the pH-dependent stability of the methyl ester in this compound. The actual hydrolysis rate of the target compound may vary due to the presence of the PEG chain and the terminal amine.

pHConditionApparent First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂, hours)
3.0Acidic1.0 x 10⁻⁶~192
5.0Weakly Acidic1.0 x 10⁻⁸~19,250
7.0Neutral2.5 x 10⁻¹⁰~770,000
9.0Basic1.0 x 10⁻⁶~192
11.0Strongly Basic1.0 x 10⁻⁴~1.9

Note: This data is for methyl acetate and should be considered as an estimation for the stability of the methyl ester in this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solutions using HPLC

This protocol describes a general method for a forced degradation study to determine the stability of this compound as a function of pH.

1. Materials and Reagents:

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.

  • Study Samples: For each pH condition (3.0, 7.0, and 11.0), dilute the stock solution with the respective phosphate buffer to a final concentration of 0.1 mg/mL.

3. Experimental Procedure:

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each study sample into the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Store the remaining study samples in sealed vials at a constant temperature (e.g., 40°C for accelerated stability or 25°C for real-time stability).

  • Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for accelerated studies), withdraw an aliquot from each sample and inject it into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used. A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: As the compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) or using a charged aerosol detector (CAD) or mass spectrometer (MS) is recommended.

    • Record the peak area of the parent compound and any degradation products at each time point.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.

  • Plot the natural logarithm of the percentage remaining versus time for each pH condition.

  • The slope of the line will give the apparent first-order degradation rate constant (k).

  • Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.

Visualizations

Degradation_Pathway Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Compound->Hydrolysis Acid NH2-PEG2-acetic acid Hydrolysis->Acid Primary Degradation Product Methanol Methanol Hydrolysis->Methanol Byproduct

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in H₂O) Dilute_pH3 Dilute in pH 3.0 Buffer Stock->Dilute_pH3 Dilute_pH7 Dilute in pH 7.0 Buffer Stock->Dilute_pH7 Dilute_pH11 Dilute in pH 11.0 Buffer Stock->Dilute_pH11 T0_Analysis T=0 HPLC Analysis Dilute_pH3->T0_Analysis Dilute_pH7->T0_Analysis Dilute_pH11->T0_Analysis Incubate Incubate at Constant Temperature T0_Analysis->Incubate Time_Point_Analysis Time Point HPLC Analysis Incubate->Time_Point_Analysis Calc_Remaining Calculate % Remaining Time_Point_Analysis->Calc_Remaining Plot_Data Plot ln(% Remaining) vs. Time Calc_Remaining->Plot_Data Calc_Rate Determine Rate Constant (k) and Half-life (t₁/₂) Plot_Data->Calc_Rate

Caption: Workflow for assessing the stability of the compound.

Technical Support Center: PROTAC Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and preventing the aggregation of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers used in PROTACs, and can they contribute to aggregation?

A1: PEG linkers are frequently used in PROTAC design due to their numerous favorable properties. They are hydrophilic, which can significantly increase the water solubility of often hydrophobic PROTAC molecules.[1][2][3] This enhanced solubility is crucial for improving compatibility with physiological environments and can lead to better oral absorption.[1][2][3] Additionally, the flexibility of PEG linkers allows the PROTAC to adopt various conformations, which can be essential for the successful formation of the ternary complex between the target protein and the E3 ligase.[4]

However, while PEG linkers are intended to reduce aggregation by providing a hydration shell around the molecule, their properties can sometimes be a double-edged sword.[] In some contexts, the flexibility of the PEG linker can lead to less stable ternary complexes.[4][6] Furthermore, if the overall molecule remains poorly soluble despite the PEG linker, aggregation can still occur, particularly at high concentrations.[6][7]

Q2: What are the primary causes of PROTAC aggregation?

A2: PROTAC aggregation is a multifaceted issue that can arise from several factors:

  • Poor Intrinsic Solubility: Many PROTACs are large molecules that fall outside of Lipinski's "rule of five," often possessing hydrophobic regions that lead to low aqueous solubility.[8][9]

  • High Concentrations: At higher concentrations, the likelihood of intermolecular interactions that lead to aggregation increases, especially for compounds with borderline solubility.[7]

  • Suboptimal Linker Properties: While linkers are optimized for ternary complex formation, a linker that is too long, too short, or has inappropriate physicochemical properties can contribute to aggregation.[4][10][11][12]

  • Buffer Conditions: The pH, ionic strength, and composition of the experimental buffer can significantly influence PROTAC stability.[13][14]

  • Environmental Stress: Factors such as temperature fluctuations, agitation, and exposure to light or air-water interfaces can induce protein (and PROTAC) unfolding and subsequent aggregation.[13]

Q3: How can I detect if my PROTAC is aggregating?

A3: Several biophysical techniques can be employed to detect and quantify PROTAC aggregation. The most common methods include:

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution.[15][16][17] An increase in the hydrodynamic radius or the appearance of multiple peaks can indicate the presence of aggregates.[15]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[18][19][20][21] Aggregates, being larger than monomers, will elute earlier from the column, allowing for their quantification.[18][19][20]

  • Visual Inspection/Turbidity: A simple, albeit less sensitive, method is to visually inspect the solution for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at a specific wavelength (e.g., 340 nm).

Troubleshooting Guide

Problem: I suspect my PEG-PROTAC is aggregating in my cellular/biochemical assay, leading to inconsistent results.

This guide provides a systematic approach to diagnose and solve aggregation issues with your PROTAC.

Step 1: Confirm and Characterize the Aggregation

Before attempting to solve the problem, it's crucial to confirm that aggregation is indeed occurring and to characterize its extent.

Recommended Experiment: Dynamic Light Scattering (DLS) DLS is highly sensitive to the presence of even small amounts of larger aggregates.[15]

  • Workflow Diagram:

    G cluster_prep Sample Preparation cluster_dls DLS Analysis cluster_analysis Data Analysis prep_sample Prepare PROTAC solution in desired buffer filter_sample Filter sample through 0.2 µm syringe filter prep_sample->filter_sample load_cuvette Load filtered sample into DLS cuvette filter_sample->load_cuvette run_dls Acquire DLS data at controlled temperature load_cuvette->run_dls analyze_data Analyze size distribution and polydispersity index (PDI) run_dls->analyze_data interpret Interpret results: High PDI or multiple peaks indicate aggregation analyze_data->interpret

    DLS workflow for detecting PROTAC aggregation.

  • Interpretation of Results:

    • Monodisperse Sample (No Aggregation): A single, narrow peak in the size distribution and a low Polydispersity Index (PDI < 0.2).

    • Aggregated Sample: The presence of a second peak at a much larger size, a broad peak, or a high PDI (> 0.3).

Step 2: Optimize Formulation and Buffer Conditions

If aggregation is confirmed, the next step is to modify the formulation to improve solubility and stability.

Recommended Strategies:

  • Lower PROTAC Concentration: The simplest approach is to perform experiments at lower concentrations where the PROTAC remains soluble. The "hook effect" observed in many PROTAC experiments, where efficacy decreases at high concentrations, can sometimes be exacerbated by aggregation.[4]

  • Buffer Optimization:

    • pH: Ensure the buffer pH is not close to the isoelectric point (pI) of the PROTAC, as this can minimize charge repulsion and promote aggregation.[13]

    • Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can sometimes improve solubility.[14]

  • Inclusion of Excipients: Excipients are additives used to improve the stability and solubility of pharmaceutical compounds.[14]

    • Solubilizing Agents: Small amounts of organic co-solvents (e.g., DMSO, ethanol) can be used, but must be compatible with the assay.

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 at low concentrations (e.g., 0.01-0.1%) can prevent aggregation by reducing surface tension.[13]

    • Sugars/Polyols: Sugars like sucrose (B13894) or trehalose (B1683222) can stabilize molecules through a mechanism of preferential exclusion.[13]

    • Amino Acids: Certain amino acids, such as arginine and proline, can act as aggregation suppressors.[13][14]

Data Presentation: Effect of Excipients on PROTAC Aggregation

The following table summarizes hypothetical DLS data illustrating the effect of different excipients on a known aggregating PROTAC.

Formulation ConditionPROTAC Conc. (µM)Average Hydrodynamic Radius (Rh, nm)Polydispersity Index (PDI)% Aggregation (by intensity)
Control (PBS) 10150.20.5565%
+ 0.1% Tween-20 105.80.18< 5%
+ 5% Sucrose 1025.10.3230%
+ 50 mM L-Arginine 108.20.21< 10%
Step 3: Consider PROTAC Linker Modification

If formulation optimization is insufficient or not feasible for your experimental system, a more involved but often necessary step is to reconsider the PROTAC's chemical structure, specifically the linker.

Design Principles for Linker Optimization:

  • Linker Length: The length of the PEG linker is critical. While a certain length is required to bridge the target protein and the E3 ligase, excessively long linkers can sometimes lead to instability.[4][10][11] Systematically testing PROTACs with varying PEG unit lengths (e.g., PEG2, PEG4, PEG6) is a common strategy.[]

  • Incorporate Rigidity: While PEG provides flexibility, sometimes incorporating more rigid elements into the linker, such as piperazine (B1678402) or piperidine (B6355638) rings, can pre-organize the PROTAC into a more favorable conformation, improving ternary complex stability and potentially reducing aggregation.[22][23] These additions can also enhance solubility upon protonation.[24]

  • Balance Hydrophilicity and Lipophilicity: While PEG linkers add hydrophilicity, the overall molecule's properties are determined by the combination of the warhead, linker, and E3 ligase ligand. If the molecule is still too lipophilic, consider linker modifications that further increase polarity.[6] Conversely, in some cases, increasing lipophilicity slightly can improve cell permeability.[6]

  • Logical Relationship Diagram:

    G cluster_formulation Formulation Strategies cluster_linker Linker Design Strategies Aggregation PROTAC Aggregation Observed Formulation Step 1: Optimize Formulation Aggregation->Formulation Linker Step 2: Modify Linker Design Aggregation->Linker if formulation fails Conc Lower Concentration Formulation->Conc Buffer Optimize Buffer (pH, Ionic Strength) Formulation->Buffer Excipients Add Excipients (Surfactants, Amino Acids) Formulation->Excipients Length Vary PEG Length Linker->Length Rigidity Incorporate Rigid Moieties Linker->Rigidity Polarity Tune Hydrophilicity Linker->Polarity Result Aggregation Prevented & Assay Performance Improved Conc->Result Buffer->Result Excipients->Result Length->Result Rigidity->Result Polarity->Result

    Troubleshooting logic for addressing PROTAC aggregation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
  • Sample Preparation:

    • Prepare your PROTAC stock solution (e.g., in 100% DMSO).

    • Dilute the PROTAC to the final desired concentration in your chosen aqueous buffer (e.g., PBS). Ensure the final DMSO concentration is low (typically <1%) and consistent across samples.

    • Filter the final solution through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette.[25]

    • Prepare a buffer-only blank, filtered in the same manner.

  • Instrument Setup:

    • Set the instrument to the desired experimental temperature (e.g., 25°C). Allow the instrument to equilibrate.[16]

    • Enter the solvent viscosity and refractive index parameters for your buffer at the set temperature.[16]

  • Data Acquisition:

    • First, measure the buffer blank to ensure there is no contamination.

    • Place the PROTAC sample in the instrument.

    • Perform at least 3-5 replicate measurements to ensure reproducibility.[16]

  • Data Analysis:

    • Analyze the intensity-based size distribution. Look for the number of peaks, their positions (hydrodynamic radius), and their relative percentages.

    • Note the Polydispersity Index (PDI). A PDI < 0.2 is generally considered monodisperse.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
  • System Preparation:

    • Equip an HPLC or UHPLC system with a suitable SEC column (e.g., a silica-based column with a pore size of ~300 Å is often suitable for monoclonal antibodies and can be adapted for PROTACs).[26]

    • Prepare a mobile phase that is compatible with your PROTAC and minimizes non-specific interactions with the column. A common mobile phase is a phosphate (B84403) buffer with a moderate salt concentration (e.g., 100 mM sodium phosphate, 200 mM NaCl, pH 6.8).[26]

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[26]

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.2 µm syringe filter.

  • Injection and Separation:

    • Inject a defined volume of the sample onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm or a wavelength specific to your PROTAC's chromophores).

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates, being larger, will have a shorter retention time and elute before the monomeric PROTAC peak.[20]

    • Integrate the area of each peak. The percentage of aggregation can be calculated as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

References

Technical Support Center: PEGylated PROTACs & Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and answers to frequently asked questions regarding the identification and mitigation of off-target effects.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Problem: High cytotoxicity observed at effective degradation concentrations.

Possible CauseRecommended Solution
On-Target Toxicity The degradation of the target protein itself may be toxic to the cells, for example, by inducing cell cycle arrest or apoptosis[1]. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation assay to establish a therapeutic window[1][2].
Off-Target Toxicity The PROTAC may be degrading an essential off-target protein or inhibiting a critical pathway[2][3]. Lower the PROTAC concentration to the minimum effective dose. Use global proteomics to identify unintentionally degraded proteins[2][3].
Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration in your cell culture medium is not toxic to the cells (typically <0.5%)[2].
Formulation-Related Toxicity (In Vivo) The formulation vehicle used for in vivo delivery may be causing toxicity. Always include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation components[4].

Problem: Proteomics data reveals degradation of unexpected proteins.

Possible CauseRecommended Solution
Warhead or E3 Ligase Ligand Lacks Specificity The target-binding warhead or the E3 ligase binder may have an affinity for other proteins[2]. Pomalidomide-based PROTACs, for example, are known to sometimes degrade zinc-finger (ZF) proteins[2][5].
Flexible Linker Promoting Off-Target Interactions An overly long or flexible PEG linker might allow the PROTAC to adopt conformations that facilitate the formation of non-specific ternary complexes[6][].
Downstream Effects of Target Degradation The unexpected protein changes may be downstream consequences of degrading your primary target, rather than direct off-target degradation[2].

To distinguish between direct off-targets and downstream effects, perform a time-course proteomics experiment. Direct degradation events typically occur at earlier time points (e.g., 4-6 hours), while downstream signaling effects manifest later[2]. Validate potential direct off-targets using orthogonal methods like Western blotting or targeted protein quantification[2]. Further confirm engagement with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA)[2].

Problem: Inconsistent degradation results between experiments.

Possible CauseRecommended Solution
Variable Cell State Cell passage number, confluency, and overall health can impact the efficiency of the ubiquitin-proteasome system and protein expression levels[3]. Standardize your cell culture procedures. Use cells within a consistent passage number range and maintain consistent seeding densities[3].
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium over the duration of the experiment. Assess the stability of your compound in the experimental media over the time course of your assay[3].
High Variability in Sample Prep or Analysis Inconsistencies in cell lysis, protein quantification, or mass spectrometry instrument performance can lead to variable results. Ensure consistent experimental procedures and perform regular quality control checks on your instruments[2].

Problem: No target degradation observed.

Possible CauseRecommended Solution
Poor Cell Permeability PROTACs are often large molecules with high polar surface area, which can limit their ability to cross the cell membrane[8][9]. This can be exacerbated by overly long and hydrophilic PEG linkers[].
Lack of Ternary Complex Formation The PROTAC may not be able to effectively bring the target protein and the E3 ligase together. This can be due to steric hindrance, often caused by a linker that is too short[6][10].
Unproductive Ternary Complex A ternary complex may form, but in a conformation that is not suitable for ubiquitination. This can be influenced by the linker's length, rigidity, and attachment points[3][11]. Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated[3].
"Hook Effect" At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation[2]. This can lead to reduced efficacy. Perform a dose-response experiment over a wide range of concentrations to identify a potential hook effect[4].

Visualizations

Troubleshooting Workflow for High Cytotoxicity

G start High Cytotoxicity Observed q_on_target Is target essential for cell survival? start->q_on_target a_on_target Toxicity may be on-target. Establish therapeutic window. q_on_target->a_on_target Yes q_proteomics Perform Global Proteomics to identify off-targets q_on_target->q_proteomics No / Unsure q_off_target Essential off-targets identified? q_proteomics->q_off_target a_off_target Cytotoxicity is likely off-target. Redesign PROTAC (linker, warhead). q_off_target->a_off_target Yes q_solvent Check solvent concentration. Is it >0.5%? q_off_target->q_solvent No a_solvent Reduce solvent concentration. q_solvent->a_solvent Yes a_no_off_target Toxicity cause still unclear. Investigate other mechanisms. q_solvent->a_no_off_target No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Workflow for Off-Target Identification

G A 1. Cell Treatment (PROTAC vs Vehicle Control) B 2. Cell Lysis & Protein Digestion A->B C 3. LC-MS/MS Analysis (Global Quantitative Proteomics) B->C D 4. Data Analysis (Identify significantly downregulated proteins) C->D E Potential Off-Targets Identified D->E F 5. Orthogonal Validation (Western Blot) E->F G 6. Target Engagement Assay (CETSA) E->G H Confirmed Off-Target F->H G->H

Caption: Workflow for unbiased off-target identification.

PI3K/AKT/mTOR Signaling Pathway Perturbation

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth PROTAC PEGylated PROTAC OffTarget Off-Target Kinase (e.g., a PI3K subunit) PROTAC->OffTarget Unintended Degradation

References

Technical Support Center: Purification of PROTACs Synthesized with NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) synthesized using the NH2-PEG2-methyl acetate (B1210297) hydrochloride linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs synthesized with the NH2-PEG2-methyl acetate hydrochloride linker?

A1: The primary challenges stem from the inherent properties of PROTACs and the specific characteristics of the PEG linker. PROTACs are often large, flexible molecules with varying polarities, which can lead to difficulties in chromatographic separation. The this compound linker introduces specific potential issues, including:

  • Incomplete Reactions: Unreacted starting materials (the amine linker, E3 ligase ligand, or target protein ligand) can contaminate the final product.

  • Formation of Byproducts: Side reactions during the coupling steps can generate impurities that are structurally similar to the desired PROTAC, making them difficult to separate.

  • Hydrolysis of the Methyl Ester: The methyl acetate group on the linker is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction, work-up, or purification steps.[1][2][3]

  • Presence of the Hydrochloride Salt: The hydrochloride salt of the amine linker requires neutralization before coupling reactions, and residual salt can interfere with the reaction and purification.[4][5][6]

  • PEG-Related Issues: The polyethylene (B3416737) glycol (PEG) portion of the linker can lead to broad peaks in chromatography and may cause the molecule to have a wide range of conformations.[7][8][9][10][]

Q2: How does the hydrochloride salt on the linker affect the synthesis and purification process?

A2: The hydrochloride salt of the primary amine on the linker means the amine is protonated. For the amine to be nucleophilic and participate in coupling reactions (e.g., amide bond formation), it must be deprotonated to the free amine. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.[5][6] An insufficient amount of base can lead to incomplete reaction and lower yields. During purification, the presence of residual salts can affect chromatographic performance, potentially leading to peak tailing or altered retention times.

Q3: What are the most common impurities I should expect?

A3: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted this compound, the E3 ligase ligand, and the target protein ligand.

  • Coupling Reagent Byproducts: For example, if using EDC/DCC, the corresponding urea (B33335) byproduct will be present. The urea from EDC is water-soluble, making it easier to remove during aqueous workup.[4]

  • Side-Reaction Products: This can include products from the hydrolysis of the methyl ester on the linker, or N-acylurea formation if using carbodiimide (B86325) coupling reagents without additives like HOBt.[12]

  • Diastereomers or Rotamers: The complexity and flexibility of PROTACs can lead to the presence of slowly interconverting rotational isomers (rotamers), which may appear as multiple peaks in chromatography.

Troubleshooting Guides

Problem 1: Low Purity of the Final PROTAC Product
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure complete neutralization of the amine hydrochloride salt by using a sufficient excess of a non-nucleophilic base (e.g., DIPEA).- Optimize coupling reaction conditions (reagents, temperature, and time). Consider using more efficient coupling reagents like HATU or HBTU.[2]
Hydrolysis of the methyl ester - Avoid strongly acidic or basic conditions during reaction work-up and purification.[1][3]- Use buffered mobile phases for chromatography where possible.- If hydrolysis is unavoidable, consider synthesizing the linker with a more stable ester or a different functional group.
Co-elution of impurities - Optimize the purification method. A multi-step purification strategy is often necessary.- Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).
Formation of byproducts - For carbodiimide couplings, use additives like HOBt or HOAt to minimize side reactions such as N-acylurea formation.[12]- Carefully monitor the reaction by LC-MS to identify the formation of major byproducts and adjust conditions accordingly.
Problem 2: Difficulty in Chromatographic Purification
Observed Issue Possible Cause Recommended Solution
Broad peaks in RP-HPLC - The flexible PEG linker can lead to multiple conformations.- The compound may be interacting with residual silanols on the silica-based column.- Optimize the mobile phase gradient; a shallower gradient can improve resolution.- Try a different stationary phase (e.g., C4, C8, or phenyl instead of C18).- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing.
Multiple peaks for a pure compound - Presence of stable rotamers or diastereomers.- Alter the column temperature. Running the chromatography at a higher temperature can sometimes coalesce rotameric peaks.- Use 2D-NMR to confirm the presence of rotamers.
Poor separation of product from starting materials - Similar polarities of the product and unreacted starting materials.- A multi-step purification approach is highly recommended. Start with a crude purification method like flash chromatography on silica (B1680970) gel, followed by preparative RP-HPLC for final polishing.[8]- Consider using ion-exchange or size-exclusion chromatography as an orthogonal purification step.
Product is not eluting from the column - High hydrophobicity or strong interaction with the stationary phase.- Increase the percentage of the organic solvent in the mobile phase.- Use a stronger organic solvent (e.g., isopropanol (B130326) in addition to acetonitrile).- For highly polar PROTACs, consider HILIC (Hydrophilic Interaction Liquid Chromatography).

Experimental Protocols

General Protocol for the Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for coupling a carboxylic acid-functionalized E3 ligase ligand to the this compound linker, followed by coupling to a target protein ligand.

Step 1: Coupling of the E3 Ligase Ligand to the Linker

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent such as DMF.

  • Add a non-nucleophilic base, such as DIPEA (3-4 equivalents), to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Methyl Ester (if required for the next step)

  • Dissolve the purified E3 ligase-linker conjugate in a mixture of THF and water.

  • Add a base such as lithium hydroxide (B78521) (LiOH) and stir at room temperature.

  • Monitor the hydrolysis of the methyl ester by LC-MS.

  • Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4 and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the carboxylic acid.

Step 3: Coupling of the E3 Ligase-Linker to the Target Protein Ligand

  • Follow a similar coupling procedure as in Step 1, using the product from Step 2 and an amine-functionalized target protein ligand.

  • After work-up, purify the final PROTAC product using preparative RP-HPLC.

General Protocol for RP-HPLC Purification of PROTACs
  • Column: A C18 stationary phase is a common starting point.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: A shallow gradient is often required for good separation. For example, start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-100%) over 30-60 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic components of the PROTAC absorb (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis: Analyze the collected fractions by LC-MS to confirm the purity and identity of the final PROTAC.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a powder.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_PROTAC_E3 POI-PROTAC-E3 Proteasome Proteasome POI->Proteasome Degradation Proteasome->POI Releases Amino Acids Ub Ubiquitin Ub->E3 Activated POI_PROTAC_E3->POI Ubiquitination Purification_Workflow Crude Crude PROTAC Mixture Flash Flash Chromatography (Silica Gel) Crude->Flash Initial Cleanup Prep_HPLC Preparative RP-HPLC Flash->Prep_HPLC Intermediate Purity Fractions Analysis Purity Analysis (LC-MS, NMR) Prep_HPLC->Analysis Purified Fractions Pure_PROTAC Pure PROTAC Analysis->Pure_PROTAC Confirmed Purity >95% Troubleshooting_Purity Start Low Purity Detected Analyze Analyze LC-MS Data Start->Analyze Identify Identify Impurities Analyze->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted Byproducts Unexpected Byproducts? Identify->Byproducts Unreacted->Byproducts No Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Time, Reagents) Unreacted->Optimize_Reaction Yes Optimize_Purification Optimize Purification Strategy (Orthogonal Methods, New Gradient) Byproducts->Optimize_Purification Yes Re_run Re-synthesize and Purify Optimize_Reaction->Re_run Optimize_Purification->Re_run

References

optimizing reaction conditions for NH2-PEG2-methyl acetate hydrochloride conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NH2-PEG2-methyl acetate (B1210297) hydrochloride Conjugation

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize conjugation reactions involving NH2-PEG2-methyl acetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: This is a bifunctional linker molecule. It features a primary amine (NH2) at one end, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and a methyl acetate group at the other end. The amine group is supplied as a hydrochloride salt (·HCl), which means it is protonated (NH3+). The PEG spacer increases hydrophilicity and provides distance between the conjugated molecules. The methyl acetate end is generally non-reactive under typical amine conjugation conditions.

Q2: What is the significance of the hydrochloride (·HCl) salt?

A2: The hydrochloride salt enhances the stability and shelf-life of the compound. However, for the primary amine to become a reactive nucleophile, it must be deprotonated (converted from R-NH3+ to R-NH2). This is achieved by performing the conjugation reaction in a buffer with a pH above the amine's pKa, typically in the range of 7.2-8.5.[1][2]

Q3: What functional groups can the amine end of this linker react with?

A3: The primary amine is a versatile functional group that can react with several partners, including:

  • Activated Esters (e.g., NHS Esters): This is a very common and efficient reaction that forms a stable amide bond. The reaction is most efficient at a pH of 7-9.[3][4]

  • Carboxylic Acids (-COOH): This reaction requires the use of a carbodiimide (B86325) coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][5]

  • Aldehydes and Ketones: The amine reacts via reductive amination in the presence of a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[6][7]

Q4: Which buffers should I use for my conjugation reaction?

A4: It is critical to use a buffer that does not contain primary amines, as these will compete with the PEG linker for the reaction.[3][5]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, MES, and Borate buffers are excellent choices.[8][9]

  • Buffers to Avoid: Tris (Trizma), glycine, and ammonium-containing buffers should be avoided as they will interfere with the conjugation.[5][8]

Q5: How can I purify the final PEGylated conjugate?

A5: Purification methods are chosen based on the size and properties of the final product. Common techniques include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated product from unreacted, smaller molecules.[10][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges, and this change in property can be exploited for purification.[10][][12][13]

  • Dialysis or Ultrafiltration: Useful for removing small molecule byproducts and excess reagents.[10][]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield 1. Incorrect pH: The amine on the PEG linker is still protonated (NH3+) and non-reactive.Ensure the reaction buffer pH is between 7.2 and 8.5 to deprotonate the amine. For EDC/NHS chemistry, a two-step process is often best: activate carboxyl groups at pH 4.5-6.0, then increase the pH to 7.2-8.0 for the amine coupling step.[1][2][14]
2. Inactive Reagents: Coupling agents like EDC and NHS are moisture-sensitive and can degrade over time.Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[15][16] Prepare solutions immediately before use.[15][16]
3. Wrong Buffer System: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the PEG linker.Switch to a non-amine-containing buffer such as PBS, HEPES, or MES.[5][8]
4. Suboptimal Molar Ratios: Insufficient amount of the PEG linker or coupling agents.Empirically optimize the molar excess of the PEG linker and coupling reagents. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[17]
Precipitation or Aggregation During Reaction 1. Protein Instability: The target protein may be unstable or insoluble at the chosen reaction pH or concentration.Confirm your protein's stability in the reaction buffer before starting. Consider using a lower protein concentration or adding stabilizing excipients.
2. High Reagent Concentration: A large excess of coupling reagents can sometimes cause protein precipitation.If you observe precipitation after adding EDC/NHS, try reducing the amount used while monitoring conjugation efficiency.
Side Reactions or Non-Specific Modification 1. Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS-ester) is susceptible to hydrolysis, especially at high pH, which deactivates it.Perform the coupling step as quickly as possible after the activation step.[15] While higher pH increases amine reactivity, it also accelerates hydrolysis, making pH 8.3-8.5 a good compromise.[17]
2. Reaction Not Quenched: Unreacted coupling sites may continue to react during purification or storage.After the desired incubation time, quench the reaction by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, to consume any remaining active esters.[17][18]

Experimental Protocols

Protocol 1: Conjugation to a Carboxyl Group (-COOH) using EDC/NHS Chemistry

This two-step protocol is designed to maximize efficiency by activating the carboxyl groups at a lower pH before adding the amine-containing PEG linker at a higher pH.

Materials:

  • Molecule with carboxyl groups (e.g., protein)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Reactants: Dissolve your carboxyl-containing molecule in ice-cold Activation Buffer. Dissolve the this compound in Coupling Buffer.

  • Activate Carboxyl Groups: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Add EDC and Sulfo-NHS to your molecule solution. A typical starting point is a final concentration of 2-10 mM for EDC and 5-20 mM for Sulfo-NHS.[1]

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[1]

  • Conjugation: Immediately add the dissolved PEG linker to the activated molecule solution. Adjust the final reaction pH to 7.2-7.5 if necessary.

  • Incubate: Let the conjugation reaction proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[15]

  • Quench: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purify: Remove excess reagents and byproducts using size exclusion chromatography, dialysis, or another appropriate method.[10][]

Protocol 2: Conjugation to an NHS-Ester Activated Molecule

This protocol is simpler as it involves a direct reaction between the amine and the pre-activated NHS ester.

Materials:

  • NHS-ester activated molecule

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 8.3-8.5[17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Reactants: Dissolve the NHS-ester activated molecule in an anhydrous solvent like DMSO or DMF immediately before use.[17] Dissolve the this compound in the Reaction Buffer.

  • Conjugation: Add the dissolved NHS ester to the PEG linker solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[17]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[17]

  • Quench: Stop the reaction by adding Quenching Buffer to block any unreacted NHS esters.[17]

  • Purify: Purify the final conjugate using an appropriate chromatographic or filtration method.[10][]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification p1 Prepare Reactants: - Molecule in Activation Buffer (pH 6.0) - PEG-Amine in Coupling Buffer (pH 7.2) r1 Activate Molecule Add EDC/Sulfo-NHS to molecule solution (15-30 min, RT) p1->r1 p2 Prepare fresh EDC/Sulfo-NHS in Activation Buffer p2->r1 r2 Conjugate Add PEG-Amine solution to activated molecule (1-2h RT or overnight 4°C) r1->r2 r3 Quench Reaction Add Tris or Glycine to stop reaction (15 min, RT) r2->r3 f1 Purify Conjugate (SEC, IEX, or Dialysis) r3->f1 f2 Characterize Final Product f1->f2

Caption: Workflow for EDC/NHS conjugation of an amine-PEG linker to a carboxylated molecule.

G start Low Conjugation Yield? q_ph Is reaction pH 7.2-8.5? start->q_ph Yes a_ph_no Adjust buffer pH to 7.2-8.5 to deprotonate amine. start->a_ph_no No q_buffer Is buffer amine-free (e.g., PBS, HEPES)? q_ph->q_buffer Yes a_ph_no->q_buffer a_buffer_no Replace buffer (e.g., Tris) with a non-amine buffer. q_buffer->a_buffer_no No q_reagents Are coupling reagents (EDC/NHS) fresh? q_buffer->q_reagents Yes a_buffer_no->q_reagents a_reagents_no Use fresh, unexpired reagents. Prepare solutions just before use. q_reagents->a_reagents_no No q_ratio Is molar ratio optimized? q_reagents->q_ratio Yes a_reagents_no->q_ratio a_ratio_no Increase molar excess of PEG-linker or coupling agents. q_ratio->a_ratio_no No end_node Yield should improve. If not, check protein stability. q_ratio->end_node Yes a_ratio_no->end_node

Caption: Decision tree for troubleshooting low conjugation yield.

References

dealing with steric hindrance in PROTAC synthesis with bulky ligands

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC Synthesis with Bulky Ligands

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering challenges with steric hindrance during the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly when working with bulky ligands for the target protein (warhead) or the E3 ligase.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction between a bulky warhead and the linker-E3 ligand piece has a very low yield. What are the likely causes and how can I fix it?

A1: Low yields in late-stage PROTAC synthesis, especially with sterically demanding fragments, are a common challenge. The primary cause is often steric hindrance at the reaction site, which prevents efficient coupling.

Troubleshooting Steps:

  • Change Coupling Reagents: Standard amide coupling reagents may be inefficient. Switch to more robust, sterically tolerant reagents. For example, oxime ligations or "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and often less sensitive to steric bulk.[1][2]

  • Modify Reaction Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor for potential degradation of starting materials.

    • Extend Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time from hours to 24-48 hours may improve yields.

    • Use Microwave Synthesis: Microwave irradiation can accelerate slow, sterically hindered reactions by efficiently transferring energy.

  • Re-evaluate the Synthetic Order: Consider synthesizing the PROTAC in a more convergent manner. For example, attach smaller, functionalized linkers to the bulky warhead and E3 ligand separately, followed by a final, highly efficient ligation step.[1]

  • Change the Linker Attachment Point: The "exit vector," or the point where the linker attaches to the ligand, is critical.[3] An alternative attachment point on the bulky ligand may be more sterically accessible. Computational modeling can help predict more favorable exit vectors.[3][4]

Q2: How do I choose a linker to minimize steric hindrance and promote effective ternary complex formation?

A2: The linker is not just a spacer; its length, composition, and rigidity are critical for allowing the warhead and E3 ligase ligand to bind their respective proteins without clashing.[1][5][6]

Key Linker Design Considerations:

  • Length: A linker that is too short will cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[5][][8] Conversely, a linker that is too long may have a high entropic penalty, leading to weaker complex formation.[4] It is often best to start with a longer, more flexible linker and systematically shorten it to find the optimal length.[4][8]

  • Composition: The chemical makeup of the linker affects its flexibility and physicochemical properties.

    • PEG (Polyethylene Glycol) Linkers: These are hydrophilic and flexible, which can improve solubility and allow the ligands to adopt multiple orientations.[2] This flexibility increases the chance of forming a productive ternary complex.[6]

    • Alkyl Chains: These are more rigid and lipophilic. While synthetically accessible, they can sometimes lead to poor solubility.[2][6]

  • Rigidity: Incorporating rigid elements like alkynes or triazole rings (via click chemistry) can pre-organize the PROTAC into a favorable conformation for binding, reducing the entropic penalty.[6] This can also enhance selectivity.[5][6]

  • Attachment Point (Exit Vector): Altering the linker's attachment point on either ligand can completely change the orientation of the recruited proteins, potentially alleviating steric clashes and improving ternary complex stability.[3]

Q3: My synthesized PROTAC shows good binding to the target protein and the E3 ligase separately, but it doesn't induce degradation. What's wrong?

A3: This common issue points to a failure in forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination. Steric hindrance is a primary suspect.

Troubleshooting Steps:

  • Assess Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays to determine if a stable ternary complex is forming.[3][9] A lack of positive cooperativity (where the binding of one protein enhances the binding of the other) can indicate a sterically strained complex.[3]

  • Re-design the Linker: As discussed in Q2, the linker is the most critical element to modify. Synthesize a small library of PROTACs with varying linker lengths and compositions to empirically determine the optimal design.[10] Starting with longer linkers is a good strategy to first establish compatibility between the protein of interest and the E3 ligase.[4]

  • Utilize Computational Modeling: Molecular docking and dynamic simulations can predict the three-dimensional structure of the ternary complex.[3][11] These models can reveal potential steric clashes between the surfaces of the target protein and the E3 ligase, guiding rational linker redesign or changes in the exit vector.[3][4]

  • Consider a Different E3 Ligase: Most PROTACs utilize ligands for CRBN or VHL.[12] These E3 ligases have different shapes, sizes, and substrate specificities. If steric clashes with one ligase (e.g., VHL) are insurmountable, switching to another (e.g., CRBN) might provide a completely different geometric arrangement that is more permissive for ternary complex formation.[]

Troubleshooting Synthesis and Linker Design

The following table summarizes common issues and recommended actions when dealing with steric hindrance in PROTAC synthesis.

Problem Potential Cause Recommended Solution(s) Experimental Check
Low yield in final coupling step Steric hindrance at the reaction site.1. Switch to a more robust coupling chemistry (e.g., Click Chemistry, Oxime Ligation).2. Optimize reaction conditions (increase temperature, extend time).3. Change the synthetic sequence to a more convergent approach.Monitor reaction progress by LC-MS. Purify and characterize products by NMR and HRMS.
Poor PROTAC solubility High lipophilicity from bulky ligands and/or alkyl linkers.1. Incorporate hydrophilic linkers (e.g., PEG chains).2. Modify ligands to include polar functional groups if possible without affecting binding.Measure aqueous solubility using nephelometry or HPLC-based methods.
No protein degradation despite binary binding Steric clash preventing productive ternary complex formation.1. Synthesize analogues with different linker lengths (start longer and truncate).[4]2. Change the linker attachment point on the warhead or E3 ligand.[3]3. Switch to a different E3 ligase (e.g., from VHL to CRBN).Perform cellular degradation assays (Western Blot, In-Cell Western). Assess ternary complex formation with biophysical methods (SPR, ITC).
"Hook Effect" observed at high concentrations Formation of unproductive binary complexes dominates over the ternary complex.[3][9]1. Improve positive cooperativity by optimizing the linker to create more favorable protein-protein interactions.[3]2. This is an inherent property; focus on the potent low-concentration part of the dose-response curve.Perform a wide dose-response degradation experiment to confirm the bell-shaped curve.[9]

Experimental Protocols & Methodologies

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This "click chemistry" protocol is highly efficient for ligating sterically hindered fragments. This example assumes you have an alkyne-functionalized warhead and an azide-functionalized linker-E3 ligand piece.

Materials:

  • Alkyne-functionalized Warhead (1.0 eq)

  • Azide-functionalized Linker-E3 Ligand (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.3 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water, or DMF

Procedure:

  • Dissolve the alkyne-functionalized warhead and azide-functionalized linker-E3 ligand in the chosen solvent system in a reaction vial.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or preparative HPLC to obtain the final PROTAC.

Visualizations

PROTAC Mechanism & Points of Steric Conflict

The following diagram illustrates the general mechanism of PROTAC action and highlights where steric hindrance can disrupt the process.

PROTAC_Mechanism cluster_synthesis Synthesis Stage cluster_cellular Cellular Action Stage Warhead Bulky Warhead PROTAC Final PROTAC Warhead->PROTAC Coupling Rxn Linker_E3 Linker-E3 Ligand Linker_E3->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Steric_Syn Steric Hindrance (Low Yield) Steric_Syn->Warhead POI Protein of Interest (Target) POI->Ternary E3 E3 Ligase E3->Ternary Ubi Ubiquitination Ternary->Ubi Deg Proteasomal Degradation Ubi->Deg Steric_Ternary Steric Clash (No Degradation) Steric_Ternary->Ternary

Caption: Workflow showing synthesis and cellular action stages where steric hindrance can occur.

Troubleshooting Workflow for Low Degradation Efficacy

This decision tree provides a logical workflow for diagnosing why a synthesized PROTAC is not effective at degrading its target.

Troubleshooting_Workflow start Start: PROTAC shows low/no degradation check_binding Q: Do ligands bind their targets in binary assays? start->check_binding no_binding Result: Redesign Warhead or E3 Ligand check_binding->no_binding No check_ternary Q: Does a stable ternary complex form? check_binding->check_ternary Yes yes_binding Yes redesign_linker Action: Redesign Linker (Length, Composition, Exit Vector) check_ternary->redesign_linker No (Likely Steric Clash) check_other Action: Investigate other issues (Permeability, E3 expression, Hook Effect) check_ternary->check_other Yes no_ternary No yes_ternary Yes redesign_linker->check_ternary Re-evaluate

Caption: Decision tree for troubleshooting ineffective PROTACs post-synthesis.

References

Validation & Comparative

The Critical Choice in PROTAC Design: A Comparative Guide to NH2-PEG2-methyl acetate hydrochloride and Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a pivotal component in the design of Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their efficacy. This guide provides an objective comparison of two common linker types: the hydrophilic NH2-PEG2-methyl acetate (B1210297) hydrochloride and traditional hydrophobic alkyl linkers. We will delve into their impact on PROTAC performance, supported by experimental data and detailed methodologies, to inform rational PROTAC design.

The linker in a PROTAC molecule connects the warhead, which binds to the target protein of interest (POI), and the E3 ligase ligand. This connection is far from a passive spacer; its composition, length, and flexibility are critical determinants of the PROTAC's success.[1] The choice between a polyethylene (B3416737) glycol (PEG)-based linker, such as NH2-PEG2-methyl acetate hydrochloride, and a simple alkyl chain can dramatically alter a PROTAC's physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[2][3]

Decoding the Linkers: this compound vs. Alkyl Chains

This compound is a bifunctional, hydrophilic linker featuring a two-unit polyethylene glycol (PEG) chain.[4] The PEG component imparts increased water solubility, which can enhance compatibility with physiological environments.[5] PEG linkers are known for their flexibility, which can be advantageous in allowing the PROTAC to adopt conformations suitable for ternary complex formation.[6] In fact, approximately 54% of reported PROTACs utilize PEG linkers.[1]

Alkyl linkers , composed of saturated hydrocarbon chains, are a synthetically accessible and chemically stable option.[5] They offer a high degree of conformational flexibility. However, their hydrophobic nature can sometimes limit the aqueous solubility of the resulting PROTAC molecule.[7]

The following sections will explore the impact of these linker choices on key aspects of PROTAC efficacy, using Bromodomain-containing protein 4 (BRD4) as a model target, as it is a well-studied protein in the context of PROTAC development.[8]

Impact on Physicochemical Properties and Cell Permeability

The linker's chemical nature directly influences a PROTAC's drug-like properties. A key challenge in PROTAC design is their often-high molecular weight and polar surface area, which can hinder cell permeability.[9]

Table 1: Comparative Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs

Linker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBAPredicted Permeability
NH2-PEG2-methyl acetate HigherLowerHigherHigherHigherPotentially lower passive diffusion, but can be offset by conformational folding
Alkyl Chain LowerHigherLowerLowerLowerPotentially higher passive diffusion, but may be limited by poor solubility

Note: This table represents a generalized comparison based on the known properties of PEG and alkyl linkers. Actual values will vary depending on the specific warhead and E3 ligase ligand.

PEG linkers, due to their ether oxygens, increase the topological polar surface area (TPSA) and the number of hydrogen bond acceptors (HBA), which can decrease passive membrane permeability.[10] However, the flexible nature of PEG linkers may allow the PROTAC to adopt folded conformations that shield its polar surface area, thereby improving cell permeability.[10] In contrast, while alkyl linkers have a lower TPSA and are more lipophilic, which can favor passive diffusion, their increased hydrophobicity may lead to poor solubility and non-specific binding.[7]

Ternary Complex Formation and Degradation Efficacy

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Table 2: Representative Degradation Efficacy of BRD4-Targeting PROTACs

PROTAC (Linker Type)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1 (PEG linker) BRD4Burkitt's lymphoma (BL) cells< 1> 90[8]
NC-1 (PEG-based linker) BTKMino cells2.297[11]
Hypothetical Alkyl-PROTAC BRD4VariesOften higher than PEG-linked counterpartsMay be lower due to suboptimal ternary complex formation or poor solubility[3][7]

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Studies have shown that the flexibility and hydrophilicity of PEG linkers can be advantageous for optimizing the geometry of the ternary complex, leading to highly potent degraders.[2][6] For instance, a BRD4-targeting PROTAC with an optimized PEG linker achieved a DC50 value below 1 nM in Burkitt's lymphoma cells.[8] While direct comparative data is limited, the general principles of PROTAC design suggest that a corresponding alkyl-linked PROTAC might exhibit lower potency due to factors like reduced solubility or less favorable ternary complex conformations.[7]

Experimental Protocols

To aid researchers in evaluating their own PROTACs, we provide detailed methodologies for key experiments.

Synthesis of a PROTAC with this compound Linker

This protocol describes a general approach for coupling the warhead and the E3 ligase ligand using the this compound linker.

dot

cluster_synthesis PROTAC Synthesis Workflow Warhead Warhead with reactive group (e.g., -COOH) Activated_Warhead Activated Warhead (e.g., NHS ester) Warhead->Activated_Warhead Activation (e.g., EDC, NHS) Linker NH2-PEG2-methyl acetate hydrochloride Coupled_Product Warhead-Linker Conjugate Linker->Coupled_Product E3_Ligand E3 Ligase Ligand with reactive group (e.g., -OH) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Activated_Warhead->Coupled_Product Amide bond formation Coupled_Product->Final_PROTAC Esterification or Amidation

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

  • Activation of the Warhead: If the warhead contains a carboxylic acid, it is activated to facilitate amide bond formation. This is typically achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an anhydrous organic solvent like DMF or DCM.

  • Coupling with the Linker: The activated warhead is then reacted with this compound in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrochloride salt and facilitate the reaction. The reaction mixture is stirred at room temperature until completion, which is monitored by TLC or LC-MS.

  • Purification: The resulting warhead-linker conjugate is purified using column chromatography or preparative HPLC.

  • Coupling with the E3 Ligase Ligand: The methyl ester of the linker is then hydrolyzed to a carboxylic acid using a base like lithium hydroxide. This carboxylic acid is then activated and coupled to a reactive group (e.g., an amine) on the E3 ligase ligand using standard peptide coupling conditions.

  • Final Purification: The final PROTAC is purified by preparative HPLC to yield the desired product.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of target protein remaining in cells after PROTAC treatment.[12]

dot

cluster_wb Western Blot Workflow Cell_Treatment Treat cells with PROTAC (various concentrations and times) Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by size (SDS-PAGE) Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (specific to target protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity to quantify protein levels Detection->Analysis

Caption: Key steps in performing a Western blot to assess PROTAC efficacy.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated from the dose-response curve.[12]

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[13]

dot

cluster_btr NanoBRET™ Ternary Complex Assay Principle POI POI-NanoLuc® (Energy Donor) Ternary_Complex Ternary Complex POI->Ternary_Complex E3 HaloTag®-E3 Ligase (Energy Acceptor) E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex BRET_Signal BRET Signal Ternary_Complex->BRET_Signal Proximity-induced Energy Transfer

Caption: Principle of the NanoBRET™ assay for ternary complex formation.

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).

  • Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals. The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[14]

dot

cluster_pampa PAMPA Workflow Donor_Well Donor Well PROTAC in buffer Membrane Artificial Lipid Membrane Donor_Well->Membrane Diffusion Acceptor_Well Acceptor Well Buffer Membrane->Acceptor_Well

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Prepare the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Add Compounds: The PROTAC solution is added to the donor wells of the filter plate. The acceptor plate is filled with buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Conclusion

The choice between a hydrophilic PEG-based linker like this compound and a hydrophobic alkyl linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy. PEG linkers can offer advantages in terms of solubility and the ability to promote favorable ternary complex conformations, often leading to highly potent degraders.[6] Alkyl linkers, while synthetically straightforward, may present challenges related to solubility and non-specific binding.

Ultimately, the optimal linker is target- and system-dependent, and empirical testing of a variety of linker types and lengths is often necessary.[2] The experimental protocols provided in this guide offer a framework for the systematic evaluation of PROTAC candidates. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, a rational, data-driven approach to linker design will be paramount in developing the next generation of targeted protein degraders.

References

Unraveling the Optimal PEG Linker Length for Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of the linker connecting the target-binding warhead to the E3 ligase ligand is a critical determinant of success. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a popular choice due to its hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of different PEG linker lengths on the efficacy of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data, to facilitate the rational design of potent and selective protein degraders.

The linker in a PROTAC is not merely a spacer but an active participant in the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.[1][2] Its length directly influences the geometry and stability of this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] An improperly sized linker can lead to steric hindrance or an unfavorable orientation, abrogating the PROTAC's activity.[4][5] Therefore, a systematic evaluation of linker length is paramount in the development of effective protein degraders.

The Impact of PEG Linker Length on Degradation Efficiency

The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent PROTAC.

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. As the following data illustrates, there is no universal optimal length; rather, it must be empirically determined for each PROTAC system.

Comparative Degradation Data

The tables below summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation (VHL-based PROTACs)

PROTACLinker Length (Number of PEG units)Linker Length (Number of atoms)DC50 (nM)Dmax (%)
PROTAC A312Effective-
PROTAC B416More Potent-

Data compiled from studies on ERα-targeting PROTACs.[3][6]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation (VHL-based PROTACs)

PROTACLinker CompositionLinker Length (Number of atoms)DC50 (nM)Dmax (%)
PROTAC CAlkyl/Ether< 12No degradation-
PROTAC DAlkyl/Ether12 - 29Submicromolar-
PROTAC EAlkyl/Ether21396
PROTAC FAlkyl/Ether2929276

Data from a study on TBK1-targeting PROTACs.[1][7]

Table 3: Impact of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)

PROTACLinker Length (Number of PEG units)DC50 (µM)
PROTAC G0< 0.5
PROTAC H1> 5
PROTAC I2> 5
PROTAC J4< 0.5
PROTAC K5< 0.5

Data from a study on BRD4-targeting PROTACs, where a non-linear relationship between linker length and degradation was observed.[1]

Table 4: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation (CRBN-based PROTACs)

PROTACLinker Length (Number of PEG units)DC50 (nM)
PROTAC L2Impaired binding
PROTAC M≥ 41 - 40

Data from a study on BTK-targeting PROTACs.[1]

Visualizing the Mechanism and Workflow

To better understand the process of targeted protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Ub_Chain Polyubiquitin Chain Target->Ub_Chain Polyubiquitination E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation A 1. Cell Culture (e.g., Cancer Cell Line) B 2. PROTAC Treatment (Varying concentrations and linker lengths) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot Analysis D->E F 6. Data Analysis (Quantify band intensity) E->F G 7. Determine DC50 and Dmax F->G

PROTAC Evaluation Workflow

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. The following are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Transfer:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Lyse the cells as described in the Western Blotting protocol.

2. Immunoprecipitation:

  • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

  • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

  • Wash the beads several times with lysis buffer.

3. Elution and Western Blotting:

  • Elute the protein complexes from the beads by boiling in sample buffer.

  • Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.[4]

1. Cell Seeding and Treatment:

  • Seed cells in 96-well plates at an appropriate density.

  • After overnight adherence, treat the cells with a serial dilution of the PROTACs.[4]

2. Incubation:

  • Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).[4]

3. Viability Measurement:

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences degradation efficacy. The provided data underscores that the optimal linker length is target- and E3 ligase-dependent and often requires empirical determination. A systematic approach to varying PEG linker length, coupled with robust experimental validation using the detailed protocols, will empower researchers to develop more potent and selective protein degraders for therapeutic applications.

References

validation of ternary complex formation with NH2-PEG2-methyl acetate hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is intrinsically linked to its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. This guide provides a framework for validating this critical interaction, with a focus on PROTACs incorporating polyethylene (B3416737) glycol (PEG) linkers, such as those synthesized using NH2-PEG2-methyl acetate (B1210297) hydrochloride. Due to the limited availability of public data on this specific linker, this guide will use the well-characterized PROTAC, MZ1, which features a PEG-based linker, as a representative example to illustrate the experimental validation process. We will also offer a comparative overview of different linker types to inform rational PROTAC design.

The Central Role of the Ternary Complex

A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The formation of a stable POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC-mediated protein degradation, as it brings the E3 ligase in close enough proximity to the target to facilitate its ubiquitination and subsequent degradation by the proteasome. The characteristics of the linker—its length, composition, and rigidity—play a crucial role in the stability and conformation of this ternary complex, ultimately influencing the PROTAC's potency and selectivity.[2][3]

Quantitative Analysis of Ternary Complex Formation: The MZ1 Case Study

MZ1 is a well-studied PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade bromodomain and extraterminal domain (BET) proteins, such as BRD4.[4][5] It serves as an excellent model for demonstrating the biophysical assays used to quantify ternary complex formation.

Data Presentation: Binding Affinities and Cooperativity of MZ1

The stability of the ternary complex is often quantified by measuring the binding affinities of the PROTAC to its individual partners and to the pre-formed binary complex. A key parameter is the cooperativity (α), which indicates the extent to which the binding of one protein partner influences the affinity for the other. A cooperativity value greater than 1 signifies a positive and favorable interaction within the ternary complex.

Interaction Assay Binding Affinity (KD) Cooperativity (α)
MZ1 to VHL (Binary)SPR29 nM[4]N/A
MZ1 to VHL (Binary)ITC66 nM[4]N/A
MZ1 to BRD4BD2 (Binary)SPR1 nM[4]N/A
MZ1 to BRD4BD2 (Binary)ITC4 nM[4]N/A
VHL:MZ1:BRD4BD2 (Ternary)SPR5.4 nM[6]~5 (Calculated from SPR binary KD of MZ1 to VHL)
VHL:MZ1:BRD4BD2 (Ternary)ITC4 nM[7]~15 (Calculated from ITC binary KD of MZ1 to VHL)

Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD of the PROTAC for the E3 ligase in the presence of the target protein.

Experimental Protocols for Ternary Complex Validation

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time.[6][8][9]

Objective: To determine the binding kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or SA chip)

  • Purified, biotinylated VHL E3 ligase complex

  • Purified BRD4 bromodomain 2 (BRD4BD2)

  • MZ1 PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of VHL:

    • Activate the sensor chip surface according to the manufacturer's instructions.

    • Immobilize the biotinylated VHL complex onto a streptavidin-coated sensor chip to a target response unit (RU) level.[7] A reference flow cell should be prepared similarly without the protein.

  • Binary Interaction Analysis (MZ1 to VHL):

    • Prepare a series of dilutions of MZ1 in running buffer.

    • Inject the MZ1 solutions over the VHL-immobilized surface and the reference cell.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[10]

  • Ternary Interaction Analysis (VHL:MZ1:BRD4BD2):

    • Prepare a series of solutions containing a fixed, saturating concentration of BRD4BD2 and varying concentrations of MZ1 in running buffer.[10]

    • Inject these solutions over the VHL-immobilized surface and the reference cell.[6]

    • Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.[10]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) by dividing the binary KD of MZ1 for VHL by the ternary KD.[10]

G cluster_prep Preparation cluster_binary Binary Interaction cluster_ternary Ternary Interaction cluster_calc Calculation Immobilize_VHL Immobilize Biotinylated VHL on SA Chip Inject_MZ1 Inject MZ1 over VHL Surface Immobilize_VHL->Inject_MZ1 Inject_Complex Inject MZ1 + BRD4BD2 over VHL Surface Immobilize_VHL->Inject_Complex Prepare_MZ1 Prepare MZ1 Dilutions Prepare_MZ1->Inject_MZ1 Prepare_Complex Prepare MZ1 + BRD4BD2 Complex Dilutions Prepare_Complex->Inject_Complex Analyze_Binary Analyze Sensorgrams (1:1 Binding Model) Determine Binary KD Inject_MZ1->Analyze_Binary Calculate_Cooperativity Calculate Cooperativity (α) Analyze_Binary->Calculate_Cooperativity Analyze_Ternary Analyze Sensorgrams (1:1 Binding Model) Determine Ternary KD Inject_Complex->Analyze_Ternary Analyze_Ternary->Calculate_Cooperativity

SPR Experimental Workflow for Ternary Complex Validation.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[5]

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.

Materials:

  • ITC instrument

  • Purified VHL E3 ligase complex

  • Purified BRD4BD2

  • MZ1 PROTAC

  • Dialysis buffer (ensure all components are in a matched buffer)

Protocol:

  • Binary Interaction (MZ1 to VHL):

    • Fill the ITC cell with VHL solution (e.g., 10-20 µM).

    • Fill the injection syringe with MZ1 solution at a concentration 10-20 times higher than the VHL concentration.[10]

    • Perform a series of injections of MZ1 into the VHL solution.

    • Analyze the resulting thermogram to determine KD, ΔH, and n.[10]

  • Ternary Interaction (VHL:MZ1:BRD4BD2):

    • Fill the ITC cell with a solution of VHL pre-saturated with BRD4BD2.[10]

    • Fill the injection syringe with MZ1 solution.

    • Perform the titration of MZ1 into the pre-formed VHL-BRD4BD2 complex.

    • Analyze the data to determine the apparent KD for ternary complex formation.[10]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) from the binary and ternary KD values.

Comparison of PROTAC Linker Alternatives

The choice of linker is a critical determinant of PROTAC success.[11] While PEG linkers are widely used, other options exist, each with its own set of properties.

Linker Type Characteristics Advantages Disadvantages
PEG Linkers Composed of repeating ethylene (B1197577) glycol units.[11]Hydrophilic, improving solubility and cell permeability.[1][11] Length can be easily modified.[11]Can sometimes lead to poor metabolic stability.[12]
Alkyl Chains Simple hydrocarbon chains.[11]Synthetically straightforward and conformationally flexible.[11]Generally hydrophobic, which can negatively impact solubility.[11]
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, aromatic rings).[11]Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[11] May enhance metabolic stability.[11]Can be more synthetically challenging to prepare.[2]

Cellular Validation of Ternary Complex Formation

While biophysical assays provide quantitative data on purified components, it is crucial to validate ternary complex formation within a cellular environment.

NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method for monitoring protein-protein interactions.[13]

Objective: To quantitatively measure PROTAC-induced ternary complex formation in living cells.

Materials:

  • HEK293T cells

  • Plasmids encoding NanoLuc®-fused target protein (e.g., BRD4) and HaloTag®-fused E3 ligase (e.g., VHL or CRBN)[13]

  • Transfection reagent

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132, optional)[13]

Protocol:

  • Cell Culture and Transfection:

    • Co-transfect HEK293T cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.

    • Seed the transfected cells into a 96-well or 384-well plate.

  • Compound Treatment:

    • (Optional) Pre-treat cells with a proteasome inhibitor to distinguish ternary complex formation from degradation.[13]

    • Add serial dilutions of the PROTAC to the cells and incubate.

  • Reagent Addition and Signal Measurement:

    • Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.

    • Measure the dual-filtered luminescence signal.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[13]

G POI Target Protein (NanoLuc Fusion) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase (HaloTag Fusion) E3->Ternary_Complex BRET BRET Signal Ternary_Complex->BRET Proximity-Induced Energy Transfer

NanoBRET™ Signaling Pathway for Ternary Complex Detection.

Conclusion

References

A Researcher's Guide to Biophysical Assays for PROTAC-Induced Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. The efficiency and selectivity of this process are critically influenced by the biophysical and structural properties of this complex. This guide provides a comprehensive comparison of key biophysical assays used to measure and characterize PROTAC-induced ternary complex formation, complete with experimental data and detailed protocols to aid in the rational design and optimization of novel protein degraders.

Comparative Overview of Biophysical Assays

The selection of an appropriate biophysical assay is contingent on the specific experimental question, the available instrumentation, and the characteristics of the proteins and PROTACs under investigation. The following table summarizes the key quantitative parameters and characteristics of the most widely used assays.

AssayKey Parameters MeasuredThroughputSample ConsumptionKey AdvantagesKey Disadvantages
Surface Plasmon Resonance (SPR) K D (affinity), k on (association rate), k off (dissociation rate), Cooperativity (α)MediumLow to MediumReal-time kinetics, label-free, high sensitivity.[1][2][3]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) K D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α)LowHighLabel-free, provides full thermodynamic profile of the interaction in solution.[3][4]Low throughput, requires large amounts of pure, soluble protein.
Biolayer Interferometry (BLI) K D (affinity), k on (association rate), k off (dissociation rate)HighLowReal-time kinetics, label-free, high throughput, tolerant of crude samples.Lower sensitivity than SPR, generally not suitable for small molecule binding.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Relative ternary complex abundance, IC 50 /EC 50HighLowHomogeneous assay, high throughput, sensitive.Requires labeling of interaction partners, potential for fluorescent interference.
Microscale Thermophoresis (MST) K D (affinity)Medium to HighVery LowLow sample consumption, tolerant of complex solutions, wide range of affinities.[5][6]Requires fluorescent labeling of one partner, sensitive to buffer composition.[5][6]

Quantitative Data Summary for Model PROTACs

The following tables provide a comparative summary of binding affinities (K D ) and cooperativity (α) for the well-characterized PROTACs MZ1 and dBET1, as determined by various biophysical assays. Cooperativity is a measure of how the binding of one protein to the PROTAC affects the binding of the other, with α > 1 indicating positive cooperativity, a desirable feature for potent degraders.

Table 1: Biophysical Data for MZ1 (VHL-recruiting)

AssayTargetE3 LigaseBinary K D (PROTAC to Target)Binary K D (PROTAC to E3)Ternary K DCooperativity (α)Reference
SPRBRD4 BD2VHL1 nM29 nM1.1 nM26[4][7]
ITCBRD4 BD2VHL4 nM66 nM4.4 nM15[4][7]
MSTBRD4VCB325 nM-12.1 nM (with Brd4)-[6]

Table 2: Biophysical Data for dBET1 (CRBN-recruiting)

AssayTargetE3 LigaseBinary K D (PROTAC to Target)Binary K D (PROTAC to E3)Ternary K DCooperativity (α)Reference
TR-FRETBRD2 BD1CRBN--EC 50 ~100 nM-[8]

Note: Comprehensive biophysical data for dBET1 is less readily available in the public domain compared to MZ1. The TR-FRET data provides a measure of ternary complex formation in a cellular context.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying principles and experimental setups, the following diagrams, generated using the DOT language, illustrate the mechanism of PROTAC action and the workflows of key biophysical assays.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_Target Degraded Target Protein Proteasome->Degraded_Target

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_0 Surface Plasmon Resonance (SPR) Workflow start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize inject_protac Inject PROTAC (Binary Interaction) immobilize->inject_protac inject_complex Inject PROTAC + Target Protein (Ternary Interaction) immobilize->inject_complex measure_binary Measure Binary Binding (kon, koff, KD) inject_protac->measure_binary calculate Calculate Cooperativity (α) measure_binary->calculate measure_ternary Measure Ternary Binding (kon, koff, KD) inject_complex->measure_ternary measure_ternary->calculate end End calculate->end

Caption: SPR experimental workflow for ternary complex analysis.

ITC_Workflow cluster_0 Isothermal Titration Calorimetry (ITC) Workflow start Start titration1 Titration 1: PROTAC into E3 Ligase (Binary Interaction) start->titration1 titration2 Titration 2: PROTAC into Target Protein (Binary Interaction) start->titration2 titration3 Titration 3: PROTAC into E3 Ligase + Target Protein (Ternary Interaction) start->titration3 measure1 Determine KD1, ΔH1, n1 titration1->measure1 calculate Calculate Cooperativity (α) measure1->calculate measure2 Determine KD2, ΔH2, n2 titration2->measure2 measure3 Determine KD_ternary, ΔH_ternary, n_ternary titration3->measure3 measure3->calculate end End calculate->end

Caption: ITC experimental workflow for ternary complex analysis.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for the key biophysical assays discussed. It is important to note that specific concentrations, buffer conditions, and instrument parameters will need to be optimized for each experimental system.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics (k on , k off ) and affinity (K D ) of binary and ternary complex formation.

Materials:

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4 BD2 )

  • PROTAC of interest

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Covalently couple the E3 ligase to the sensor chip surface to a desired response unit (RU) level.

  • Binary Interaction (PROTAC to E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, followed by a dissociation phase with running buffer.

    • Regenerate the surface if necessary.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k on , k off , and K D .

  • Ternary Interaction:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.

    • Inject these solutions over the immobilized E3 ligase surface, followed by a dissociation phase.

    • Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary K D (PROTAC to E3 ligase) to the ternary K D .[1]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (K D , ΔH, ΔS) and stoichiometry (n) of binding.

Materials:

  • Purified E3 ligase

  • Purified target protein

  • PROTAC of interest

  • ITC instrument

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

    • Fill the injection syringe with the PROTAC solution (10-20 fold higher concentration than the protein).

    • Perform the titration and analyze the data using a one-site binding model to determine K D1 , ΔH 1 , and n 1 .

  • Binary Titration (PROTAC into Target Protein):

    • Repeat step 2 with the target protein in the cell.

  • Ternary Titration:

    • Fill the ITC cell with a solution of the E3 ligase pre-saturated with the target protein.

    • Fill the injection syringe with the PROTAC solution.

    • Perform the titration to determine the apparent K D for ternary complex formation.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as K D1 / K D,ternary .

Biolayer Interferometry (BLI)

Objective: To determine the kinetics (k on , k off ) and affinity (K D ) of protein-protein interactions within the ternary complex.

Materials:

  • Biotinylated E3 ligase

  • Purified target protein

  • PROTAC of interest

  • BLI instrument and streptavidin (SA) biosensors

  • Assay buffer

Protocol:

  • Baseline: Equilibrate the SA biosensors in assay buffer.

  • Loading: Immobilize the biotinylated E3 ligase onto the SA biosensors.

  • Association: Transfer the biosensors to wells containing a fixed concentration of the target protein and a serial dilution of the PROTAC.

  • Dissociation: Transfer the biosensors to wells containing only assay buffer.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine k on , k off , and K D for the ternary complex.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Objective: To measure the relative amount of ternary complex formation in a high-throughput format.

Materials:

  • Tagged E3 ligase (e.g., His-tagged)

  • Tagged target protein (e.g., GST-tagged)

  • PROTAC of interest

  • FRET donor-labeled antibody (e.g., anti-His-Tb)

  • FRET acceptor-labeled antibody (e.g., anti-GST-d2)

  • Assay buffer and microplates

Protocol:

  • Assay Setup: In a microplate, add the tagged E3 ligase, tagged target protein, and a serial dilution of the PROTAC.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies.

  • Incubation: Incubate the plate at room temperature to allow for complex formation.

  • Signal Detection: Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC 50 .

Microscale Thermophoresis (MST)

Objective: To determine the binding affinity (K D ) of binary and ternary interactions in solution.[6]

Materials:

  • Fluorescently labeled protein (either E3 ligase or target protein)

  • Unlabeled binding partners

  • PROTAC of interest

  • MST instrument and capillaries

  • Assay buffer

Protocol:

  • Sample Preparation: Prepare a serial dilution of the unlabeled ligand (either PROTAC for binary interaction, or PROTAC + partner protein for ternary interaction).

  • Mixing: Mix each dilution with a constant concentration of the fluorescently labeled protein.

  • Capillary Loading: Load the samples into MST capillaries.

  • Measurement: Measure the thermophoretic movement in the MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding model to determine the K D .[6]

References

comparative analysis of VHL and CRBN-based PROTACs with PEG2 linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize a polyethylene (B3416737) glycol (PEG) 2 linker and recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligases. The objective is to offer a clear, data-driven comparison to inform the rational design and selection of PROTACs in targeted protein degradation research.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific unwanted proteins from cells.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is composed of three essential parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This tripartite assembly forms a "ternary complex," which brings the POI in close proximity to the E3 ligase, leading to the polyubiquitination of the POI.[4] This ubiquitination acts as a molecular tag, marking the POI for degradation by the 26S proteasome.[1]

Among the over 600 E3 ligases in the human body, CRBN and VHL are the most widely and successfully utilized for PROTAC development.[5][6] The choice of linker is also critical, influencing the PROTAC's efficacy, solubility, and cell permeability.[3] PEG linkers, particularly short chains like PEG2, are frequently used to improve hydrophilicity and provide conformational flexibility, which can aid in the formation of a stable and productive ternary complex.[3][][8]

Mechanism of Action: VHL vs. CRBN Recruitment

Both VHL- and CRBN-based PROTACs operate by inducing the degradation of a target protein, but they recruit different E3 ligase complexes. The fundamental mechanism involves the formation of a ternary complex (POI-PROTAC-E3 ligase) that facilitates ubiquitination and subsequent proteasomal degradation.[9]

VHL_PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC VHL-based PROTAC (with PEG2 Linker) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized & Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of a VHL-recruiting PROTAC.

CRBN_PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds PROTAC CRBN-based PROTAC (with PEG2 Linker) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase Complex (CRL4-CRBN) CRBN->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized & Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of a CRBN-recruiting PROTAC.

Comparative Performance Analysis

The choice between VHL and CRBN as the E3 ligase recruiter can significantly impact a PROTAC's performance, including its degradation efficiency, selectivity, and pharmacokinetic properties.[6]

Key Differences Between VHL and CRBN Ligands:

  • Size and Properties: VHL ligands are generally larger and more peptide-like, which can pose challenges for developing orally bioavailable drugs.[6][10] In contrast, CRBN ligands, such as thalidomide (B1683933) and its analogs (IMiDs), are smaller and possess more drug-like properties.[]

  • Binding Pocket: VHL has a more buried binding pocket, which can lead to higher selectivity for substrates.[] CRBN has a softer, more compliant surface, which may permit a wider range of neo-substrates but could also lead to more off-target effects.[]

  • Ternary Complex Stability: VHL tends to form more rigid and stable ternary complexes, which may be advantageous for degrading stable proteins.[] CRBN-mediated complexes often have faster turnover rates, which can be beneficial where rapid degradation is required.[]

  • Cellular Localization: CRBN is primarily located in the nucleus, whereas VHL is found in both the cytoplasm and the nucleus, which can influence which target proteins are accessible.[]

Role of the PEG2 Linker: The PEG2 linker is a short, hydrophilic, and flexible spacer. Its inclusion in PROTAC design offers several advantages:

  • Improved Solubility: The ethylene (B1197577) glycol units enhance the water solubility of the PROTAC, which is often crucial for overcoming the hydrophobicity of the two ligands.[3][8]

  • Flexibility: The linker's flexibility allows the two ends of the PROTAC to orient themselves effectively, facilitating the formation of a stable ternary complex.[]

  • Synthetic Accessibility: PEG linkers are synthetically accessible and can be easily incorporated into the PROTAC structure.[3]

Quantitative Data Comparison

The following table summarizes representative data for VHL- and CRBN-based PROTACs, many of which utilize PEG-based linkers. It is important to note that direct head-to-head comparisons where only the E3 ligase is varied are limited in published literature.[9] Therefore, this table serves as a general comparison of potencies achieved using these two E3 ligases against various targets.

Target ProteinE3 LigaseLinker Type (if specified)Cell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4VHLPEGHeLa, MV4-112.58 (PC3), 216 (EOL-1)94 (PC3), 67 (EOL-1)[12]
BRD4CRBNPEGVariousPotent>90%[6]
SMARCA2/4VHLPhenyl-based (mimics PEG)RS4;111.9>95%[13]
KRAS G12CVHLNot specifiedNCI-H358100Not specified[14]
KRAS G12CCRBNNot specifiedNCI-H35830Not specified[14]
FLT3VHLNot specifiedMV4-110.8>95%[9]
FLT3CRBNNot specifiedMOLM-141.6>95%[9]

Note: DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.[1]

Experimental Protocols and Workflow

Accurate and reproducible experimental methods are crucial for evaluating and comparing PROTAC performance.

Experimental_Workflow cluster_workflow General Workflow for PROTAC Evaluation A 1. Cell Culture & Seeding B 2. PROTAC Treatment A->B C 3. Incubation B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot or other assay D->E F 6. Data Analysis (DC50 / Dmax / IC50) E->F

Caption: A typical workflow for comparing PROTAC efficacy.

Protocol 1: Target Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in the level of a target protein after PROTAC treatment and determine the DC₅₀ and Dₘₐₓ values.[1]

Materials:

  • Appropriate cell line expressing the target protein.

  • Cell culture medium and reagents.

  • VHL- and CRBN-based PROTACs (stock solutions in DMSO).

  • Vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, electrophoresis and transfer equipment.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagent and imaging system.

Methodology:

  • Cell Seeding: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.[1]

  • PROTAC Treatment: Prepare serial dilutions of the VHL- and CRBN-based PROTACs in culture medium. Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO₂.[1]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[1]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1][15]

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1][15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Wash the membrane again and apply the chemiluminescence reagent.[1]

    • Capture the signal using an imaging system. Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[16]

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability and determine the IC₅₀ value.[17]

Materials:

  • Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays).

  • Cell viability reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent).

  • Plate reader (spectrophotometer or luminometer).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight.[17]

  • Compound Treatment: Prepare serial dilutions of the PROTACs. Add the compounds to the wells and include a vehicle control.

  • Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[17]

  • Reagent Addition and Signal Detection (CellTiter-Glo® example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a plate-reading luminometer.[17]

  • Data Analysis:

    • Subtract the average background signal (from wells with medium only) from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC₅₀).[17]

Conclusion and Future Outlook

Both VHL and CRBN can be effectively recruited by PROTACs with PEG2 linkers to induce potent and efficient degradation of target proteins. The choice between them is not universal and depends heavily on the specific target, the desired selectivity profile, and the overall goals of the drug discovery program.[9][]

  • CRBN-based PROTACs may be preferred when smaller, more "drug-like" properties are a priority, and rapid catalytic turnover is desired.[]

  • VHL-based PROTACs might be advantageous when targeting proteins that require a more stable ternary complex for degradation or when the broader cellular distribution of VHL is beneficial.[]

Future research focusing on direct, matched-pair comparisons—where PROTACs differ only in their E3 ligase ligand while sharing identical target binders and linkers—will be invaluable for definitively elucidating the optimal E3 ligase for any given target.[9] The experimental frameworks provided in this guide offer a robust starting point for conducting such critical comparative studies.

References

Characterization of NH2-PEG2-Methyl Acetate Hydrochloride Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates and their linkers is critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of NH2-PEG2-methyl acetate (B1210297) hydrochloride, a common amine-terminated, two-unit polyethylene (B3416737) glycol (PEG) linker.

Mass Spectrometry for Definitive Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated molecules, offering high sensitivity and detailed structural information.[1] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful methods for analyzing these compounds. For a small, discrete molecule like NH2-PEG2-methyl acetate hydrochloride, ESI coupled with tandem mass spectrometry (MS/MS) is particularly well-suited for providing detailed structural confirmation and fragmentation analysis.

Expected Mass Spectrum and Fragmentation Pattern

The chemical formula for this compound is C7H16ClNO4, with a molecular weight of 213.66 g/mol .[2] The free base, NH2-PEG2-methyl acetate, has a molecular formula of C7H15NO4 and a monoisotopic mass of approximately 177.10 g/mol .[3] In positive ion mode ESI-MS, the protonated molecule ([M+H]+) would be expected at an m/z of approximately 178.1.

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would likely reveal characteristic fragmentation patterns indicative of its structure. Based on the known fragmentation of similar compounds, the following cleavages can be predicted:

  • Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom.[4]

  • Loss of Ethylene (B1197577) Oxide Units: PEG chains are known to fragment via the neutral loss of ethylene oxide units (C2H4O), corresponding to a mass difference of 44 Da.

  • Ester Group Fragmentation: Cleavage adjacent to the carbonyl group of the methyl ester is also a probable fragmentation pathway.

A summary of the predicted key fragments is presented in the table below.

Predicted Fragment Ion (m/z) Corresponding Neutral Loss Plausible Structure of Fragment
146.1CH3OH (Methanol)Loss of the methyl group and a hydrogen from the ester.
132.1C2H5NO (Acetamide)Cleavage of the bond between the second ethylene glycol unit and the nitrogen.
118.1C2H4O (Ethylene Oxide) from m/z 162.1Loss of an ethylene oxide unit.
102.1C3H5NO2Cleavage at the ester group.
88.1C4H9NO2Cleavage of the ether linkage.
74.1C5H11NO2Further fragmentation of the PEG chain.
44.1C6H13NO3Fragment corresponding to the protonated aminoethoxy group.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled detail for structural confirmation, other techniques offer complementary information and can be valuable for assessing different attributes of the conjugate.

Analytical Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Precise molecular weight, confirmation of elemental composition, detailed structural information through fragmentation analysis.High sensitivity and specificity. Can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures.May require specialized equipment and expertise for data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation, including the position of atoms and their connectivity. Purity assessment.[2]Non-destructive. Provides detailed information about the chemical environment of each atom.Lower sensitivity compared to MS. May be less suitable for very complex mixtures without prior separation.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of the conjugate from impurities or reactants.Highly reproducible and quantitative. A wide variety of column chemistries allows for tailored separation methods.[]Does not provide direct structural information. Requires reference standards for identification and quantification. Lacks a strong chromophore for UV detection, often requiring alternative detectors like evaporative light scattering (ELSD) or charged aerosol detection (CAD).[6]

Experimental Protocols

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Dissolve this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The acidic mobile phase aids in the protonation of the primary amine.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • MS1 Analysis: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion ([M+H]+) at approximately m/z 178.1.

  • MS/MS Analysis: Isolate the [M+H]+ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the characteristic fragment ions.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the compound (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure. The spectrum is expected to show characteristic signals for the methyl ester protons, the ethylene glycol protons, and the protons adjacent to the amine. A Certificate of Analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.[2]

High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: Use an HPLC system with a suitable detector for non-chromophoric compounds, such as an ELSD or CAD.

  • Column: A reversed-phase column (e.g., C18) is typically used for the separation of polar molecules.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate to improve peak shape for the amine.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to the product and any potential impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow for the characterization of this compound by mass spectrometry.

Mass_Spectrometry_Workflow Mass Spectrometry Characterization Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample NH2-PEG2-methyl acetate HCl Dissolution Dissolve in Water/Acetonitrile with 0.1% Formic Acid Sample->Dissolution ESI Electrospray Ionization (ESI) Dissolution->ESI MS1 MS1 Scan (Identify [M+H]+) ESI->MS1 Isolation Isolate [M+H]+ Ion MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Confirmation Fragmentation->Structure Fragmentation_Pathway Predicted Fragmentation Pathway of [M+H]+ Parent [M+H]+ (m/z 178.1) Frag1 m/z 146.1 (-CH3OH) Parent->Frag1 Frag2 m/z 132.1 (-C2H5NO) Parent->Frag2 Frag3 m/z 118.1 (-C2H4O) Parent->Frag3 Frag4 m/z 44.1 (Aminoethoxy fragment) Parent->Frag4

References

A Comparative Guide to HPLC Purity Analysis of NH2-PEG2-methyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for polyethylene (B3416737) glycol (PEG) linkers is a critical step in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and other advanced therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of NH2-PEG2-methyl acetate (B1210297) hydrochloride, a common bifunctional linker. The primary analytical challenge with this and similar PEG compounds is their lack of a significant UV chromophore, making traditional detection methods suboptimal.[1][2]

This document compares the performance of three common HPLC detection methods—Ultraviolet (UV), Evaporative Light Scattering (ELSD), and Charged Aerosol Detection (CAD)—supported by representative experimental data and detailed protocols.

Comparison of HPLC Detection Methodologies

The choice of detector is paramount for the accurate analysis of compounds with poor UV absorption. While UV detectors are common, universal detectors like ELSD and CAD offer significant advantages for non-chromophoric molecules like PEG linkers.[3][4]

  • UV-Vis Detector: Relies on the analyte's ability to absorb light. For PEG linkers, this is often limited to low wavelengths (~210 nm), which can lead to low sensitivity and high baseline noise from mobile phase absorbance.[1]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that measures light scattered by analyte particles remaining after mobile phase evaporation. ELSD is compatible with gradient elution and is well-suited for non-volatile and semi-volatile compounds, making it a strong choice for PEG analysis.[3][5]

  • Charged Aerosol Detector (CAD): Another universal detector where the HPLC eluent is nebulized, and the resulting analyte particles are charged and then measured by an electrometer. CAD is known for providing a more uniform response regardless of the analyte's chemical structure and can offer superior sensitivity and more accurate impurity profiles for PEG compounds compared to ELSD.[6][7][8]

The general workflow for analyzing the purity of the PEG linker is outlined below.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh ~10 mg of NH2-PEG2-methyl acetate HCl p2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL p1->p2 p3 Vortex and Sonicate to Ensure Dissolution p2->p3 h1 Inject Sample onto Reversed-Phase Column p3->h1 h2 Gradient Elution (Water/Acetonitrile) h1->h2 h3 Detection (UV, ELSD, or CAD) h2->h3 d1 Integrate Peaks in Chromatogram h3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Quantify Impurities Against Standards d2->d3

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocols

The following protocols are representative methods for analyzing NH2-PEG2-methyl acetate hydrochloride using a reversed-phase HPLC system with different detectors. A C18 stationary phase is a suitable starting point for separating the main component from potential process-related impurities.[9]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
20.0 50
22.0 95
25.0 95
25.1 5

| 30.0 | 5 |

Detector Settings:

  • Method 1: UV Detector

    • Wavelength: 210 nm

  • Method 2: ELSD

    • Drift Tube Temperature: 50°C

    • Nebulizer Gas (Nitrogen): 1.6 SLM (Standard Liters per Minute)[2]

  • Method 3: CAD

    • Evaporation Temperature: 35°C

    • Data Collection Rate: 10 Hz

Comparative Performance Data

The performance of each detection method was evaluated based on key analytical parameters. The data presented below is representative for this class of compounds. Universal detectors demonstrate superior sensitivity and a wider linear range.

Table 1: Method Performance Comparison

Parameter HPLC-UV (210 nm) HPLC-ELSD HPLC-CAD
Purity Result (% Area) 97.8% 98.5% 98.6%
Limit of Detection (LOD) 50 µg/mL 5 µg/mL 1 µg/mL
Limit of Quantitation (LOQ) 150 µg/mL 15 µg/mL 5 µg/mL
Linearity (R²) 0.995 0.998 (log-log) 0.999

| Precision (%RSD, n=6) | < 2.0% | < 1.5% | < 1.0% |

Table 2: Impurity Profile Comparison

Impurity Potential Identity HPLC-UV HPLC-ELSD HPLC-CAD
Impurity A Unreacted Starting Material 0.45% 0.61% 0.60%
Impurity B Di-PEGylated Species Not Detected 0.22% 0.25%
Impurity C Hydrolyzed Ester 1.75% 0.67% 0.55%

| Total Impurities | | 2.20% | 1.50% | 1.40% |

Note: The disparity in impurity percentages highlights a key issue with UV detection for non-chromophoric compounds. Different impurities will have different (or no) UV absorbance, leading to inaccurate quantification based on percent area. ELSD and especially CAD provide a more uniform response, resulting in a more accurate impurity profile.[6][7]

comparison cluster_uv HPLC-UV (210 nm) cluster_elsd HPLC-ELSD cluster_cad HPLC-CAD main Purity Analysis of NH2-PEG2-methyl acetate HCl uv_pros Pros: - Widely available - Simple operation main->uv_pros elsd_pros Pros: - Universal detection - Good sensitivity - Gradient compatible main->elsd_pros cad_pros Pros: - Universal detection - Highest sensitivity - Wide dynamic range - More uniform response main->cad_pros uv_cons Cons: - Low sensitivity - High baseline noise - Non-uniform response - Inaccurate % area purity elsd_cons Cons: - Non-linear response - Sensitive to volatility - May underestimate some impurities cad_cons Cons: - Requires volatile mobile phase - Higher initial cost

Caption: Logical comparison of HPLC detector performance.

Conclusion and Recommendations

For the purity analysis of this compound and other non-chromophoric PEG linkers, methods relying on low-wavelength UV detection are inadequate for accurate impurity profiling.

  • HPLC-ELSD offers a robust and reliable alternative, providing the universal detection necessary for this class of compounds. It is compatible with the gradient elution required to separate oligomers and related impurities.[1][5]

  • HPLC-CAD represents the superior analytical choice, offering the highest sensitivity and a more uniform response across a wide range of compounds.[6][7][10] This leads to more accurate quantification of impurities and a more reliable assessment of overall purity, which is critical for quality control in pharmaceutical development.

Therefore, for researchers, scientists, and drug development professionals requiring precise and accurate purity determination of PEGylated molecules, transitioning from UV-based methods to universal detectors like ELSD, and preferably CAD, is strongly recommended.

References

A Comparative Guide to Successful PROTACs: MZ1 and SJF-1528 Featuring PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two successful Proteolysis Targeting Chimeras (PROTACs), MZ1 and SJF-1528, which utilize polyethylene (B3416737) glycol (PEG) based linkers. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action and experimental workflows.

PROTACs are a revolutionary class of small molecules that, instead of merely inhibiting protein function, co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This guide focuses on two PROTACs, MZ1 and SJF-1528, that successfully employ PEG-based linkers to achieve potent and selective protein degradation.

Comparative Analysis of MZ1 and SJF-1528

FeatureMZ1SJF-1528
Target Protein Bromodomain-containing protein 4 (BRD4)[1][2][3]Epidermal Growth Factor Receptor (EGFR)[4][5]
E3 Ligase von Hippel-Lindau (VHL)[1][2]von Hippel-Lindau (VHL)[5]
Linker Type 3-unit PEG linker[1]PEG2-based linker (Tos-PEG2-CH2-Boc)[4]
Warhead (Target Binder) JQ1 (pan-BET inhibitor)[6]Lapatinib (EGFR/HER2 inhibitor)
Degradation Efficiency (DC50) 2-23 nM (in various cell lines for BRD4)[3][7]39.2 nM (for wild-type EGFR in OVCAR8 cells)[4][5], 736.2 nM (for Exon 20 Ins mutant EGFR in HeLa cells)[4]
Maximum Degradation (Dmax) >95% at 100 nM in 22Rv1 cellsInformation not readily available.
Selectivity Preferential degradation of BRD4 over BRD2 and BRD3[1][3].Degrades both EGFR and HER2[4][5].

Visualizing the PROTAC Mechanism and Experimental Workflow

To illustrate the underlying processes of PROTAC-mediated protein degradation and the common methods for their evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., MZ1, SJF-1528) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4, EGFR) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action.

Experimental_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Time) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting (Transfer to Membrane) sds_page->western_blot antibody_incubation Antibody Incubation (Primary & Secondary) western_blot->antibody_incubation detection Signal Detection (Chemiluminescence) antibody_incubation->detection analysis Data Analysis (Densitometry for DC50 & Dmax) detection->analysis end End: Results analysis->end

A typical experimental workflow for evaluating PROTACs.

Detailed Experimental Protocols

Western Blotting for Protein Degradation

This protocol is a generalized procedure for assessing the degradation of a target protein induced by a PROTAC. Specific antibody concentrations and incubation times may need to be optimized for each target.

1. Cell Culture and Treatment:

  • Seed the chosen cell line (e.g., HeLa, OVCAR8) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., MZ1 or SJF-1528) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Antibody Incubation:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-EGFR) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Signal Detection and Analysis:

  • Wash the membrane again with TBST to remove unbound secondary antibody.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein, such as GAPDH or β-actin.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Conclusion

Both MZ1 and SJF-1528 stand as successful examples of PROTACs that leverage PEG-based linkers to achieve effective degradation of their respective targets. MZ1 demonstrates remarkable selectivity for BRD4 over other BET family members, a property attributed to the favorable conformation of the ternary complex facilitated by its PEG3-based linker. SJF-1528, with its PEG2 linker, effectively degrades both wild-type and mutant forms of EGFR, as well as HER2, showcasing the potential of PROTACs to target multiple related proteins.

The choice of linker length and composition is evidently crucial in dictating the potency and selectivity of a PROTAC. The case studies of MZ1 and SJF-1528 underscore the importance of linker optimization in the design of next-generation protein degraders for therapeutic applications. The experimental protocols provided herein offer a foundational framework for researchers to evaluate the performance of their own novel PROTAC molecules.

References

A Head-to-Head Comparison of PROTAC Linkers for Bruton's Tyrosine Kinase (BTK) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell receptor signaling, is a clinically validated target for various B-cell malignancies.[4][5][6] PROTAC-mediated degradation of BTK offers a powerful alternative to traditional small-molecule inhibition, with the potential to overcome drug resistance.[5][7]

The linker is not a mere spacer; its composition, length, and rigidity are critical determinants of PROTAC efficacy.[1][2] It plays a pivotal role in the formation of a stable and productive ternary complex between BTK and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[8] This guide provides a head-to-head comparison of different linker strategies for BTK-targeting PROTACs, supported by experimental data to inform rational degrader design.

PROTAC-Mediated Degradation Pathway

PROTACs function catalytically by hijacking the cellular protein disposal machinery. The process begins with the PROTAC simultaneously binding to both the target protein (BTK) and an E3 ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), forming a ternary complex.[5][9] Within this complex, the E3 ligase ubiquitinates BTK. Poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.[10]

PROTAC_Pathway cluster_workflow PROTAC Catalytic Cycle PROTAC PROTAC Ternary Ternary Complex (BTK-PROTAC-E3) PROTAC->Ternary POI Target Protein (BTK) POI->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Ternary->PROTAC Release Ub_POI Ubiquitinated BTK Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Data Presentation: Linker Impact on BTK Degradation

The selection of linker type and length profoundly impacts the degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ) of BTK PROTACs. The following table summarizes quantitative data from comparative studies, highlighting how variations in linker design affect performance.

PROTACBTK Ligand (Warhead)E3 Ligase Ligand (Anchor)Linker Type & LengthCell LineDC₅₀ (nM)Dₘₐₓ (%)
PEG Linkers of Varying Length
PROTAC (5)Ibrutinib AnalogPomalidomide (CRBN)4 PEG unitsRamosPotent>90
PROTAC (9)Ibrutinib AnalogPomalidomide (CRBN)8 PEG unitsRamos1 - 40>90
MT-802Reversible InhibitorPomalidomide (CRBN)PEG linkerMOLM-1414.6~98
Alkyl/Ether vs. PEG Linkers
Series 31TBK1 Inhibitor BaseVHL LigandAlkyl/Ether (7 atoms)HEK293TNo Deg.-
Series 31TBK1 Inhibitor BaseVHL LigandAlkyl/Ether (12 atoms)HEK293T<1000>80
Series 31TBK1 Inhibitor BaseVHL LigandAlkyl/Ether (21 atoms)HEK293T396
Rigid vs. Flexible Linkers
PROTAC 6eARQ-531Pomalidomide (CRBN)Flexible LinkerVariousPotent>90
PROTAC 3eARQ-531Pomalidomide (CRBN)Rigid Piperazine/Piperidine LinkerVariousPotent>90

Note: This table is a synthesis of data from multiple sources to illustrate trends.[2][4][11] Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Observations:
  • Linker Length is Critical: For both PEG and alkyl/ether linkers, a minimum length is required to enable productive ternary complex formation and subsequent degradation.[2] Zorba et al. found that for a series of BTK PROTACs, linkers with fewer than 4 PEG units showed impaired activity, which was attributed to steric clashes between BTK and the CRBN E3 ligase.[2][12] Similarly, for a series of TBK1 degraders, linkers shorter than 12 atoms failed to induce degradation.[2]

  • An Optimal Length Exists: While a minimum length is necessary, excessive length can introduce entropic penalties, reducing potency.[7][8] The most potent compound in the Arvinas TBK1 series featured a 21-atom linker, with potency decreasing as the linker was extended to 29 atoms.[2]

  • Linker Composition Matters: The atomic composition of the linker influences physicochemical properties like solubility and permeability.[2] While flexible alkyl and PEG chains are common, more rigid linkers are being explored to improve metabolic stability.[1][4] A study modifying a potent BTK PROTAC (6e) with a rigid linker (to create 3e) resulted in a compound with significantly improved metabolic stability.[4]

  • E3 Ligase Choice is Crucial: The choice of E3 ligase can dramatically impact degradation. In one study, CRBN-recruiting PROTACs were remarkably efficient at degrading BTK, whereas analogous VHL-recruiting PROTACs resulted in no degradation.[11][12]

Logical Relationship: Linker Properties and Efficacy

The relationship between linker length and PROTAC efficacy is complex and non-linear. An optimal linker must be long enough to bridge the two proteins without causing steric hindrance, yet constrained enough to minimize the entropic penalty of complex formation and to properly orient the proteins for ubiquitin transfer.

Linker_Logic cluster_logic Linker Optimization Logic start Linker Too Short clash Steric Hindrance Prevents Ternary Complex Formation start->clash mid Optimal Linker Length optimal Productive Ternary Complex Formation & Ubiquitination mid->optimal end Linker Too Long unproductive Unproductive Complex or Entropic Penalty end->unproductive result_fail No Degradation clash->result_fail result_success Efficient Degradation optimal->result_success result_poor Poor Degradation unproductive->result_poor

Caption: The logical relationship between linker length and PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of PROTACs. Below are summarized protocols for key experiments cited in this guide.

Western Blot for BTK Degradation

This protocol is used to quantify the reduction in BTK protein levels following PROTAC treatment.[5][13]

  • Cell Culture and Treatment:

    • Seed cells (e.g., Ramos, MOLM-14) in appropriate culture plates and allow them to adhere or stabilize.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts and separate lysates by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BTK band intensity to the corresponding loading control.

    • Calculate the percentage of BTK degradation relative to the DMSO control.

    • Determine DC₅₀ and Dₘₐₓ values by plotting the percentage of degradation against the log of PROTAC concentration and fitting the data to a dose-response curve.[13]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying ATP, which indicates the presence of metabolically active cells.[13]

  • Cell Seeding:

    • Seed cells in opaque-walled 96-well plates at a predetermined density.

  • Compound Treatment:

    • Treat cells with a serial dilution of the PROTAC or a reference compound (e.g., ibrutinib).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix contents to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Plot the results against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow Visualization

Experimental_Workflow cluster_exp Typical PROTAC Evaluation Workflow A 1. Cell Culture (e.g., Ramos) B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Quantification B->C G 2a. Cell Viability Assay (e.g., CellTiter-Glo) B->G D 4. Western Blot C->D E 5. Densitometry & Data Analysis D->E F Determine DC₅₀ / Dₘₐₓ E->F H 3a. Luminescence Reading G->H I Determine GI₅₀ H->I

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Conclusion

The rational design of PROTACs requires careful optimization of the linker. For BTK, studies consistently show that linker length and composition are critical variables that modulate the formation of a productive ternary complex and, consequently, degradation efficacy.[2][6][12] While flexible PEG and alkyl chains have been widely used, emerging strategies employing more rigid linkers show promise for improving pharmacokinetic properties such as metabolic stability.[4] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Stability Featuring NH2-PEG2-Methyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. This guide provides an objective comparison of PROTACs featuring the flexible NH2-PEG2-methyl acetate (B1210297) hydrochloride linker with alternatives incorporating more rigid chemical structures. Supported by experimental data, this document aims to inform rational PROTAC design and optimization.

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A key component of a PROTAC is the linker, which connects the target-binding and E3 ligase-binding moieties. The linker's chemical nature profoundly influences the molecule's physicochemical properties, including its in vivo stability, which directly impacts its pharmacokinetic profile and overall efficacy.

The Role of the NH2-PEG2-Methyl Acetate Hydrochloride Linker

This compound is a commonly employed building block in PROTAC synthesis, featuring a short, flexible polyethylene (B3416737) glycol (PEG) chain. PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules. The hydrophilic nature of the PEG chain can improve the overall drug-like properties of these often large and complex molecules.

However, a key consideration for PEG-based linkers is their potential susceptibility to metabolic degradation. The ether linkages within the PEG chain can be targets for oxidative metabolism, potentially leading to a shorter in vivo half-life.

Comparative Analysis of In Vivo Stability: Flexible vs. Rigid Linkers

To illustrate the impact of linker composition on in vivo stability, this guide compares a PROTAC with a flexible, PEG-based linker to PROTACs designed with more rigid linker architectures, such as those incorporating piperidine (B6355638) or piperazine (B1678402) rings. These rigid structures are often employed to enhance metabolic stability.

Data Presentation
PROTACLinker TypeTargetKey In Vivo Pharmacokinetic Parameters (Mouse)Reference
MT-802 PEG-basedBTKNot explicitly detailed in provided abstracts, but potent in vivo activity suggests sufficient stability.[1][2][3][4]
ARV-110 Rigid (contains piperidine)Androgen ReceptorOrally bioavailable with dose-proportional exposure.[5]
ARV-471 Rigid (contains piperazine)Estrogen ReceptorOrally bioavailable.[5]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test PROTAC

  • Control compounds (one with high and one with low known metabolic stability)

  • Pooled liver microsomes (e.g., human, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control PROTACs in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Reaction Initiation: Add the test PROTAC and the NADPH regenerating system to the pre-warmed microsome mixture to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to cold acetonitrile to stop the reaction and precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. From this plot, the in vitro half-life (t½) and intrinsic clearance can be calculated.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a PROTAC following oral administration in mice.

Materials:

  • Test PROTAC formulated for oral gavage

  • Male or female mice (e.g., C57BL/6), typically 8-10 weeks old

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane) for terminal blood collection

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.

  • Dosing: Administer the test PROTAC to a cohort of mice via oral gavage at a predetermined dose.

  • Blood Sampling: At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples. Serial bleeding from the same animal is possible for early time points (e.g., via submandibular or saphenous vein), while terminal collection (e.g., via cardiac puncture under anesthesia) is typically performed for the final time point.

  • Plasma Preparation: Process the collected blood to obtain plasma by centrifugation.

  • Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing in vivo stability.

PROTAC_Mechanism PROTAC PROTAC (e.g., with NH2-PEG2 linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

InVivo_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Microsomal_Assay Metabolic Stability Assay (Liver Microsomes) Data_Analysis_invitro Calculate in vitro t½ and Intrinsic Clearance Microsomal_Assay->Data_Analysis_invitro PK_Analysis Pharmacokinetic Modeling Data_Analysis_invitro->PK_Analysis Informs Dosing PROTAC Administration (e.g., Oral Gavage in Mice) Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Bioanalysis Blood_Sampling->Plasma_Analysis Plasma_Analysis->PK_Analysis

Caption: A typical experimental workflow for assessing the in vivo stability of a PROTAC.

Conclusion

The in vivo stability of a PROTAC is a multifaceted property influenced heavily by the choice of linker. While flexible PEG-based linkers like this compound offer advantages in terms of solubility and permeability, they may present challenges related to metabolic stability. Conversely, PROTACs incorporating more rigid linkers, such as those with piperidine or piperazine moieties, have demonstrated favorable in vivo pharmacokinetic profiles in clinical candidates.

The selection of an optimal linker is a critical step in PROTAC design and often requires a balance between enhancing stability and maintaining other desirable drug-like properties. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the in vivo stability of their PROTAC candidates and make data-driven decisions to advance their drug discovery programs.

References

Evaluating the Pharmacokinetic Properties of PEGylated PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer the potential to degrade previously "undruggable" proteins by hijacking the cell's own ubiquitin-proteasome system. However, a significant hurdle in the clinical translation of PROTACs is their often-suboptimal pharmacokinetic (PK) properties, which can include poor solubility, rapid clearance, and low bioavailability.

One of the most promising strategies to overcome these limitations is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This guide provides a comparative analysis of the pharmacokinetic properties of PEGylated PROTACs versus their non-PEGylated counterparts, supported by experimental data and detailed protocols.

The Impact of PEGylation on PROTAC Pharmacokinetics: A Comparative Analysis

PEGylation can significantly enhance the drug-like properties of PROTACs by increasing their hydrodynamic size and shielding them from enzymatic degradation and renal clearance. This generally leads to a longer systemic circulation time, improved bioavailability, and altered tissue distribution. While direct head-to-head pharmacokinetic data for a single PROTAC with and without PEGylation is limited in publicly available literature, we can draw strong inferences from studies on other PEGylated biomolecules and nanoparticles.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the expected and observed effects of PEGylation on key pharmacokinetic parameters. Data from a study on PEGylated versus non-PEGylated nanoparticles ("Proticles") and a study on a PEGylated protein (TIMP-1) are included to provide quantitative insights into the potential magnitude of these effects.

Pharmacokinetic ParameterNon-PEGylated MoleculePEGylated MoleculeExpected Impact on PROTACs
Elimination Half-life (t½) 1.1 hours (rhTIMP-1)[1]28 hours (PEG₂₀ₖ-TIMP-1)[1]Significant increase, leading to prolonged duration of action.
Blood Concentration (1h p.i.) 0.06 ± 0.01 %ID/g (Proticles)[2][3]0.23 ± 0.01 %ID/g (PEG-Proticles)[2][3]Higher and more sustained plasma concentrations.
Bioavailability (F%) Generally low to moderate for oral PROTACsExpected to be enhancedImproved absorption and systemic exposure.
Clearance (CL) Typically high for unmodified PROTACsExpected to be reducedSlower removal from the body, contributing to longer half-life.
Volume of Distribution (Vd) VariableMay be alteredChanges in tissue penetration and accumulation.

Note: The data for rhTIMP-1 and Proticles are presented as examples to illustrate the potential effects of PEGylation. The exact pharmacokinetic parameters for a given PROTAC will depend on its specific structure, the size and nature of the PEG chain, and the biological system.

Experimental Protocols

Accurate evaluation of the pharmacokinetic properties of PEGylated PROTACs is crucial for their preclinical and clinical development. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical single-dose pharmacokinetic study to determine parameters such as half-life, clearance, and bioavailability.

1. Animal Model:

  • Species: Male BALB/c mice (6-8 weeks old).

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimated for at least one week before the experiment.

2. Dosing and Administration:

  • Formulation: The PEGylated and non-PEGylated PROTACs are formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dose: A typical dose for intravenous (IV) administration is 1-2 mg/kg, and for oral (PO) or intraperitoneal (IP) administration is 5-10 mg/kg.

  • Administration:

    • IV: Administered as a bolus injection into the tail vein.

    • PO: Administered by oral gavage.

    • IP: Administered as an intraperitoneal injection.

3. Sample Collection:

  • Blood Sampling: Approximately 50 µL of blood is collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation at 4°C. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification

  • See the detailed protocol below.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Key parameters to be calculated include:

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Elimination half-life (t½)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Bioavailability (F%) calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

LC-MS/MS Protocol for PROTAC Quantification in Plasma

This protocol provides a general framework for the sensitive and accurate quantification of PROTACs in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 20 µL of plasma, add 80 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for PROTACs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the analyte and internal standard.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PEGylated PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI Target Protein (POI) POI->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->POI_PROTAC_E3 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a PEGylated PROTAC.

Preclinical Pharmacokinetic Experimental Workflow

PK_Workflow cluster_pre_study Pre-Study cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Formulation PROTAC Formulation (PEGylated vs. Non-PEGylated) Dosing Dosing (IV and PO/IP) Formulation->Dosing Animal_Model Animal Model Selection (e.g., Mice) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Extraction Sample Extraction (Protein Precipitation) Plasma_Prep->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Concentration_Time Plasma Concentration- Time Profile LCMS_Analysis->Concentration_Time PK_Parameters Pharmacokinetic Parameter Calculation Concentration_Time->PK_Parameters Comparison Comparative Analysis PK_Parameters->Comparison

Caption: Workflow for a preclinical pharmacokinetic study.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Survival, Proliferation mTORC1->Downstream PROTAC_Target PROTAC targeting a component of this pathway (e.g., a kinase) PROTAC_Target->PI3K Degradation PROTAC_Target->AKT Degradation

Caption: PI3K/AKT/mTOR signaling pathway and PROTAC intervention.

References

Navigating Specificity: A Comparative Guide to PROTAC Cross-Reactivity with a Focus on PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Critical Role of Linkers in PROTAC Selectivity

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3] While the choice of ligands for the POI and E3 ligase is paramount, the linker is far from a passive spacer; it critically influences the PROTAC's efficacy, solubility, cell permeability, and, most importantly, its selectivity.[3][4][5] This guide provides a comparative analysis of PROTAC cross-reactivity, with a specific focus on those synthesized with short polyethylene (B3416737) glycol (PEG) linkers, such as NH2-PEG2-methyl acetate (B1210297) hydrochloride, and their alternatives.

The linker's length, composition, and rigidity are pivotal in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6][7] An inappropriate linker can lead to the formation of unproductive binary complexes or induce the degradation of unintended off-target proteins.[3][5] Furthermore, the linker composition can directly impact the physicochemical properties of the PROTAC, affecting its solubility and ability to permeate cell membranes.[4][][9]

The Merits and Considerations of PEG Linkers

PEG linkers, like NH2-PEG2-methyl acetate hydrochloride, are widely used in PROTAC design due to their advantageous properties.[5][6] The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules.[4][][9] This increased solubility is crucial for both in vitro handling and in vivo bioavailability. The flexibility of PEG linkers can also be beneficial, allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex.[6][]

However, the flexibility and hydrophilicity of PEG linkers can also present challenges. While a degree of flexibility is desirable, an overly flexible linker may not hold the POI and E3 ligase in the optimal orientation for efficient ubiquitination.[7] Moreover, excessive hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, thereby reducing cellular uptake.[4] Therefore, the optimal length and composition of the PEG linker must be empirically determined for each specific PROTAC system.[4]

Comparative Analysis: PEG Linkers vs. Alternative Strategies

While PEG linkers are a mainstay in PROTAC development, researchers are increasingly exploring alternative linker strategies to overcome some of their limitations and to fine-tune PROTAC properties.

  • Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains and are generally more hydrophobic than PEG linkers.[5][9] This increased hydrophobicity can improve cell permeability but may negatively impact solubility.[5] Alkyl linkers are also typically more rigid than their PEG counterparts of similar length.[5]

  • Rigid Linkers: To enhance conformational constraint and potentially improve selectivity, more rigid linker motifs, such as those containing piperidine, piperazine, or aromatic rings, are being incorporated into PROTAC design.[5][9] These rigid structures can pre-organize the PROTAC into a bioactive conformation, which may lead to more potent and selective degradation.[9]

  • Click Chemistry Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and efficient synthesis of diverse PROTAC libraries with varying linker lengths and compositions.[3] This approach is particularly valuable for optimizing the linker for a specific target and E3 ligase pair.[3]

Data Presentation: Impact of Linker on PROTAC Properties and Selectivity

The following tables summarize quantitative data from published studies, illustrating the impact of linker composition and length on the physicochemical properties and selectivity of PROTACs. It is important to note that direct cross-reactivity data for PROTACs synthesized specifically with this compound is not extensively available in the public domain. The data presented here is for PROTACs with structurally similar short PEG linkers and serves to highlight general principles.

Table 1: Influence of PEG Linker Length on Physicochemical Properties of a Representative PROTAC

LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
PEG2 831.93.5174.5412
PEG4 919.02.8193.0414
Data adapted from publicly available research.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Illustrative Proteomics Data for a Selective Kinase-Targeting PROTAC with a PEG-based Linker

ProteinFold Change (PROTAC vs. Vehicle)p-valueSignificance
Target Kinase A -4.8< 0.001Significant Degradation
Off-Target Kinase B -1.1> 0.05No Significant Change
Off-Target Kinase C -1.3> 0.05No Significant Change
Known CRBN Neo-substrate (e.g., IKZF1) -3.1< 0.01Off-Target Degradation
Housekeeping Protein (e.g., GAPDH) -1.02> 0.05No Significant Change
This table presents representative data demonstrating the desired outcome of a selective PROTAC, where the target protein is significantly degraded with minimal impact on other proteins. The degradation of known "neo-substrates" of the E3 ligase is an inherent off-target effect to monitor.[10]

Experimental Protocols for Cross-Reactivity Assessment

To ensure the accurate and reproducible assessment of PROTAC selectivity, detailed and robust experimental protocols are essential. The following are methodologies for two key experiments: global proteomics analysis for unbiased off-target identification and quantitative Western blotting for target validation.

Global Proteomics Analysis using Mass Spectrometry

Mass spectrometry-based proteomics is the gold standard for unbiasedly assessing PROTAC selectivity across the entire proteome.[11][12][13]

1. Cell Culture and Treatment:

  • Culture cells to approximately 80% confluency.

  • Treat cells with the PROTAC at a concentration at or near its DC50 value (the concentration at which 50% of the target protein is degraded). Include a vehicle control (e.g., DMSO).

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to capture both direct and downstream effects.

2. Cell Lysis and Protein Digestion:

  • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

3. Peptide Labeling and Fractionation (for TMT-based proteomics):

  • Label the peptides from each condition with tandem mass tags (TMT).

  • Combine the labeled peptide samples.

  • Fractionate the combined sample using high-pH reversed-phase chromatography to increase proteome coverage.

4. LC-MS/MS Analysis:

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify and quantify proteins across all conditions.

  • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment compared to the vehicle control.

Quantitative Western Blotting for Protein Degradation

This method is used to quantify the levels of specific target and off-target proteins following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubate for the desired time.

2. Protein Extraction and Quantification:

  • Lyse the cells and collect the protein extracts.

  • Measure the protein concentration of each sample.

3. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Data Acquisition and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation) values.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_Ub Poly-ubiquitinated POI E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Fragments Proteasome->Fragments Degraded Peptides POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow start Start: PROTAC Treatment of Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant wb Quantitative Western Blot quant->wb proteomics Global Proteomics (LC-MS/MS) quant->proteomics wb_analysis Targeted Protein Level Analysis (DC50, Dmax) wb->wb_analysis proteomics_analysis Unbiased Off-Target Identification proteomics->proteomics_analysis end End: Cross-Reactivity Profile wb_analysis->end proteomics_analysis->end

References

Safety Operating Guide

Navigating the Disposal of NH2-PEG2-methyl Acetate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment necessitates the proper disposal of all chemical waste, including specialized compounds like NH2-PEG2-methyl acetate (B1210297) hydrochloride. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this substance responsibly, minimizing risks to personnel and the environment.

The primary hazards associated with NH2-PEG2-methyl acetate hydrochloride stem from its acidic nature as a hydrochloride salt and the potential environmental impact of the polyethylene (B3416737) glycol (PEG) component. Adherence to established safety protocols and waste management regulations is paramount.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and hazard information. In the absence of a specific SDS, the precautionary measures for similar PEGylated compounds and hydrochloride salts should be followed.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.

Hazard ProfilePrecautionary Statement
Corrosive/Irritant As a hydrochloride salt, it can cause skin and eye irritation or burns.[1] Inhalation may lead to respiratory tract irritation.
Environmental PEG compounds, while often biodegradable, should not be released into wastewater systems as they can affect treatment processes.[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves neutralization of the acidic component followed by collection and disposal as regulated chemical waste.[1][3]

1. Neutralization (for dilute aqueous solutions):

  • Dilution: In a chemical fume hood, slowly add the this compound to a large volume of cold water to create a dilute solution. Always add acid to water, never the other way around. [3]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution while stirring.[3] The reaction is complete when fizzing ceases.[3]

  • pH Verification: Use pH paper or a calibrated pH meter to confirm that the solution's pH is within the neutral range (typically 6-8).[1][3]

2. Waste Collection and Labeling:

  • Transfer the neutralized solution into a designated, leak-proof, and clearly labeled hazardous waste container.[4] The label should include the chemical name and any known hazards.

  • For solid forms of the compound, carefully sweep the material into a designated waste container, avoiding dust generation.[1]

3. Final Disposal:

  • The collected waste must be disposed of through a licensed chemical waste disposal contractor.[2]

  • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[5][6][7] The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide comprehensive guidelines for laboratory waste management.[5][6][8]

Experimental Workflow for Disposal:

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

All laboratories that generate hazardous waste are required to adhere to the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[5][7] These regulations govern the entire lifecycle of hazardous waste, from generation to final disposal, often referred to as "cradle to grave."[9] It is the responsibility of the waste generator to properly identify, manage, and ensure the safe treatment and disposal of their chemical waste.[9] State and local regulations may also apply and should be consulted to ensure full compliance.[5][7]

References

Safeguarding Your Research: Essential Safety and Handling Protocols for NH2-PEG2-methyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for NH2-PEG2-methyl acetate (B1210297) hydrochloride (CAS No: 208647-73-8), ensuring operational integrity and personnel safety.

Hazard Identification and Personal Protective Equipment (PPE)

NH2-PEG2-methyl acetate hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to proper PPE protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to wash the outside of gloves before removal.[1][2]
Eye Protection Safety goggles or face shieldMust be worn to protect from splashes and vapors.[1][2]
Body Protection Laboratory coatA disposable gown or a clean lab coat should be worn.[3]
Respiratory Protection RespiratorUse a suitable mask or respirator where airborne exposure is possible or ventilation is inadequate.[2][4][5]

This data is compiled from general guidelines for handling amine salts and related chemical compounds.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.

Step-by-Step Handling Protocol
  • Preparation: Before handling, conduct a thorough risk assessment.[4] Ensure all necessary PPE is readily available and in good condition.[4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]

  • Dispensing: When weighing or transferring the compound, avoid creating dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly with soap and water after handling the product.[1]

  • Clothing: Remove any contaminated clothing immediately, wash thoroughly, and put on clean clothes.[5]

Storage and Disposal

Storage: Store this compound in a cool, well-ventilated area in a tightly sealed container.[4] The recommended storage temperature is between 2-8°C in an inert atmosphere. Keep it away from incompatible materials such as strong acids or oxidizers.[4]

Disposal: Dispose of this compound and its container in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.

Experimental Workflow and Safety Visualized

To further clarify the procedural flow of safe handling and disposal, the following diagram outlines the key steps and decision points.

Workflow for Safe Handling and Disposal of this compound A 1. Risk Assessment B 2. Don PPE A->B C 3. Prepare Well-Ventilated Workspace B->C D 4. Handle Compound C->D E 5. Spill Occurs? D->E F Follow Spill Cleanup Protocol E->F Yes G 6. Complete Work E->G No H 7. Decontaminate Work Area F->H G->H I 8. Doff PPE H->I J 9. Dispose of Waste I->J K 10. Personal Hygiene (Wash Hands) J->K

Caption: Safe handling and disposal workflow.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.